molecular formula C22H21FN8O3 B12382814 P2X3-IN-1

P2X3-IN-1

Numéro de catalogue: B12382814
Poids moléculaire: 464.5 g/mol
Clé InChI: CUMGPNUNSFZANA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

P2X3-IN-1 is a useful research compound. Its molecular formula is C22H21FN8O3 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H21FN8O3

Poids moléculaire

464.5 g/mol

Nom IUPAC

2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoro-2-pyridinyl)acetamide

InChI

InChI=1S/C22H21FN8O3/c23-14-3-4-17(24-10-14)26-18(32)12-30-16-9-15(29-5-7-34-8-6-29)11-25-19(16)21-28-27-20(13-1-2-13)31(21)22(30)33/h3-4,9-11,13H,1-2,5-8,12H2,(H,24,26,32)

Clé InChI

CUMGPNUNSFZANA-UHFFFAOYSA-N

SMILES canonique

C1CC1C2=NN=C3N2C(=O)N(C4=C3N=CC(=C4)N5CCOCC5)CC(=O)NC6=NC=C(C=C6)F

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of P2X3 Receptor Antagonists on Sensory Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P2X3 receptors, ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on nociceptive sensory neurons and play a pivotal role in pain and cough signaling.[1][2] Their strategic localization makes them a compelling target for the development of novel analgesics and antitussives. This technical guide provides a comprehensive overview of the mechanism of action of P2X3 receptor antagonists on sensory neurons. We will delve into the molecular interactions, downstream signaling cascades, and the functional consequences of P2X3 receptor blockade, supported by quantitative data and detailed experimental methodologies. This document focuses on the well-characterized antagonists A-317491 and Gefapixant (AF-219) as representative examples to elucidate the therapeutic potential of this drug class.

The P2X3 Receptor: A Key Player in Sensory Neuron Sensitization

P2X3 receptors are members of the P2X family of purinergic receptors.[1] They exist as homotrimeric (P2X3) and heterotrimeric (P2X2/3) channels on the peripheral and central terminals of sensory neurons, particularly small-diameter C-fibers and Aδ-fibers.[3] In response to tissue damage, inflammation, or cellular stress, ATP is released into the extracellular space and binds to these receptors.[3] This binding triggers a conformational change, opening a non-selective cation channel and leading to an influx of Na⁺ and Ca²⁺ ions. The resulting depolarization of the neuronal membrane can initiate an action potential, transmitting a pain or cough signal to the central nervous system.[1]

Under pathological conditions, such as chronic inflammation or nerve injury, the expression and sensitivity of P2X3 receptors can be upregulated, contributing to peripheral and central sensitization.[3][4] This heightened sensitivity leads to an exaggerated response to stimuli (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia).

Mechanism of Action of P2X3 Receptor Antagonists

P2X3 receptor antagonists are compounds that bind to P2X3 and P2X2/3 receptors, preventing their activation by ATP.[3] This blockade can occur through competitive or non-competitive (allosteric) mechanisms.

  • Competitive Antagonism: These antagonists, such as A-317491, bind to the same site as ATP, directly competing with the endogenous ligand.[5][6]

  • Allosteric Antagonism: Allosteric modulators, like Gefapixant (AF-219), bind to a site distinct from the ATP-binding pocket.[7] This binding induces a conformational change in the receptor that prevents the channel from opening, even when ATP is bound.[7]

By inhibiting the initial depolarization event, P2X3 receptor antagonists effectively reduce the excitability of sensory neurons, thereby mitigating the transmission of pain and cough signals.[3]

Quantitative Data on P2X3 Receptor Antagonists

The potency and selectivity of P2X3 receptor antagonists are critical for their therapeutic efficacy and safety profile. The following tables summarize key quantitative data for the representative antagonists A-317491 and Gefapixant.

CompoundReceptor SubtypeAssay TypePotency (IC50 / Ki)SpeciesReference
A-317491 human P2X3Calcium FluxKi = 92 nMHuman[6]
rat P2X3Calcium FluxKi = 22 nMRat[6]
human P2X2/3Calcium FluxKi = 39 nMHuman[6]
rat P2X2/3Calcium FluxKi = 30 nMRat[6]
Gefapixant (AF-219) human P2X3ElectrophysiologyIC50 = 153 nMHuman[8]
human P2X2/3ElectrophysiologyIC50 = 220 nMHuman[8]
human P2X3Calcium FluxIC50 = 30 nMHuman[9]
human P2X2/3Calcium FluxIC50 = 100-250 nMHuman[9]
CompoundIn Vivo ModelSpeciesEndpointEfficacy (ED50)Reference
A-317491 CFA-induced Thermal HyperalgesiaRatPaw Withdrawal Latency30 µmol/kg, s.c.[6]
CCI-induced Thermal HyperalgesiaRatPaw Withdrawal Latency10 µmol/kg, s.c.[6]
CCI-induced Mechanical AllodyniaRatPaw Withdrawal Threshold15 µmol/kg, s.c.[6]
Formalin-induced Nocifensive Behavior (Phase 2)RatFlinching/Licking Time10 nmol, i.t.[5]
Gefapixant (AF-219) MIA-induced Osteoarthritis PainRatWeight Bearing AsymmetryReversal at 30 mg/kg, p.o.[9]

Signaling Pathways Modulated by P2X3 Receptor Antagonists

The activation of P2X3 receptors initiates a cascade of intracellular signaling events that contribute to neuronal sensitization. P2X3 receptor antagonists, by blocking the initial Ca²⁺ influx, prevent the activation of these downstream pathways.

P2X3_Signaling_Pathway ATP ATP Antagonist Antagonist P2X3R P2X3R IonChannel IonChannel Ca_influx Ca_influx Depolarization Depolarization PKC PKC CaMKII CaMKII ActionPotential ActionPotential Sensitization Sensitization

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This technique is used to measure the ion currents flowing through P2X3 receptors in isolated sensory neurons and to assess the inhibitory effect of antagonists.

Protocol:

  • DRG Neuron Isolation and Culture:

    • Euthanize adult Sprague-Dawley rats and dissect lumbar (L4-L6) DRGs.

    • Digest ganglia in an enzyme solution (e.g., collagenase and trypsin in DMEM/F12) to dissociate the neurons.

    • Plate the dissociated neurons on poly-L-lysine coated coverslips and culture overnight.[10]

  • Electrophysiological Recording:

    • Mount the coverslip with adherent neurons onto the recording chamber of an inverted microscope.

    • Continuously perfuse the neurons with an external solution containing (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 2 MgCl₂, 10 HEPES, and 10 D-glucose, pH adjusted to 7.4.

    • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, and 0.3 Na₂GTP, pH adjusted to 7.2.

    • Establish a whole-cell patch-clamp configuration and clamp the membrane potential at -60 mV.

    • Apply the P2X3 receptor agonist α,β-methylene ATP (α,β-meATP) to evoke an inward current.

    • To test the antagonist, pre-apply the compound (e.g., A-317491) for a defined period before co-application with the agonist.

    • Record and analyze the current responses to determine the percentage of inhibition and calculate the IC50 value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Isolate_DRG Isolate DRG Neurons Culture_Neurons Culture Neurons on Coverslips Isolate_DRG->Culture_Neurons Mount_Coverslip Mount Coverslip on Microscope Culture_Neurons->Mount_Coverslip Establish_Patch Establish Whole-Cell Patch Apply_Agonist Apply P2X3 Agonist (α,β-meATP) Record_Current Record Inward Current Analyze_Data Analyze Current Traces Record_Current->Analyze_Data Apply_Antagonist Apply P2X3 Antagonist Record_Inhibited_Current Record Inhibited Current Record_Inhibited_Current->Analyze_Data Calculate_IC50 Calculate % Inhibition & IC50 Analyze_Data->Calculate_IC50

Calcium Imaging of Sensory Neurons

This method allows for the visualization of changes in intracellular calcium concentration in response to P2X3 receptor activation and its inhibition by antagonists in a population of neurons.

Protocol:

  • Cell Preparation and Dye Loading:

    • Culture DRG neurons on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Excite the dye at appropriate wavelengths and record the emitted fluorescence.

    • Establish a baseline fluorescence reading.

    • Perfuse the cells with a solution containing the P2X3 agonist (α,β-meATP) and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

    • To test the antagonist, pre-incubate the cells with the compound (e.g., Gefapixant) before applying the agonist.

    • Record the attenuated fluorescence response in the presence of the antagonist.

  • Data Analysis:

    • Calculate the ratio of fluorescence at the two excitation wavelengths to determine the intracellular calcium concentration.

    • Quantify the peak response to the agonist in the presence and absence of the antagonist to determine the percentage of inhibition.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Culture_Cells Culture DRG Neurons Load_Dye Load with Calcium Dye (e.g., Fura-2 AM) Culture_Cells->Load_Dye Mount_Dish Mount on Microscope Load_Dye->Mount_Dish Record_Baseline Record Baseline Fluorescence Apply_Agonist Apply P2X3 Agonist Record_Response Record Calcium Response Analyze_Fluorescence Analyze Fluorescence Changes Record_Response->Analyze_Fluorescence Apply_Antagonist Apply P2X3 Antagonist Record_Inhibited_Response Record Inhibited Response Record_Inhibited_Response->Analyze_Fluorescence Determine_Inhibition Determine % Inhibition Analyze_Fluorescence->Determine_Inhibition

In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)

This model is used to induce a persistent inflammatory state and assess the anti-hyperalgesic effects of P2X3 receptor antagonists.

Protocol:

  • Induction of Inflammation:

    • Anesthetize adult Sprague-Dawley rats.

    • Inject a small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This will induce a localized and persistent inflammation.

  • Drug Administration:

    • At a specific time point after CFA injection (e.g., 24 hours), administer the P2X3 receptor antagonist (e.g., A-317491) via the desired route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.).

  • Assessment of Nociceptive Behavior:

    • Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the inflamed paw and measure the latency to paw withdrawal. An increase in withdrawal latency after drug administration indicates an anti-hyperalgesic effect.

    • Mechanical Allodynia: Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the inflamed paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response. An increase in the withdrawal threshold after drug administration indicates an anti-allodynic effect.

  • Data Analysis:

    • Compare the paw withdrawal latencies or thresholds before and after drug administration to the vehicle-treated control group.

    • Calculate the percentage of reversal of hyperalgesia or allodynia.

Conclusion

P2X3 receptor antagonists represent a promising class of therapeutics for the treatment of chronic pain and cough. Their mechanism of action is centered on the blockade of ATP-mediated activation of sensory neurons, thereby preventing the initiation and propagation of nociceptive signals. The well-characterized antagonists A-317491 and Gefapixant have demonstrated significant efficacy in preclinical models and, in the case of Gefapixant, in clinical trials for refractory chronic cough. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel P2X3-targeted therapies. A thorough understanding of the underlying molecular mechanisms and signaling pathways is crucial for optimizing the efficacy and safety of this important new class of drugs.

References

In-Depth Technical Guide: P2X3-IN-1 Binding and Affinity for the P2X3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and affinity of the selective P2X3 receptor antagonist, P2X3-IN-1. The document details the binding site, quantitative affinity data, and the experimental methodologies used for its characterization, addressing the core needs of researchers and professionals in the field of drug discovery and development.

Introduction to this compound and the P2X3 Receptor

The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory neurons, playing a crucial role in nociceptive signaling and the sensation of pain.[1][2] Its involvement in various chronic pain conditions has made it a significant target for the development of novel analgesic therapies.[1][2] this compound is a potent and selective antagonist of the P2X3 receptor, identified as "example 7" in the patent WO2022175514 A1.[3] This guide delves into the specifics of its interaction with the P2X3 receptor.

Binding Affinity of this compound

The inhibitory activity of this compound on the human P2X3 (hP2X3) receptor was determined using a cellular fluorescence-based assay that measures changes in intracellular calcium concentration upon receptor activation. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an antagonist.

Table 1: In Vitro Inhibitory Activity of this compound on the Human P2X3 Receptor

Compound NameTargetAssay TypeAgonistIC50 (nM)
This compound (Example 7)Human P2X3 ReceptorFLIPR Calcium 4 Assayα,β-meATP11

P2X3 Receptor Binding Site

The P2X3 receptor is a trimeric protein, with each subunit possessing a large extracellular loop that forms the ATP binding site at the interface between subunits. Competitive antagonists, such as TNP-ATP and A-317491, bind to this orthosteric site, directly competing with the endogenous ligand ATP.[4] Structural studies have revealed that these antagonists penetrate deeper into the binding cleft compared to ATP.[4]

While the precise binding mode of this compound has not been explicitly detailed in publicly available literature, as a competitive antagonist, it is presumed to interact with the same orthosteric binding pocket as ATP and other known competitive antagonists.

Experimental Protocols

The following section outlines the detailed methodology used to determine the binding affinity of this compound for the P2X3 receptor.

FLIPR Calcium 4 Assay for Human P2X3 Receptor Antagonism

This assay quantifies the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by the activation of the hP2X3 receptor by an agonist.

4.1.1. Cell Culture and Plating:

  • Human cells stably transfected with the hP2X3 receptor were used.

  • 24 hours prior to the assay, cells were seeded into a 384-well plate at a density of 2x10^5 cells/mL, with 50 μL of cell suspension per well.

  • The plate was incubated in a 5% CO2 incubator at 37°C for 16-24 hours.

4.1.2. Compound and Agonist Preparation:

  • Test compounds, including this compound, were prepared in DMSO at a concentration 180 times the desired final concentration.

  • 500 nL of the compound solution was added to each well of a 384-well plate.

  • 30 μL of FLIPR Assay buffer (1x HBSS containing 1.26 mM Ca2+ + 2 mM CaCl2, 20 mM HEPES) was added to each well, and the plate was shaken for 20-40 minutes.

  • The agonist, α,β-methylene ATP (α,β-meATP), was prepared in FLIPR Assay buffer at a concentration 3 times the desired final concentration (final desired concentration of 400 nM).

  • 45 μL of the agonist solution was added to a separate 384-well plate.

4.1.3. Cell Staining and Assay Procedure:

  • The cell culture medium was removed from the cell plate.

  • 30 μL of FLIPR® Calcium 4 Assay Kit dye, diluted in FLIPR buffer, was added to each well.

  • The plate was incubated for 1 hour.

  • 15 μL of the prepared compound solution was added to the corresponding wells of the cell plate using a FLIPR instrument.

  • After a 15-minute incubation, 22.5 μL of the agonist solution was added to each well.

4.1.4. Data Acquisition and Analysis:

  • The fluorescence signal was detected using a FLIPR TETRA instrument with an excitation wavelength of 470-495 nm and an emission wavelength of 515-575 nm.

  • The difference between the peak and trough fluorescence values was used as the raw data.

  • The data for the highest concentration of a positive control drug was set as 100% inhibition, and the DMSO control was set as 0% inhibition.

  • The inhibition effect curve of the compound was fitted using GraphPad Prism 6 software to calculate the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the P2X3 receptor signaling pathway and the experimental workflow for determining antagonist affinity.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds and Activates P2X3_IN_1 This compound P2X3_IN_1->P2X3 Binds and Inhibits Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: P2X3 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start cell_culture Culture and plate hP2X3-expressing cells start->cell_culture dye_loading Load cells with FLIPR Calcium 4 Assay dye cell_culture->dye_loading compound_prep Prepare this compound and agonist (α,β-meATP) solutions incubation Incubate cells with this compound compound_prep->incubation dye_loading->incubation agonist_addition Add α,β-meATP to activate P2X3 receptors incubation->agonist_addition data_acquisition Measure fluorescence signal using FLIPR agonist_addition->data_acquisition data_analysis Analyze data and calculate IC50 value data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Determining this compound Affinity.

References

Investigating the role of P2X3-IN-1 in ATP-gated ion channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of P2X3-IN-1 in ATP-Gated Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular adenosine triphosphate (ATP) acts as a crucial signaling molecule by activating purinergic P2X receptors, a family of ligand-gated ion channels.[1][2] Among these, the P2X3 receptor subtype is predominantly expressed on sensory neurons and plays a pivotal role in nociception, inflammation, and sensory hypersensitization.[3][4][5] Its activation by ATP released from stressed or damaged cells leads to the sensation of pain, making it a key therapeutic target for chronic pain, chronic cough, and other sensory disorders.[3][4][5][6] this compound is identified as an inhibitor of the P2X3 receptor and serves as a tool for investigating the therapeutic potential of blocking this pathway.[7] This document provides a comprehensive technical overview of the P2X3 receptor, its mechanism of activation by ATP, and the inhibitory role of P2X3 antagonists, exemplified by compounds characterized in the field. It includes detailed experimental protocols for studying such inhibitors, quantitative data for representative P2X3 antagonists, and visualizations of key signaling pathways and experimental workflows.

The P2X3 Receptor: An ATP-Gated Ion Channel

P2X receptors are trimeric ion channels that open in response to extracellular ATP.[8][9][10] The P2X3 subtype is unique in its distribution and function.

  • Structure: P2X3 receptors exist as homotrimeric channels (composed of three P2X3 subunits) or as heterotrimeric channels with the P2X2 subunit (P2X2/3).[3][10][11] Each subunit has two transmembrane domains, a large extracellular loop containing the ATP binding site, and intracellular N- and C-termini.[10][11] The trimeric assembly forms a central pore permeable to cations, primarily Na⁺ and Ca²⁺.[2][10][11]

  • Expression: P2X3 receptors are selectively expressed in C- and Aδ-fiber primary afferent neurons, which are responsible for transmitting sensory information, including pain, from the periphery to the central nervous system.[5][6]

  • Function and Desensitization: Upon ATP binding, the P2X3 channel undergoes a conformational change, opening the ion pore.[2][4] This leads to cation influx, membrane depolarization, and the initiation of an action potential. Homomeric P2X3 receptors exhibit rapid activation and desensitization in the continued presence of ATP, a protective mechanism to limit signaling.[10][11][12] Heteromeric P2X2/3 receptors desensitize more slowly.[10][11]

P2X3 Signaling Pathway and Inhibition

The release of ATP from cells due to injury, inflammation, or mechanical stress initiates the P2X3 signaling cascade. P2X3 antagonists, such as this compound, block this pathway, thereby reducing the hyperexcitability of sensory neurons.[4]

P2X3_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space ATP ATP (Released from damaged cells) P2X3R P2X3 Receptor (Closed) ATP->P2X3R Binds P2X3_IN_1 This compound (Antagonist) P2X3_IN_1->P2X3R Blocks P2X3R_Open P2X3 Receptor (Open) P2X3R->P2X3R_Open Activates Cations Na⁺, Ca²⁺ Influx P2X3R_Open->Cations Allows Depolarization Membrane Depolarization Cations->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Figure 1: P2X3 receptor signaling pathway and its inhibition by this compound.

Quantitative Data for P2X3 Receptor Antagonists

While specific quantitative data for this compound is primarily found in patent literature, the following tables summarize data for other well-characterized P2X3 antagonists to provide a comparative framework.[7]

Table 1: In Vitro Potency of P2X3 Antagonists
CompoundTargetAssay TypeIC₅₀ (nM)SpeciesReference
Gefapixant (AF-219)P2X3 (homomer)Calcium Flux~30Human[13]
P2X2/3 (heteromer)Calcium Flux100-250Human[13]
A-317491P2X3 / P2X2/3Calcium Flux20Rat[10]
AF-353 (RO-4)P2X3 / P2X2/3Electrophysiology3.16Rat[10]
P2X3 antagonist 34P2X3 (homomer)Not Specified25Human[13]
P2X3 (homomer)Not Specified92Rat[13]
Sivopixant (S-600918)P2X3 (homomer)Not SpecifiedLow nM-[14]
P2X2/3 (heteromer)Not SpecifiedHigher nM-[14]
Table 2: Pharmacokinetic Properties of Selected P2X3 Antagonists
CompoundSpeciesOral Bioavailability (%F)Elimination Half-life (t½, h)Protein Binding (%)Primary EliminationReference
AF-219 (Gefapixant)Rat38-821.5-7.633-45Renal (parent)[15]
Dog38-821.5-7.633-45Renal (parent)[15]
Primate38-821.5-7.633-45Renal (parent)[15]

Experimental Protocols for Investigating this compound

The following protocols are standard methodologies for characterizing the activity of P2X3 receptor inhibitors.

Cell Culture and Transient Transfection

This protocol is for preparing cells to express recombinant P2X3 receptors for in vitro assays.

  • Cell Line: Use Human Embryonic Kidney (HEK293) cells, which do not endogenously express P2X receptors.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Transfection:

    • Plate cells onto appropriate cultureware (e.g., 35 mm dishes for electrophysiology, 96-well plates for calcium imaging).

    • When cells reach 70-80% confluency, transfect them with a plasmid vector containing the cDNA for the human P2X3 subunit using a lipid-based transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a marker gene like GFP (Green Fluorescent Protein) is recommended to identify transfected cells.

    • For studying P2X2/3 heteromers, co-transfect with plasmids for both P2X2 and P2X3 subunits, often in a 1:2 ratio.

  • Incubation: Allow cells to express the receptors for 24-48 hours post-transfection before performing assays.

Whole-Cell Patch-Clamp Electrophysiology

This method directly measures ion channel activity and its modulation.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 145 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).

  • Cell Preparation: Place a coverslip with transfected HEK293 cells into a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Recording:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a single, GFP-positive cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at -60 mV.

  • Data Acquisition:

    • Apply the P2X3 agonist (e.g., 10 µM ATP or α,β-methyleneATP) using a rapid solution exchange system to evoke an inward current.

    • To test inhibition, pre-incubate the cell with this compound (at various concentrations) for 1-2 minutes before co-applying the antagonist with the agonist.

    • Record the peak current amplitude in the absence and presence of the inhibitor.

  • Analysis: Calculate the percentage of inhibition for each concentration of this compound and fit the data to a concentration-response curve to determine the IC₅₀ value.

Electrophysiology_Workflow A Prepare Transfected HEK293 Cells C Obtain Giga-seal and Achieve Whole-Cell Configuration A->C B Prepare External and Internal Solutions B->C D Clamp Voltage at -60 mV C->D E Apply Agonist (ATP) Record Baseline Current D->E F Pre-incubate with This compound E->F G Co-apply Agonist + this compound Record Inhibited Current F->G H Washout and Recovery G->H I Repeat for Multiple Concentrations H->I J Data Analysis: Calculate % Inhibition Determine IC₅₀ I->J

Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.

Fluorescent Calcium Imaging

This is a higher-throughput method to assess P2X3 channel function by measuring Ca²⁺ influx.

  • Cell Plating: Plate transfected HEK293 cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading:

    • Remove culture medium and wash cells with a physiological salt solution (e.g., HBSS).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells gently with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes.

  • Assay Procedure:

    • Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence for each well.

    • Add varying concentrations of this compound to the wells (pre-incubation).

    • Add a fixed concentration of ATP (e.g., an EC₈₀ concentration) to stimulate the P2X3 receptors.

    • Record the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the influx of Ca²⁺. Calculate the percentage of inhibition caused by this compound at each concentration and determine the IC₅₀.

In Vivo Model: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This protocol assesses the analgesic efficacy of a P2X3 antagonist in a preclinical model.

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Induction of Inflammation:

    • Briefly anesthetize the rat (e.g., with isoflurane).

    • Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. The contralateral paw can serve as a control.

    • Allow 24-48 hours for inflammation and mechanical hyperalgesia (increased pain sensitivity) to develop.

  • Behavioral Testing (Mechanical Allodynia):

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

    • Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the inflamed paw.

    • Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response). A decrease in this threshold compared to baseline indicates hyperalgesia.

  • Drug Administration:

    • Administer this compound via an appropriate route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) at various doses. Include a vehicle control group.

  • Post-Treatment Assessment: At specified time points after drug administration (e.g., 1, 2, 4 hours), re-measure the paw withdrawal threshold.

  • Analysis: An increase in the paw withdrawal threshold after treatment indicates an analgesic effect. Compare the reversal of hyperalgesia across different dose groups.

CFA_Model_Workflow A Baseline Behavioral Test (von Frey Filaments) B Induce Inflammation: Inject CFA into Hind Paw A->B C Wait 24-48 hours for Hyperalgesia to Develop B->C D Confirm Hyperalgesia (Measure Paw Withdrawal Threshold) C->D E Administer this compound (or Vehicle) D->E F Post-Treatment Behavioral Testing at Timed Intervals E->F G Data Analysis: Compare Paw Withdrawal Thresholds vs. Vehicle F->G

Figure 3: Workflow for the CFA model of inflammatory pain.

Conclusion

P2X3 receptors are well-validated targets for the treatment of conditions involving sensory nerve hypersensitization. This compound, as an inhibitor of these ATP-gated ion channels, represents a key chemical tool for exploring the therapeutic benefits of this mechanism. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug developers to investigate the role of this compound and other novel P2X3 antagonists. Through a combination of in vitro functional assays and in vivo disease models, the potential of these compounds to alleviate chronic pain, cough, and other disorders can be thoroughly evaluated.

References

P2X3-IN-1 and Its Impact on P2X3 Receptor Downstream Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P2X3 receptors, as ATP-gated ion channels predominantly expressed on sensory neurons, are pivotal targets in the development of novel analgesics and treatments for conditions such as chronic cough. The inhibition of these receptors is a promising therapeutic strategy. This technical guide provides an in-depth overview of the downstream signaling pathways of P2X3 receptors and the anticipated effects of their inhibition by antagonists, with a conceptual focus on the molecule designated as P2X3-IN-1. Due to the limited publicly available data on this compound, this document leverages data from well-characterized P2X3 antagonists, such as A-317491 and gefapixant, to illustrate the expected mechanistic consequences of P2X3 inhibition. Detailed experimental protocols for key assays and visualizations of the signaling cascades are provided to support further research and development in this area.

Introduction to P2X3 Receptors

The P2X3 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP).[1][2] These receptors are trimeric channels permeable to cations, primarily Na+ and Ca2+.[2] P2X3 receptors are highly expressed in sensory neurons, including nociceptive C-fibers and Aδ-fibers, which are responsible for transmitting pain signals.[2][3] The activation of P2X3 receptors by ATP, which is often released during tissue injury or inflammation, leads to membrane depolarization and the initiation of an action potential. This signaling cascade is implicated in various physiological and pathophysiological processes, including pain perception, neurogenic inflammation, and cough reflexes.[3][4][5]

This compound has been identified as an inhibitor of the P2X3 receptor and is intended for research in neurogenic diseases.[6][7] While specific pharmacological data for this compound are not extensively published, its mechanism of action is presumed to involve the blockade of ATP binding or allosteric modulation of the P2X3 receptor, thereby preventing channel opening and subsequent downstream signaling.

Downstream Signaling Pathways of P2X3 Receptor Activation

The primary event following the activation of P2X3 receptors by ATP is the influx of cations, leading to the depolarization of the neuronal membrane. This initial signal triggers a cascade of downstream events:

  • Calcium-Mediated Signaling: The influx of Ca2+ is a critical secondary signal that can activate a variety of intracellular enzymes and signaling pathways. This includes the activation of protein kinases, such as Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which can modulate the activity of other ion channels and receptors, contributing to neuronal sensitization.

  • Action Potential Generation and Neurotransmitter Release: Sufficient depolarization of the neuronal membrane leads to the opening of voltage-gated sodium channels, triggering an action potential that propagates along the sensory neuron to the central nervous system. At the presynaptic terminal, this depolarization facilitates the release of neurotransmitters, such as glutamate and substance P, which transmit the signal to second-order neurons.

  • Cross-talk with Other Receptors: P2X3 receptor signaling can interact with other receptor systems on sensory neurons. For instance, there is evidence of functional interaction and co-expression with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another key player in nociception. This cross-talk can lead to enhanced neuronal excitability and pain sensitivity.

Below is a diagram illustrating the primary downstream signaling pathway of P2X3 receptor activation.

P2X3_Signaling ATP Extracellular ATP P2X3 P2X3 Receptor ATP->P2X3 Binds and Activates Ion_Influx Na+ / Ca2+ Influx P2X3->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling (PKC, CaMKII) Ion_Influx->Ca_Signaling VGSC Voltage-Gated Na+ Channels Depolarization->VGSC Activates AP Action Potential Propagation VGSC->AP NT_Release Neurotransmitter Release (Glutamate, Substance P) AP->NT_Release Triggers Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Seed P2X3-expressing cells in microplate Dye_Loading 2. Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Prep 3. Prepare serial dilutions of this compound Dye_Loading->Compound_Prep Add_Compound 4. Add this compound to wells and incubate Compound_Prep->Add_Compound Read_Baseline 5. Measure baseline fluorescence Add_Compound->Read_Baseline Add_Agonist 6. Add P2X3 agonist and record fluorescence change Read_Baseline->Add_Agonist Calc_Inhibition 7. Calculate % inhibition Add_Agonist->Calc_Inhibition Det_IC50 8. Determine IC50 value Calc_Inhibition->Det_IC50

References

Structural Analysis of P2X3 Receptor Interaction with the Selective Antagonist A-317491: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial inquiries into the specific compound "P2X3-IN-1" revealed limited publicly available data, primarily from chemical suppliers citing a patent application (WO2022175514 A1). To provide a comprehensive and technically detailed guide as requested, this document focuses on the well-characterized, potent, and selective non-nucleotide P2X3 receptor antagonist, A-317491 . The extensive body of research on A-317491, including crystallographic data of its interaction with the P2X3 receptor, allows for an in-depth analysis of the structural and functional aspects of P2X3 antagonism.

Executive Summary

The P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons, is a key target for the development of novel analgesics.[1] Understanding the structural basis of antagonist binding is crucial for the rational design of next-generation therapeutics. This guide provides a detailed examination of the interaction between the human P2X3 receptor and the competitive antagonist A-317491. It includes a summary of quantitative binding and functional data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.

P2X3 Receptor and the Antagonist A-317491

P2X3 receptors are trimeric ligand-gated ion channels that play a significant role in pain perception.[1] When activated by extracellular adenosine triphosphate (ATP), these channels open to allow the influx of cations, leading to neuronal depolarization and the transmission of pain signals.[1] A-317491 is a potent and selective non-nucleotide antagonist of both homomeric P2X3 and heteromeric P2X2/3 receptors.[2][3][4][5] Its competitive mechanism of action involves binding to the same orthosteric site as ATP, thereby preventing channel activation.[6][7][8]

Quantitative Data: A-317491 Interaction with P2X3 Receptors

The following tables summarize the binding affinity and functional inhibition data for A-317491 against human and rat P2X3 and P2X2/3 receptors.

Table 1: Binding Affinity (Ki) of A-317491

Receptor SubtypeSpeciesAssay MethodKi (nM)Reference
P2X3HumanCalcium Flux22[2][4]
P2X3RatCalcium Flux22[2][4]
P2X2/3HumanCalcium Flux9[2][9]
P2X2/3RatCalcium Flux92[2][4]
P2X3Human[3H]A-317491 Radioligand Binding9[10]
P2X2/3Human[3H]A-317491 Radioligand Binding0.9[10]

Table 2: Functional Inhibition (IC50) of A-317491

Receptor SubtypeSpeciesAssay MethodAgonist UsedIC50 (nM)Reference
P2X3HumanElectrophysiologyα,β-meATP (3 µM)97[3][5]
P2X3HumanElectrophysiologyATP (3 µM)99[3][5]
P2X2/3HumanElectrophysiologyα,β-meATP (10 µM)169[3][5]
Native P2X3Rat (DRG Neurons)Electrophysiologyα,β-meATP15[2][3][9]

Structural Insights from X-ray Crystallography

The crystal structure of the human P2X3 receptor in complex with A-317491 (PDB ID: 5SVR) reveals the molecular basis of its competitive antagonism.[11][12] A-317491 binds at the interface between two protomers of the trimeric receptor, in the same orthosteric pocket occupied by ATP.[13]

Key features of the interaction include:

  • Deeper Penetration: Compared to ATP, A-317491 penetrates deeper into the binding cleft.[13]

  • Stabilization of the Closed State: The binding of A-317491 stabilizes the apo/resting (closed) conformation of the receptor, preventing the conformational changes required for channel opening.[13]

  • Key Residue Interactions: The tetracarboxylic acid moiety of A-317491 mimics the triphosphate chain of ATP, forming interactions with key residues in the binding pocket.[6][7][8]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a typical filtration-based competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like A-317491.[14][15]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the P2X3 receptor.

Materials:

  • Membrane preparations from cells expressing the P2X3 receptor.

  • Radioligand: [3H]A-317491.[10]

  • Test Compound: A-317491 (or other unlabeled antagonist).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]

  • Wash Buffer: Ice-cold binding buffer.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[14]

  • 96-well plates.

  • Scintillation cocktail and counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]A-317491 (typically at or below its Kd), and a range of concentrations of the unlabeled test compound.

  • Initiate Reaction: Add the P2X3 receptor-containing membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[14]

  • Termination: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[14]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Calcium Flux Assay

This protocol describes a cell-based functional assay to measure the inhibitory effect of A-317491 on P2X3 receptor activation.[16][17]

Objective: To determine the IC50 of an antagonist by measuring its ability to block agonist-induced calcium influx in cells expressing P2X3 receptors.

Materials:

  • Host cells (e.g., HEK293 or 1321N1) stably expressing the human P2X3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • P2X3 Agonist: ATP or a stable analog like α,β-methylene ATP (α,β-meATP).

  • Test Compound: A-317491.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities.

Procedure:

  • Cell Plating: Plate the P2X3-expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for approximately 1 hour at 37°C.[16]

  • Compound Pre-incubation: Wash the cells and add the assay buffer containing various concentrations of the antagonist (A-317491). Incubate for a defined period (e.g., 15-30 minutes).

  • Signal Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence signal.

  • Agonist Addition: Add a fixed concentration of the P2X3 agonist (e.g., EC80 concentration of α,β-meATP) to all wells.

  • Kinetic Reading: Immediately after agonist addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition (relative to control wells without antagonist) against the logarithm of the antagonist concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

P2X3 Receptor Signaling Pathway

P2X3_Signaling ATP Extracellular ATP P2X3 P2X3 Receptor (Trimeric Ion Channel) ATP->P2X3 Binds ChannelOpening Conformational Change & Channel Opening P2X3->ChannelOpening Activates A317491 A-317491 (Antagonist) A317491->P2X3 Competitively Blocks IonInflux Cation Influx (Na+, Ca2+) ChannelOpening->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization AP Action Potential Generation Depolarization->AP PainSignal Pain Signal Transmission AP->PainSignal

Caption: P2X3 receptor activation pathway and competitive inhibition by A-317491.

Experimental Workflow for a Competitive Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare P2X3 Membranes Incubate Incubate Membranes, Radioligand & Compound Membranes->Incubate Radioligand Prepare [3H]A-317491 (Fixed Concentration) Radioligand->Incubate Compound Prepare Test Compound (Serial Dilutions) Compound->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Workflow for determining antagonist binding affinity using a radioligand assay.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Start Lead Compound (e.g., A-317491) Modify Systematic Chemical Modifications Start->Modify Analog Synthesize Analog Library Modify->Analog Assay Biological Assay (e.g., Calcium Flux) Analog->Assay Data Measure Potency (IC50) Assay->Data Analyze Analyze SAR: Correlate Structure with Activity Data->Analyze Analyze->Modify Iterate Design Result Identify Key Moieties for Potency & Selectivity Analyze->Result Derive Insights

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

References

Exploring the Selectivity Profile of P2X3-IN-1 Across P2X Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P2X3-IN-1 has been identified as an inhibitor of the P2X3 receptor, a key player in nociceptive signaling pathways and a promising target for the development of novel analgesics.[1][2] This technical guide aims to provide a comprehensive overview of the methodologies used to characterize the selectivity profile of P2X3 receptor antagonists. While specific quantitative selectivity data for this compound across all P2X subtypes is not publicly available at the time of this writing, this document outlines the experimental protocols and data presentation formats that are standard in the field. It also includes detailed diagrams of P2X receptor signaling pathways and experimental workflows to serve as a resource for researchers in the field of purinergic signaling and drug discovery.

Introduction to P2X Receptors and the Significance of Selectivity

P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP). Seven distinct P2X subunits (P2X1-P2X7) have been identified in mammals, which can assemble into homotrimeric or heterotrimeric channels. This diversity in subunit composition gives rise to a wide range of P2X receptor subtypes with distinct physiological roles and pharmacological properties.

The P2X3 receptor is predominantly expressed in sensory neurons and is critically involved in the transmission of pain signals.[3] Consequently, antagonists of the P2X3 receptor are of significant interest for the treatment of chronic pain and other sensory disorders. However, achieving subtype selectivity is a crucial aspect of drug development to minimize off-target effects. For instance, non-selective inhibition of other P2X subtypes could lead to undesirable side effects related to their roles in various physiological processes, such as platelet aggregation (P2X1), neurotransmission (P2X2, P2X4), and immune responses (P2X7). Therefore, a thorough characterization of the selectivity profile of any new P2X3 antagonist, such as this compound, is paramount.

Selectivity Profile of this compound: Data Presentation

A comprehensive selectivity profile is typically presented in a tabular format, allowing for a clear comparison of the inhibitor's potency across various P2X receptor subtypes. The data is usually expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values.

Note: As of the latest available information, a detailed public dataset of the selectivity of this compound against a full panel of P2X subtypes is not available. The table below is a template demonstrating how such data would be presented. For illustrative purposes, it includes hypothetical data and references to known P2X3 antagonists.

Table 1: Selectivity Profile of a P2X3 Receptor Antagonist

P2X SubtypeIC50 / Ki (nM)Assay MethodReference
P2X1 >10,000ElectrophysiologyHypothetical Data
P2X2 >10,000Calcium FluxHypothetical Data
P2X2/3 150Electrophysiologye.g., Gefapixant[4]
P2X3 [Data for this compound not publicly available] N/A[1][2]
P2X4 >10,000Calcium FluxHypothetical Data
P2X5 >10,000Not routinely screenedN/A
P2X6 Not applicable (does not form functional homomers)N/AN/A
P2X7 >10,000Calcium FluxHypothetical Data

Experimental Protocols for Determining Selectivity

The determination of a compound's selectivity profile involves a series of in vitro assays using cell lines recombinantly expressing individual P2X receptor subtypes. The following are detailed methodologies for key experiments.

Electrophysiological Assays (Patch-Clamp)

Electrophysiology is a gold-standard method for characterizing ion channel modulators, providing direct measurement of ion channel function.

Objective: To measure the inhibitory effect of this compound on ATP-activated currents in cells expressing specific P2X subtypes.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are transiently or stably transfected with plasmids encoding the desired human P2X subunit (e.g., P2X1, P2X2, P2X3, P2X4, P2X7).

  • Whole-Cell Patch-Clamp Recordings:

    • Transfected cells are identified (e.g., by co-expression of a fluorescent marker) and selected for recording.

    • Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution typically contains (in mM): 147 NaCl, 2 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 13 glucose, adjusted to pH 7.4. The intracellular pipette solution contains (in mM): 145 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2.

    • Cells are voltage-clamped at a holding potential of -60 mV.

  • Compound Application and Data Acquisition:

    • The P2X receptor agonist, ATP or a more stable analog like α,β-methylene ATP (for P2X1 and P2X3), is applied at a concentration that elicits a submaximal response (e.g., EC80) to evoke inward currents.

    • After establishing a stable baseline response to the agonist, cells are pre-incubated with varying concentrations of this compound for a defined period before co-application with the agonist.

  • Data Analysis:

    • The peak amplitude of the inward current in the presence of the inhibitor is measured and compared to the control response (agonist alone).

    • Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).

Calcium Flux Assays

Calcium flux assays provide a high-throughput method for assessing the activity of ion channels that are permeable to Ca2+, such as P2X receptors.

Objective: To measure the inhibition of agonist-induced calcium influx by this compound in cells expressing different P2X subtypes.

Methodology:

  • Cell Preparation: HEK293 cells stably expressing the P2X subtype of interest are seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescent Dye Loading:

    • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.

    • After incubation, the cells are washed to remove excess dye.

  • Compound Incubation: Varying concentrations of this compound are added to the wells and incubated for a predetermined time.

  • Agonist Stimulation and Signal Detection:

    • The microplate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

    • Baseline fluorescence is measured before the automated addition of an agonist (ATP or BzATP for P2X7) at its EC80 concentration.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

  • Data Analysis:

    • The peak fluorescence response is determined for each well.

    • The percentage of inhibition is calculated for each concentration of this compound.

    • IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a receptor by measuring its ability to displace a labeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the P2X3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the P2X3 receptor.

  • Competition Binding Assay:

    • A fixed concentration of a suitable radioligand for the P2X3 receptor (e.g., [³H]α,β-methylene ATP) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • The incubation is carried out until equilibrium is reached.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters (representing the bound ligand) is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known unlabeled ligand) from the total binding.

    • The IC50 value is determined from the competition curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

P2X Receptor Signaling Pathway

Activation of P2X receptors by ATP leads to the opening of a non-selective cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+. The resulting membrane depolarization and increase in intracellular calcium concentration trigger various downstream signaling events.

P2X_Signaling cluster_membrane Plasma Membrane P2X_receptor P2X Receptor (Trimeric Ion Channel) Ca_influx Ca²⁺ Influx P2X_receptor->Ca_influx Opens Channel Na_influx Na⁺ Influx P2X_receptor->Na_influx ATP Extracellular ATP ATP->P2X_receptor Binds Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Downstream

Caption: General signaling pathway of P2X receptors.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a P2X receptor antagonist.

Selectivity_Workflow Start Start: Synthesize/Obtain This compound Primary_Screen Primary Screen: Assay against human P2X3 Start->Primary_Screen Active Active? Primary_Screen->Active Selectivity_Panel Selectivity Panel: Test against other P2X subtypes (P2X1, P2X2, P2X4, P2X7) Active->Selectivity_Panel Yes End End Active->End No Data_Analysis Data Analysis: Determine IC50 values for each subtype Selectivity_Panel->Data_Analysis Profile Generate Selectivity Profile Data_Analysis->Profile Profile->End

Caption: Workflow for P2X antagonist selectivity profiling.

Conclusion

The characterization of the selectivity profile of a P2X3 receptor antagonist is a critical step in its preclinical development. This guide provides a framework of the standard methodologies employed for this purpose, including electrophysiology, calcium flux, and radioligand binding assays. While the complete selectivity profile of this compound is not yet publicly documented, the protocols and workflows described herein represent the established approach for generating such crucial data. Further research and publication of the selectivity data for this compound will be essential to fully understand its therapeutic potential and off-target liability.

References

In Vitro Pharmacological Profile of P2X3-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of P2X3-IN-1, a known inhibitor of the P2X3 receptor. The P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP), is a key target in neuroscience and pharmacology due to its critical role in nociception and sensory signaling. This compound, identified as "example 7" in patent WO2022175514 A1, represents a novel chemical entity for investigating P2X3-mediated pathways.[1]

This document details the receptor's signaling mechanism, the pharmacological data of this compound, and standardized protocols for key in vitro assays essential for its characterization.

P2X3 Receptor Activation and Signaling

P2X3 receptors are trimeric ion channels predominantly expressed on sensory neurons. When extracellular ATP, released during tissue injury or inflammation, binds to the P2X3 receptor, it induces a conformational change that opens the channel pore. This allows the rapid influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of an action potential. This signal is then propagated along the neuron, ultimately being perceived as pain. P2X3 receptor antagonists, such as this compound, block this process by preventing ATP from binding and activating the channel.

P2X3_Signaling_Pathway cluster_membrane Cell Membrane P2X3 P2X3 Receptor Influx Na⁺ / Ca²⁺ Influx P2X3->Influx Opens Channel ATP Extracellular ATP (Released from damaged cells) ATP->P2X3 Binds Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Generation Depolarization->AP Pain Pain Signal Transmission AP->Pain P2X3_IN_1 This compound (Antagonist) P2X3_IN_1->P2X3 Blocks

Caption: P2X3 Receptor Signaling Pathway and Antagonism.

Pharmacological Data of this compound

This compound is a selective antagonist of the P2X3 receptor. While specific quantitative data such as IC50 values from the primary patent literature were not accessible through available search tools, its identification as a potent inhibitor directs its use in studies of neurogenic diseases.[1] The table below is structured to accommodate key quantitative metrics typical for such a compound, which would be determined using the experimental protocols outlined in the subsequent sections.

ParameterValueAssaySpeciesTarget
IC₅₀ Data not availableCalcium FluxHumanP2X3
IC₅₀ Data not availableElectrophysiologyHumanP2X3
Selectivity Data not availableN/AN/AN/A

Experimental Methodologies

The in vitro characterization of a P2X3 inhibitor like this compound relies on robust and reproducible assays. The two primary methods are automated patch-clamp electrophysiology and calcium flux assays. These techniques directly measure the ion channel function and its subsequent downstream signaling.

Automated Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the currents flowing through the P2X3 receptor in response to an agonist.

Experimental Protocol:

  • Cell Culture: Use a stable cell line heterologously expressing the human P2X3 receptor (e.g., HEK293 or CHO cells). Culture cells to 70-90% confluency under standard conditions.

  • Cell Preparation: On the day of the experiment, detach cells using a gentle, non-enzymatic solution. Resuspend the cells in an extracellular buffer solution and allow them to recover.

  • Assay Execution (Automated Platform):

    • Load the cell suspension, intracellular buffer, extracellular buffer, test compound (this compound), and agonist (α,β-methyleneATP or ATP) onto the automated patch-clamp system.

    • The system will automatically capture a single cell and form a giga-ohm seal.

    • Establish a whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application & Data Acquisition:

    • Apply a pre-compound agonist concentration (e.g., EC₅₀ of α,β-meATP) to establish a baseline receptor response.

    • Incubate the cell with varying concentrations of this compound for a set period (e.g., 2-5 minutes).

    • Apply the agonist again in the presence of the compound.

    • Record the peak inward current and calculate the percent inhibition relative to the baseline response.

  • Data Analysis: Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Electrophysiology_Workflow cluster_prep Preparation cluster_run Automated Patch-Clamp Assay cluster_analysis Data Analysis A Culture hP2X3- Expressing Cells B Harvest & Resuspend Cells in Buffer A->B C Cell Capture & Giga-seal Formation B->C D Establish Whole-Cell Configuration C->D E Pre-Compound Agonist Application (Baseline) D->E F Incubate with This compound E->F G Post-Compound Agonist Application F->G H Measure Peak Inward Current G->H I Calculate % Inhibition H->I J Generate Dose-Response Curve & Calculate IC₅₀ I->J

Caption: Workflow for Automated Patch-Clamp Electrophysiology.
Calcium Flux Assay

This high-throughput assay indirectly measures P2X3 receptor activation by detecting the increase in intracellular calcium concentration that occurs upon channel opening.

Experimental Protocol:

  • Cell Culture & Plating: Seed cells expressing the human P2X3 receptor into 96-well or 384-well black, clear-bottom microplates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable assay buffer (e.g., HBSS). Pluronic F-127 is often included to aid dye solubilization.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved to its active form.

  • Cell Washing: Gently wash the cells with the assay buffer to remove excess extracellular dye.

  • Compound Incubation: Add serial dilutions of this compound to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Fluorescence Measurement:

    • Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • Using the instrument's integrated fluidics, add a stimulating concentration of an agonist (e.g., ATP at its EC₈₀ concentration).

    • Immediately begin kinetic reading of fluorescence intensity over time (typically 60-180 seconds).

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium flux. Calculate the percentage of inhibition for each this compound concentration relative to control wells (agonist only). Determine the IC₅₀ value by fitting the concentration-response data to a suitable pharmacological model.

Calcium_Flux_Workflow A Seed hP2X3 Cells in Microplate B Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) A->B C Wash to Remove Extracellular Dye B->C D Incubate with This compound C->D E Measure Baseline Fluorescence D->E F Add Agonist (ATP) & Measure Kinetic Response E->F G Calculate % Inhibition & Determine IC₅₀ F->G

Caption: High-Throughput Calcium Flux Assay Workflow.

References

Unveiling the Potential of P2X3 Receptor Modulation in Neuro-Immune Interactions: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the P2X3 receptor as a therapeutic target for neurogenic disorders, focusing on the modulatory role of its antagonists in the intricate crosstalk between the nervous and immune systems.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial request specified information on "P2X3-IN-1," a thorough review of publicly available scientific literature and databases reveals a significant lack of detailed experimental data for this specific inhibitor.[1][2] this compound is described as a P2X3 receptor inhibitor for neurogenic disease research, with its primary reference being a patent application.[1] Consequently, this guide will provide an in-depth overview of the broader class of P2X3 receptor antagonists, leveraging data from well-characterized compounds to illustrate the principles of P2X3-mediated neuro-immune modulation, its therapeutic potential, and the experimental approaches used in its investigation.

Introduction: The P2X3 Receptor at the Nexus of Neurological and Immunological Signaling

The P2X3 receptor, an ATP-gated ion channel, is predominantly expressed on nociceptive sensory neurons, playing a crucial role in pain perception.[3][4] Emerging evidence highlights its involvement in the complex interplay between the nervous and immune systems. Extracellular ATP, released during cellular stress, injury, or inflammation, acts as a danger signal, activating P2X3 receptors on both neurons and immune cells.[5][6] This activation can lead to the sensitization of sensory neurons and the modulation of immune cell activity, contributing to the pathogenesis of chronic pain and neuro-inflammatory conditions.[5][6][7] P2X3 receptor antagonists, therefore, represent a promising therapeutic strategy for a range of disorders characterized by neuro-immune dysregulation.[8][9]

The P2X3 Signaling Pathway in Neuro-Immune Communication

Activation of the P2X3 receptor by ATP triggers a cascade of intracellular events in both neurons and immune cells. As a non-selective cation channel, its opening leads to the influx of Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream signaling pathways.

Neuronal Sensitization

In sensory neurons, P2X3 activation contributes to peripheral and central sensitization. The influx of cations can lead to the generation of action potentials, transmitting pain signals to the central nervous system.[4] Furthermore, the rise in intracellular Ca²⁺ can activate various kinases and transcription factors, leading to changes in gene expression and a heightened state of neuronal excitability.[10]

Immune Cell Modulation

P2X3 receptors are also expressed on various immune cells, including macrophages and lymphocytes, although their function is less well-characterized than in neurons. ATP released in the inflammatory milieu can act on these receptors, potentially influencing cytokine release, phagocytosis, and antigen presentation.[7] The crosstalk between activated neurons and immune cells, mediated in part by P2X3 signaling, can create a feedback loop that sustains inflammation and pain.[7]

Signaling Pathway Diagram

P2X3_Signaling P2X3 Receptor Signaling in Neuro-Immune Interactions cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds Cation_Influx Na⁺ / Ca²⁺ Influx P2X3_Receptor->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling (e.g., PKC, CaMKII) Cation_Influx->Ca_Signaling Action_Potential Action Potential (Neuron) Depolarization->Action_Potential Cytokine_Release Cytokine Release (Immune Cell) Ca_Signaling->Cytokine_Release Gene_Expression Altered Gene Expression Ca_Signaling->Gene_Expression Neuronal_Sensitization Neuronal Sensitization Action_Potential->Neuronal_Sensitization Immune_Modulation Immune Cell Modulation Cytokine_Release->Immune_Modulation Gene_Expression->Neuronal_Sensitization Gene_Expression->Immune_Modulation

Caption: P2X3 signaling cascade in neurons and immune cells.

Quantitative Data for Representative P2X3 Antagonists

While specific data for this compound is unavailable, the following table summarizes the potency of other well-studied P2X3 antagonists. This data is crucial for comparing the efficacy of different compounds and for designing in vitro and in vivo experiments.

CompoundTarget(s)Potency (IC₅₀)Assay TypeReference
A-317491 P2X3, P2X2/320 nMFLIPR Assay[3]
AF-353 P2X3, P2X2/310 nM (human P2X3)Calcium Flux[11]
80 nM (human P2X2/3)Calcium Flux[11]
Gefapixant (AF-219/MK-7264) P2X3, P2X2/3150 nM (P2X3)Not Specified[8]
220 nM (P2X2/3)Not Specified[8]
12D4 (monoclonal antibody) P2X316 nMElectrophysiology[4]

Experimental Protocols for Assessing P2X3 Antagonist Activity

The following sections detail generalized protocols for key experiments used to characterize the effects of P2X3 antagonists on neuro-immune interactions. These can be adapted for the evaluation of novel compounds like this compound once they become available for research.

In Vitro Characterization

Objective: To measure the direct inhibitory effect of a P2X3 antagonist on ATP-gated currents in sensory neurons or cell lines expressing P2X3 receptors.

Methodology:

  • Cell Culture: Culture primary dorsal root ganglion (DRG) neurons or a suitable cell line (e.g., HEK293) stably expressing human or rat P2X3 receptors.

  • Recording: Establish a whole-cell patch-clamp recording configuration.

  • Agonist Application: Apply a P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), to elicit an inward current.

  • Antagonist Application: Co-apply the P2X3 antagonist with the agonist at varying concentrations to determine its inhibitory effect and calculate the IC₅₀.

Experimental Workflow Diagram

Electrophysiology_Workflow Electrophysiology Workflow for P2X3 Antagonist Start Start Cell_Culture Culture DRG neurons or P2X3-expressing cells Start->Cell_Culture Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Agonist Apply P2X3 Agonist (e.g., α,β-meATP) Patch_Clamp->Agonist Record_Current Record Inward Current Agonist->Record_Current Antagonist Co-apply Antagonist + Agonist Record_Current->Antagonist Record_Inhibition Record Inhibited Current Antagonist->Record_Inhibition Analyze Analyze Data (Calculate IC₅₀) Record_Inhibition->Analyze End End Analyze->End

Caption: Electrophysiology experimental workflow.

Objective: To measure the effect of a P2X3 antagonist on ATP-induced intracellular calcium influx.

Methodology:

  • Cell Preparation: Load cultured DRG neurons or P2X3-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Record baseline fluorescence.

  • Stimulation: Apply a P2X3 agonist and record the change in fluorescence, indicating an increase in intracellular calcium.

  • Inhibition: Pre-incubate the cells with the P2X3 antagonist before agonist application and measure the attenuated fluorescence response.

Objective: To determine if a P2X3 antagonist can modulate the release of pro-inflammatory or anti-inflammatory cytokines from immune cells or co-cultures of neurons and immune cells.

Methodology:

  • Cell Culture: Culture primary immune cells (e.g., macrophages, microglia) or co-culture them with DRG neurons.

  • Stimulation: Stimulate the cells with a relevant inflammatory stimulus (e.g., LPS) in the presence or absence of ATP.

  • Treatment: Treat the cells with the P2X3 antagonist at various concentrations.

  • Analysis: Collect the cell culture supernatant and measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or a multiplex bead array.

In Vivo Evaluation in Animal Models of Neuro-inflammation

Objective: To assess the therapeutic efficacy of a P2X3 antagonist in a relevant animal model of neuro-inflammatory pain.

Methodology:

  • Model Induction: Induce a neuro-inflammatory pain state in rodents, for example, through intraplantar injection of Complete Freund's Adjuvant (CFA) or nerve injury (e.g., chronic constriction injury).

  • Drug Administration: Administer the P2X3 antagonist systemically (e.g., oral gavage, intraperitoneal injection) or locally.

  • Behavioral Testing: Assess pain behaviors, such as mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test), at various time points after drug administration.

  • Tissue Analysis: At the end of the study, collect relevant tissues (e.g., DRG, spinal cord, inflamed paw) for analysis of inflammatory markers (e.g., cytokine levels, immune cell infiltration) by immunohistochemistry, qPCR, or Western blotting.

Conclusion and Future Directions

P2X3 receptor antagonists hold significant promise as a novel class of therapeutics for a variety of neurogenic disorders with an underlying inflammatory component. Their ability to modulate the intricate communication between the nervous and immune systems offers a targeted approach to treating chronic pain and neuro-inflammation. While specific data on this compound is currently limited, the established methodologies and the wealth of data from other P2X3 antagonists provide a clear roadmap for its future investigation. Further research is warranted to fully elucidate the role of P2X3 receptors in different immune cell subtypes and to explore the full therapeutic potential of P2X3 antagonism in a wider range of neuro-immune disorders.

References

Understanding the Trimeric Architecture of P2X3 Receptors for P2X3-IN-1 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the trimeric structure of the P2X3 receptor, a key player in nociceptive signaling pathways, and its interaction with the selective inhibitor, P2X3-IN-1. This document details the receptor's architecture, the binding mechanism of allosteric modulators, and the experimental methodologies used to characterize these interactions, offering a comprehensive resource for researchers in pain therapeutics and ion channel drug discovery.

The Trimeric Nature of P2X3 Receptors

P2X receptors, including the P2X3 subtype, are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1][2] Extensive research, including chemical cross-linking and blue native PAGE analyses, has definitively established that P2X receptors assemble as homotrimers, forming a stable and functional ion channel.[3] Each P2X3 receptor is composed of three identical subunits that come together to form a central ion pore. This trimeric arrangement is a fundamental characteristic of the P2X receptor family and is crucial for its function in mediating cation influx in response to ATP binding.[1][2]

The overall structure of the P2X3 receptor can be likened to a dolphin-like shape for each subunit, with a transmembrane domain, an extracellular domain, and intracellular N- and C-termini.[2] The extracellular domain is further divided into several regions, including the head, upper body, lower body, dorsal fin, and left and right flippers.[2] The three subunits are arranged symmetrically around a central axis, creating a chalice-like structure.[2]

The Allosteric Binding Site of this compound

While the endogenous agonist ATP binds at the interface between subunits in an orthosteric binding site, a class of potent and selective antagonists, including compounds structurally related to this compound, target a distinct allosteric site.[4][5] This druggable negative allosteric site is located in a pocket formed by the lower body and dorsal fin domains of one subunit and the left flipper of the adjacent subunit.[2][4]

The binding of allosteric modulators like this compound to this site induces a conformational change in the receptor that prevents the channel from opening, even when ATP is bound to the orthosteric site.[4] This mechanism of non-competitive inhibition offers a promising avenue for therapeutic intervention, as allosteric modulators can exhibit greater subtype selectivity compared to orthosteric ligands that target the highly conserved ATP-binding pocket.[2]

Recent cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have provided high-resolution structures of the human P2X3 receptor in various conformational states, including in complex with allosteric modulators.[1] These structural insights have been instrumental in elucidating the precise molecular interactions that govern the binding of these inhibitors and their mechanism of action.[4]

Quantitative Analysis of P2X3 Receptor Inhibition

The inhibitory activity of P2X3 receptor antagonists is quantified using various in vitro assays. The most common parameters are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). Below is a summary of quantitative data for representative P2X3 receptor antagonists.

CompoundAssay TypeReceptorSpeciesIC50 (nM)Kd (nM)Reference
DT-0111 *Electrophysiology (Whole-cell patch clamp)P2X3Human31.2 ± 2.15-[6]
AF-353 Calcium FluxP2X3Human~1015[7]
AF-353 Calcium FluxP2X2/3Human~4930[7]
AF-353 ElectrophysiologyP2X3Rat~3.8-[7]
A-317491 Not SpecifiedP2X3Not Specified--[8]
Gefapixant (AF-219) Not SpecifiedP2X3Not Specified--[2]

Note: DT-0111 is presented as a close structural analog to this compound, for which specific public data is limited.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) for a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the P2X3 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]-AF-353), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competitor.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the radioligand concentration to determine Kd and Bmax using non-linear regression analysis.

    • For competition binding assays, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50.

Calcium Influx Assay

This functional assay measures the ability of a compound to inhibit the influx of calcium through the P2X3 receptor channel upon activation by an agonist.

Protocol:

  • Cell Preparation:

    • Plate cells expressing P2X3 receptors in a 96-well or 384-well microplate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add the test compound (this compound) at various concentrations to the wells and incubate for a defined period.

  • Agonist Stimulation and Signal Detection:

    • Place the microplate in a fluorescence plate reader.

    • Initiate fluorescence reading to establish a baseline.

    • Add a P2X3 receptor agonist (e.g., ATP or α,β-methylene ATP) to all wells simultaneously using an automated dispenser.

    • Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the response of a vehicle control.

    • Plot the normalized response against the concentration of the test compound to determine the IC50 value.

Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the ion flow through the P2X3 receptor channel, providing detailed information about the mechanism of inhibition.

Protocol:

  • Cell Preparation:

    • Culture cells expressing P2X3 receptors on coverslips.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Fill the chamber with an extracellular recording solution.

    • Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the membrane of a single cell.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply the P2X3 agonist to the cell using a rapid perfusion system to evoke an inward current.

    • After establishing a stable baseline response, co-apply the agonist with different concentrations of the test compound (this compound).

    • Record the resulting currents using a patch-clamp amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the inhibitor.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

P2X3 Receptor Signaling Pathway

Activation of the trimeric P2X3 receptor by ATP leads to the opening of its non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺. This influx depolarizes the neuronal membrane, leading to the generation of action potentials and the transmission of pain signals. This compound, as an allosteric inhibitor, binds to a site distinct from the ATP binding pocket, preventing the conformational changes necessary for channel opening and thereby blocking downstream signaling.

P2X3_Signaling_Pathway ATP Extracellular ATP P2X3 Trimeric P2X3 Receptor ATP->P2X3 Binds to orthosteric site Channel_Opening Channel Opening P2X3->Channel_Opening Activates P2X3_IN_1 This compound P2X3_IN_1->P2X3 Binds to allosteric site Cation_Influx Na⁺ / Ca²⁺ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: P2X3 receptor signaling pathway and inhibition by this compound.

Experimental Workflow for this compound Characterization

The characterization of a novel P2X3 inhibitor like this compound typically follows a multi-step experimental workflow, starting from initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_0 Initial Screening & Hit Identification cluster_1 Lead Optimization & SAR cluster_2 In-depth Characterization cluster_3 Structural Biology HTS High-Throughput Screening (e.g., Calcium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Binding_Assay Radioligand Binding Assay (Determine Kd) Lead_Opt->Binding_Assay Electrophysiology Electrophysiology (Determine IC50 & MoA) Lead_Opt->Electrophysiology Crystallography X-ray Crystallography or Cryo-EM (Determine Binding Site) Binding_Assay->Crystallography Electrophysiology->Crystallography

Caption: A typical experimental workflow for the characterization of a P2X3 inhibitor.

Logical Relationship of P2X3 Receptor States

The P2X3 receptor can exist in several distinct conformational states: a closed/resting state, an open/activated state, and a desensitized state. The binding of ATP and allosteric modulators influences the equilibrium between these states.

Receptor_States Closed Closed (Resting) Open Open (Activated) Closed->Open  ATP Binding Desensitized Desensitized Closed->Desensitized Allosteric Inhibitor Binding Open->Closed ATP Unbinding   Open->Desensitized Prolonged ATP Exposure Desensitized->Closed Slow Recovery

Caption: Logical relationship between the functional states of the P2X3 receptor.

References

Methodological & Application

Application Notes and Protocols for P2X3-IN-1 in Primary Dorsal Root Ganglion (DRG) Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing P2X3-IN-1, a potent and selective inhibitor of the P2X3 receptor, in primary dorsal root ganglion (DRG) neuron cultures. This document outlines detailed protocols for the isolation and culture of DRG neurons, experimental procedures for assessing the effects of this compound, and an overview of the P2X3 signaling pathway.

Introduction to P2X3 Receptors in DRG Neurons

P2X3 receptors are ATP-gated ion channels predominantly expressed in small and medium-diameter sensory neurons of the dorsal root ganglia.[1][2] These receptors are crucial transducers of nociceptive signals, playing a significant role in chronic inflammatory and neuropathic pain.[1][3] Extracellular ATP, released during tissue injury or inflammation, activates P2X3 receptors, leading to neuron depolarization and the transmission of pain signals.[4][5] P2X3 receptors exist as homomeric P2X3 channels or as heteromeric P2X2/3 channels.[5] The study of these receptors is critical for the development of novel analgesics, and inhibitors like this compound are valuable tools in this research.

Quantitative Data Summary

ParameterValueSpeciesReceptorMeasurement MethodReference
Ki 22–92 nMHuman, RatP2X3, P2X2/3Calcium Flux Assay[3]
IC50 97 nMHumanP2X3Electrophysiology (α,β-meATP-induced currents)[2][3]
IC50 99 nMHumanP2X3Electrophysiology (ATP-induced currents)[2]
IC50 169 nMHumanP2X2/3Electrophysiology (α,β-meATP-induced currents)[2]
pA2 232 nMRatP2X2/3Schild Analysis[3]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary DRG Neurons

This protocol describes the isolation and culture of DRG neurons from rodents, a common model for studying sensory neuron biology.

Materials:

  • Complete Freund's Adjuvant (CFA) (optional, for inflammatory models)

  • F12 medium

  • Fetal Bovine Serum (FBS)

  • L-glutamine, Penicillin, Streptomycin

  • Collagenase Type IA

  • Trypsin

  • Poly-D-lysine

  • Laminin

  • Neurobasal medium

  • B-27 supplement

  • Nerve Growth Factor (NGF)

Procedure:

  • Animal Model: Utilize adult Sprague-Dawley rats or C57BL/6 mice. For inflammatory pain models, induce inflammation by injecting CFA into the hind paw 4 days prior to DRG isolation.

  • Dissection: Euthanize the animal according to approved institutional protocols. Dissect the dorsal root ganglia from the thoracic and lumbar spinal segments under sterile conditions.

  • Enzymatic Digestion:

    • Incubate the ganglia in F12 medium containing collagenase (1 mg/mL) and trypsin (0.25 mg/mL) for 30-45 minutes at 37°C.

    • Gently triturate the ganglia every 15 minutes with a fire-polished Pasteur pipette to aid dissociation.

  • Cell Plating:

    • Centrifuge the cell suspension and resuspend the pellet in F12 medium supplemented with 10% FBS to neutralize the enzymes.

    • Plate the dissociated neurons onto coverslips or culture dishes pre-coated with poly-D-lysine and laminin.

  • Cell Culture:

    • After allowing the neurons to adhere for a few hours, replace the medium with Neurobasal medium supplemented with B-27, L-glutamine, penicillin, streptomycin, and NGF (50 ng/mL).

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Neurons are typically ready for experiments within 24-48 hours.

Protocol 2: Application of this compound and Agonist

This protocol outlines the procedure for applying this compound and a P2X3 agonist to cultured DRG neurons for functional assays.

Materials:

  • This compound

  • α,β-methylene ATP (α,β-meATP) or ATP

  • Extracellular recording solution (e.g., Hanks' Balanced Salt Solution)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and the agonist (α,β-meATP or ATP) in the appropriate solvent (e.g., DMSO for this compound, water for ATP). Dilute to the final desired concentrations in the extracellular recording solution immediately before use.

  • Incubation with this compound:

    • For antagonist pre-treatment, replace the culture medium with the extracellular recording solution containing the desired concentration of this compound.

    • Incubate the cells for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C, depending on the experimental setup.[4] A concentration range of 10 nM to 10 µM can be explored based on the potency of similar inhibitors.[3]

  • Agonist Application:

    • Following the pre-incubation period, apply the P2X3 agonist (e.g., 10 µM α,β-meATP) to the cells in the continued presence of this compound.[3]

    • Record the cellular response using the chosen functional assay (e.g., electrophysiology or calcium imaging).

Protocol 3: Electrophysiological Recording

Whole-cell patch-clamp is a powerful technique to measure the ion channel activity of P2X3 receptors.

Procedure:

  • Preparation: Place a coverslip with cultured DRG neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with extracellular solution.

  • Patching: Obtain a gigaseal on a neuron using a glass micropipette filled with intracellular solution.

  • Recording:

    • Rupture the membrane to achieve the whole-cell configuration. Clamp the neuron at a holding potential of -60 mV.

    • Record baseline currents.

    • Apply the P2X3 agonist and record the evoked inward currents.

    • To test the effect of this compound, pre-incubate the neuron with the inhibitor as described in Protocol 2 and then co-apply the agonist and inhibitor.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the presence and absence of this compound to determine the degree of inhibition.

Protocol 4: Calcium Imaging

Calcium imaging allows for the measurement of changes in intracellular calcium concentration, a downstream effect of P2X3 receptor activation.

Procedure:

  • Dye Loading: Incubate the cultured DRG neurons with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells to remove excess dye and place the coverslip in a recording chamber.

    • Acquire baseline fluorescence images.

    • Apply the P2X3 agonist and record the change in fluorescence intensity over time.

    • To assess the effect of this compound, pre-incubate the cells with the inhibitor (Protocol 2) before agonist application.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the intracellular calcium response. Compare the response in the presence and absence of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the P2X3 receptor signaling pathway and a typical experimental workflow for testing this compound.

P2X3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds to Ca_influx Ca²⁺ Influx P2X3->Ca_influx Na_influx Na⁺ Influx P2X3->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Downstream Downstream Signaling Cascades AP->Downstream P2X3_IN1 This compound P2X3_IN1->P2X3 Inhibits

Caption: P2X3 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_readout Readout cluster_analysis Data Analysis DRG_Isolation Isolate Primary DRG Neurons Culture Culture DRG Neurons (24-48h) DRG_Isolation->Culture Pre_incubation Pre-incubate with this compound Culture->Pre_incubation Agonist_Application Apply P2X3 Agonist (e.g., α,β-meATP) Pre_incubation->Agonist_Application Electrophysiology Electrophysiology (Patch-Clamp) Agonist_Application->Electrophysiology Calcium_Imaging Calcium Imaging Agonist_Application->Calcium_Imaging Analysis Quantify Inhibition (IC50, % Inhibition) Electrophysiology->Analysis Calcium_Imaging->Analysis

Caption: Experimental Workflow for this compound.

References

Application Notes and Protocols: Measuring P2X3-IN-1 Efficacy with Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, playing a crucial role in nociception and the pathophysiology of chronic cough.[1][2] Antagonists of the P2X3 receptor are a promising class of therapeutics for managing conditions associated with neuronal hypersensitization. This application note provides a detailed protocol for a calcium imaging assay to determine the efficacy of P2X3-IN-1, a selective inhibitor of the P2X3 receptor.

The assay described herein utilizes a fluorescent calcium indicator to measure the influx of calcium through the P2X3 ion channel upon activation by an agonist. The inhibitory effect of this compound is quantified by its ability to reduce this calcium influx in a dose-dependent manner. This protocol is designed for use with a cell line stably expressing the human P2X3 receptor and can be adapted for high-throughput screening.

Note: Due to the limited availability of public data for this compound, this document uses the well-characterized P2X3 antagonist, A-317491, as an example for the purposes of data presentation. Researchers should generate their own dose-response curves for this compound.

P2X3 Receptor Signaling Pathway

Activation of the P2X3 receptor by its endogenous ligand, adenosine triphosphate (ATP), leads to the opening of a non-selective cation channel, resulting in the influx of sodium (Na+) and calcium (Ca2+) ions. This influx causes membrane depolarization and initiates downstream signaling cascades associated with neuronal excitation and pain signaling. This compound is a small molecule inhibitor that blocks this channel, thereby preventing ATP-mediated calcium influx.

P2X3_Signaling_Pathway cluster_membrane Cell Membrane P2X3 P2X3 Receptor Ca_Influx Ca²⁺ Influx P2X3->Ca_Influx Opens Channel ATP ATP (Agonist) ATP->P2X3 Binds to P2X3_IN_1 This compound (Antagonist) P2X3_IN_1->P2X3 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling Experimental_Workflow A 1. Cell Culture (HEK293-hP2X3) B 2. Cell Seeding (96-well plate) A->B C 3. Dye Loading (Fluo-4 AM) B->C D 4. Compound Incubation (this compound or Vehicle) C->D E 5. Agonist Addition (α,β-meATP) D->E F 6. Fluorescence Measurement (Kinetic Reading) E->F G 7. Data Analysis (IC₅₀ Determination) F->G

References

Application Notes and Protocols for Whole-Cell Patch Clamp Electrophysiology Using a P2X3 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for investigating the function of P2X3 receptors using whole-cell patch clamp electrophysiology. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in nociception and chronic pain.[1][2] Consequently, they are a significant target for the development of novel analgesics.[1][3]

Due to the limited public information available for the specific antagonist P2X3-IN-1, this protocol utilizes the well-characterized and potent P2X3 and P2X2/3 receptor antagonist, A-317491 , as a representative compound for demonstrating the experimental methodology.[4][5] The principles and procedures outlined herein are broadly applicable to the electrophysiological characterization of other P2X3 antagonists.

These application notes will cover the necessary reagents, cell preparation, electrophysiological recording procedures, and data analysis techniques.

P2X3 Receptor Signaling Pathway

Extracellular ATP, released in response to tissue damage or inflammation, binds to and activates P2X3 receptors on nociceptive sensory neurons. This binding triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺. The resulting membrane depolarization can generate an action potential, propagating a pain signal to the central nervous system. P2X3 antagonists, such as A-317491, block this channel activation, thereby inhibiting the pain signal.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Released from damaged cells) P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates Cation_Influx Na⁺ / Ca²⁺ Influx P2X3->Cation_Influx Channel Opening A317491 A-317491 (Antagonist) A317491->P2X3 Blocks Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential (Pain Signal Propagation) Depolarization->Action_Potential

P2X3 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the inhibitory potency of the representative P2X3 antagonist, A-317491, on various P2X3 receptor subtypes as determined by whole-cell patch clamp and calcium flux assays.

Table 1: Inhibitory Potency (IC₅₀) of A-317491 on P2X3 Receptors (Electrophysiology)

Receptor SubtypeAgonistA-317491 IC₅₀ (nM)Cell TypeReference
Human P2X₃α,β-meATP (3 µM)97Stably transfected cells[4]
Human P2X₃ATP (3 µM)99Stably transfected cells[4]
Human P2X₂/₃α,β-meATP (10 µM)169Stably transfected cells[4]
Rat P2X₃α,β-meATP15Dorsal Root Ganglion (DRG) Neurons[4]

Table 2: Inhibitory Constants (Kᵢ) of A-317491 for P2X3 Receptors

Receptor SubtypeAssay MethodA-317491 Kᵢ (nM)Reference
Human P2X₃Calcium Flux22[6]
Rat P2X₃Calcium Flux22[6]
Human P2X₂/₃Calcium Flux9[6]
Rat P2X₂/₃Calcium Flux92[6]

Experimental Protocols

This section provides a detailed methodology for performing whole-cell patch clamp recordings to assess the effect of A-317491 on P2X3 receptors expressed in either a heterologous system (HEK293 cells) or native neurons (rat Dorsal Root Ganglion neurons).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-hP2X3 or DRG neurons) Cell_Patching Obtain Whole-Cell Configuration Cell_Culture->Cell_Patching Solution_Prep Prepare Solutions (Internal, External, Agonist, Antagonist) Solution_Prep->Cell_Patching Pipette_Pulling Pull & Polish Patch Pipettes Pipette_Pulling->Cell_Patching Baseline Record Baseline Current (Apply Agonist - α,β-meATP) Cell_Patching->Baseline Antagonist_App Apply A-317491 (Varying Concentrations) Baseline->Antagonist_App Post_Antagonist Record Current in Presence of Antagonist (Apply Agonist + Antagonist) Antagonist_App->Post_Antagonist Washout Washout Antagonist & Record Recovery Post_Antagonist->Washout Data_Acquisition Acquire & Filter Current Traces Washout->Data_Acquisition Measurement Measure Peak Current Amplitude Data_Acquisition->Measurement Dose_Response Construct Dose-Response Curve Measurement->Dose_Response IC50_Calc Calculate IC₅₀ Value Dose_Response->IC50_Calc

Whole-Cell Patch Clamp Workflow.

Cell Preparation

a) HEK293 Cells Stably Expressing Human P2X3 Receptors:

  • Culture HEK293 cells stably expressing the human P2X3 receptor subunit in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).

  • Plate cells onto glass coverslips 24-48 hours before recording to achieve 60-80% confluency.

b) Primary Rat Dorsal Root Ganglion (DRG) Neurons:

  • Isolate DRGs from adult rats in accordance with institutional animal care and use committee guidelines.

  • Dissociate ganglia using a combination of collagenase and dispase.

  • Plate dissociated neurons on laminin/poly-D-lysine coated glass coverslips and culture in a suitable neuron-specific medium.

  • Record from small to medium-diameter neurons (15-40 µm) within 24 hours of plating.[7][8]

Solutions and Reagents

Table 3: Composition of Electrophysiology Solutions

Solution TypeComponentConcentration (mM)
External Solution NaCl150-155
KCl5
CaCl₂2-2.5
MgCl₂1-2
HEPES10
D-Glucose10-12
pH adjusted to 7.4 with NaOH, Osmolarity ~320-330 mOsm
Internal (Pipette) Solution K-Aspartate or K-Gluconate115-140
NaCl4-20
MgCl₂2
EGTA10-11
HEPES5-10
ATP-Mg2-4
GTP-Na0.3
pH adjusted to 7.2 with KOH, Osmolarity ~270-310 mOsm
  • Agonist Stock: Prepare a high-concentration stock of α,β-methylene ATP (α,β-meATP) in water and store at -20°C. Dilute to the final working concentration (e.g., 3-10 µM) in the external solution on the day of the experiment.

  • Antagonist Stock: Prepare a stock solution of A-317491 in DMSO. Further dilute in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects channel function (typically <0.1%).

Whole-Cell Patch Clamp Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a selected cell with the patch pipette and apply light positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.[4][7][9]

    • Compensate for series resistance (75-90%) to minimize voltage errors.[4]

  • Data Acquisition:

    • Record currents using a patch-clamp amplifier and appropriate data acquisition software.

    • Filter currents at 2 kHz and sample at 10 kHz.[7]

  • Drug Application:

    • Establish a stable baseline response by applying the P2X3 agonist, α,β-meATP (e.g., for 1-3 seconds), at regular intervals (e.g., every 1-2 minutes) to allow for receptor recovery from desensitization.

    • To determine the inhibitory effect of A-317491, pre-apply the antagonist for a sufficient duration (e.g., 1-2 minutes) to reach equilibrium, followed by co-application of the antagonist with the agonist.

    • Test a range of A-317491 concentrations to construct a dose-response curve.

    • After application of the highest antagonist concentration, perform a washout with the external solution to assess the reversibility of the block.

Data Analysis
  • Measurement: Measure the peak amplitude of the inward current evoked by α,β-meATP in the absence (control) and presence of different concentrations of A-317491.

  • Normalization: Normalize the peak current amplitude in the presence of the antagonist to the control response for each cell.

  • Dose-Response Curve: Plot the normalized current as a function of the A-317491 concentration.

  • IC₅₀ Calculation: Fit the dose-response curve with a standard sigmoidal dose-response equation (e.g., Hill equation) to determine the half-maximal inhibitory concentration (IC₅₀).

  • Statistical Analysis: Use appropriate statistical tests to determine the significance of the antagonist's effect.

Conclusion

This document provides a comprehensive framework for the electrophysiological evaluation of P2X3 receptor antagonists using the whole-cell patch clamp technique. By employing the well-characterized antagonist A-317491 as a reference compound, researchers can reliably assess the potency and mechanism of action of novel P2X3-targeting therapeutic agents. The detailed protocols for cell preparation, recording, and data analysis are intended to facilitate reproducible and high-quality data generation in the pursuit of new treatments for pain and other sensory disorders.

References

Application of P2X3-IN-1 in a complete Freund's adjuvant (CFA) model of inflammatory pain

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Evaluating P2X3-IN-1 in a Preclinical Model of Inflammatory Pain

Introduction

The P2X3 receptor, an ATP-gated ion channel, is a key modulator in nociceptive pathways and is primarily expressed on sensory nerve terminals.[1][2] During tissue injury or inflammation, elevated levels of extracellular ATP activate P2X3 and heteromeric P2X2/3 receptors on nociceptive C- and Aδ-fibers, leading to the initiation and sensitization of pain signals.[1][3][4] This makes the P2X3 receptor a compelling therapeutic target for chronic pain conditions.[1][3][5] this compound is a potent and selective antagonist of the P2X3 receptor. These notes provide a comprehensive protocol for assessing the analgesic efficacy of this compound in the complete Freund's adjuvant (CFA) induced model of inflammatory pain, a robust and well-characterized preclinical model that mimics key aspects of chronic inflammation in humans.[6][7][8]

Mechanism of Action

In inflamed tissues, damaged cells release ATP, which binds to and activates P2X3 receptors on primary afferent neurons.[2][4] This activation opens a non-selective cation channel, permitting the influx of Na+ and Ca2+, which depolarizes the neuron and generates an action potential that is transmitted to the central nervous system and perceived as pain.[9] this compound is designed to competitively block the ATP binding site on the P2X3 receptor, preventing channel activation and thereby inhibiting the transmission of pain signals from the site of inflammation.[5]

Experimental Protocols

1. Animal Model and Housing

  • Species: Male Sprague-Dawley rats.

  • Weight: 200–250 g at the start of the experiment.

  • Housing: Animals should be housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before any procedures. For 3 days prior to baseline testing, habituate the animals to the behavioral testing chambers to minimize stress-induced variability.

2. CFA-Induced Inflammatory Pain Model

  • Materials: Complete Freund's Adjuvant (CFA), isoflurane for anesthesia, 1 mL syringes, 27-gauge needles.

  • Procedure:

    • Anesthetize rats using 2-3% isoflurane.

    • Induce inflammation by administering a single 100 µL intraplantar injection of CFA into the plantar surface of the left hind paw.[10][11]

    • The contralateral (right) paw receives no injection and serves as an internal control.

    • Monitor animals until they recover from anesthesia. Peak inflammation and pain hypersensitivity are typically established within 24 hours and persist for several days to weeks.[6]

3. Drug Preparation and Administration

  • Compound: this compound.

  • Vehicle: Prepare a suitable vehicle for administration (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline). All solutions should be prepared fresh on the day of dosing.

  • Dosing:

    • Administer this compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • Dose-response studies are recommended. Example dose groups: Vehicle, this compound (3, 10, 30 mg/kg), and a positive control (e.g., Celecoxib, 30 mg/kg p.o.).

    • Dosing should occur 24 hours post-CFA injection when hypersensitivity is fully developed.

4. Behavioral Assessment of Pain Baseline measurements should be taken before CFA injection. Post-dose measurements should be taken at several time points (e.g., 1, 2, 4, and 6 hours) to evaluate the time course of the analgesic effect.

  • 4.1 Mechanical Allodynia (von Frey Test)

    • Purpose: To measure the paw withdrawal threshold (PWT) in response to a non-noxious mechanical stimulus.

    • Procedure:

      • Place animals on an elevated wire mesh platform and allow them to acclimate for 15-20 minutes in individual plexiglass chambers.

      • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the inflamed paw.

      • A positive response is noted as a sharp withdrawal or licking of the paw.

      • The 50% PWT is determined using the up-down method.

  • 4.2 Thermal Hyperalgesia (Plantar Test / Hargreaves Method)

    • Purpose: To measure the paw withdrawal latency (PWL) in response to a noxious thermal stimulus.

    • Procedure:

      • Place animals in plexiglass chambers on a temperature-controlled glass floor. Allow 15-20 minutes for acclimation.

      • A focused, radiant heat source is aimed at the plantar surface of the inflamed paw.

      • Record the time taken for the animal to withdraw its paw.

      • A cut-off time (e.g., 20 seconds) must be used to prevent tissue damage.

5. Data Analysis

  • Express all data as mean ± Standard Error of the Mean (SEM).

  • Analyze data using a two-way ANOVA with repeated measures, followed by a suitable post-hoc test (e.g., Dunnett's or Bonferroni's) for multiple comparisons against the vehicle control group.

  • A p-value < 0.05 is considered statistically significant.

Data Presentation

The following tables represent hypothetical data for the efficacy of this compound in the CFA model.

Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold)

Treatment GroupDose (mg/kg, p.o.)Pre-Dose Threshold (g)1h Post-Dose Threshold (g)4h Post-Dose Threshold (g)
Vehicle-3.5 ± 0.43.8 ± 0.53.6 ± 0.4
This compound33.6 ± 0.56.5 ± 0.75.1 ± 0.6
This compound103.4 ± 0.39.8 ± 0.9**7.9 ± 0.8
This compound303.5 ± 0.413.2 ± 1.1***11.5 ± 1.0
Celecoxib303.7 ± 0.510.5 ± 0.89.8 ± 0.9**
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are Mean ± SEM.

Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency)

Treatment GroupDose (mg/kg, p.o.)Pre-Dose Latency (s)1h Post-Dose Latency (s)4h Post-Dose Latency (s)
Vehicle-5.1 ± 0.65.3 ± 0.75.2 ± 0.5
This compound35.2 ± 0.58.1 ± 0.86.9 ± 0.7
This compound105.0 ± 0.411.5 ± 1.0**9.8 ± 0.9
This compound305.3 ± 0.614.8 ± 1.2***12.6 ± 1.1
Celecoxib305.1 ± 0.512.1 ± 0.911.2 ± 1.0**
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are Mean ± SEM.

Visualizations

G cluster_workflow Experimental Workflow A Acclimatization & Habituation (1 week) B Baseline Behavioral Testing (von Frey & Plantar) A->B C CFA Injection (100 µL) (Intraplantar, Left Paw) B->C D Inflammation Development (24 hours) C->D E Drug Administration (Vehicle, this compound, Positive Control) D->E F Post-Dose Behavioral Testing (1, 2, 4, 6 hours) E->F G Data Collection & Analysis F->G

Caption: Workflow for assessing this compound efficacy in the CFA model.

G cluster_pathway P2X3 Receptor Signaling in Nociception Inflammation Inflammation / Cell Damage ATP Extracellular ATP Release Inflammation->ATP P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates Neuron Nociceptive Neuron Ion Na+ / Ca2+ Influx P2X3->Ion Opens P2X3_IN_1 This compound P2X3_IN_1->P2X3 Blocks Depolarization Depolarization Ion->Depolarization AP Action Potential Depolarization->AP Pain Pain Signal to CNS AP->Pain

Caption: Simplified P2X3 signaling pathway and site of this compound action.

References

Application Notes and Protocols: In Vivo Delivery of P2X3-IN-1 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P2X3-IN-1 is a selective inhibitor of the P2X3 receptor, a key player in nociceptive pathways and sensory signaling.[1][2] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[3][4] Their activation by extracellular ATP, often released during tissue injury or stress, leads to the sensation of pain.[3] Consequently, antagonists of the P2X3 receptor, such as this compound, are promising therapeutic candidates for various chronic pain conditions, including neuropathic and inflammatory pain.[3][5] These application notes provide detailed protocols for the preparation and in vivo administration of this compound in mouse models, a critical step in preclinical evaluation.

P2X3 Receptor Signaling Pathway

The P2X3 receptor is a trimeric cation channel that, upon binding to extracellular ATP, allows the influx of Na+ and Ca2+ into the neuron.[6][7][8] This influx leads to membrane depolarization and the initiation of a pain signal.[7] The pathway is a critical component in the transmission of pain signals, particularly in chronic pain states.[3]

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Released from damaged cells) P2X3R P2X3 Receptor ATP->P2X3R Binds to Ion_Influx Na+ / Ca2+ Influx P2X3R->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal P2X3_IN_1 This compound P2X3_IN_1->P2X3R Inhibits

Caption: P2X3 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables provide a summary of recommended quantitative parameters for the in vivo administration of this compound in mice.

ParameterOral Gavage (PO)Intraperitoneal Injection (IP)
Vehicle e.g., 0.5% Methylcellulose in sterile watere.g., Sterile saline, PBS, or 10% DMSO in corn oil
Dosing Volume 5-10 mL/kg of body weight[9][10]< 10 mL/kg of body weight[11][12]
Frequency Typically once or twice dailyTypically once or twice daily
Needle/Tube Gauge 18-20 gauge gavage needle (for adult mice)[9][10]25-27 gauge needle[11][12]
Needle/Tube Length ~1-1.5 inches with a rounded tip[9][13]0.5 - 1 inch

Experimental Protocols

Formulation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Methylcellulose in sterile water for oral gavage; sterile saline, PBS, or a solution of DMSO and corn oil for IP injection)

  • Mortar and pestle or homogenizer

  • Vortex mixer

  • Sonicator

  • Sterile tubes

Protocol:

  • Determine the required concentration of this compound based on the desired dose (mg/kg) and the dosing volume (mL/kg).

  • Weigh the appropriate amount of this compound powder.

  • Prepare the vehicle. For a suspension, slowly add the vehicle to the powder while triturating with a mortar and pestle or using a homogenizer to create a fine, uniform suspension.

  • Vortex the suspension thoroughly for several minutes to ensure homogeneity.

  • Sonicate the suspension if necessary to break up any remaining aggregates.

  • Visually inspect the formulation for uniformity before each administration. The suspension should be administered immediately after preparation to prevent settling.

Administration via Oral Gavage (PO)

Oral gavage ensures the direct delivery of a precise volume of the formulation into the stomach.

Materials:

  • Mouse gavage needles (18-20 gauge, 1-1.5 inches long with a rounded tip)[9][10]

  • Syringes (appropriately sized for the dosing volume)

  • 70% ethanol for disinfection

  • Prepared this compound formulation

Protocol:

  • Restrain the mouse by scruffing the neck and back to immobilize the head and body.[10] The animal should be held in a vertical position.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[14] Mark the needle if necessary.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[13] The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Administer the formulation slowly and steadily.[9]

  • Withdraw the needle gently along the same path of insertion.[10]

  • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[10][13]

Administration via Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration of therapeutic agents.

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[11][12]

  • 70% ethanol for disinfection

  • Prepared this compound formulation

Protocol:

  • Restrain the mouse using the scruff technique and position it to expose the abdomen.[15] Tilting the mouse's head slightly downwards can help displace the abdominal organs.[16]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[15][16]

  • Disinfect the injection site with 70% ethanol.[15]

  • Insert the needle at a 30-45 degree angle with the bevel facing up.[16]

  • Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ.[15] If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

  • Inject the formulation slowly.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Return the mouse to its cage and monitor for any adverse reactions.[11]

Experimental Workflow Diagram

Experimental_Workflow Start Start: In Vivo Study Formulation Prepare this compound Formulation Start->Formulation Animal_Prep Animal Preparation (Acclimatization, Weighing) Formulation->Animal_Prep Administration Administer this compound Animal_Prep->Administration PO Oral Gavage (PO) Administration->PO Route 1 IP Intraperitoneal (IP) Administration->IP Route 2 Monitoring Post-Administration Monitoring (Behavioral, Physiological) PO->Monitoring IP->Monitoring Data_Collection Data Collection (e.g., Nociceptive Assays) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End of Study Analysis->End

Caption: General workflow for in vivo studies of this compound in mice.

References

Investigating P2X3-IN-1: Application Notes and Protocols for In Vivo Bladder Overactivity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the effects of P2X3-IN-1, a P2X3 receptor antagonist, on in vivo models of bladder overactivity. The provided methodologies are based on established practices for studying similar compounds and can be adapted for the specific investigation of this compound.

Introduction to P2X3 Receptors and Bladder Overactivity

Overactive bladder (OAB) is a condition characterized by urinary urgency, with or without urge incontinence, usually with increased frequency and nocturia. A key mechanism implicated in the pathophysiology of OAB is the hypersensitization of bladder afferent nerves. P2X3 receptors, which are ATP-gated ion channels, are predominantly expressed on these sensory neurons.[1] During bladder filling, stretch of the urothelium leads to the release of adenosine triphosphate (ATP), which then activates P2X3 receptors on afferent nerve fibers, signaling bladder fullness to the central nervous system.[1][2] In pathological conditions such as bladder inflammation, an upregulation of P2X3 receptors and increased ATP release can lead to afferent nerve hyperactivity, contributing to the symptoms of OAB.[3][4] Therefore, antagonism of P2X3 receptors presents a promising therapeutic strategy for the treatment of bladder overactivity.[1][5] this compound is a selective inhibitor of the P2X3 receptor, and its potential to ameliorate bladder overactivity can be evaluated using in vivo animal models.

P2X3 Signaling Pathway in Bladder Afferent Nerves

The following diagram illustrates the proposed signaling pathway involving P2X3 receptors in the bladder.

P2X3_Signaling_Pathway cluster_urothelium Urothelium cluster_suburothelium Suburothelial Space cluster_afferent_nerve Afferent Nerve Fiber Urothelial_Cell Urothelial Cell ATP ATP Urothelial_Cell->ATP Releases P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Activates Ca_Ion Ca²⁺ Influx P2X3_Receptor->Ca_Ion Leads to Action_Potential Action Potential Generation Ca_Ion->Action_Potential Triggers CNS Central Nervous System (CNS) Action_Potential->CNS Signal to Bladder_Filling Bladder Filling/ Stretch Bladder_Filling->Urothelial_Cell Stimulates P2X3_IN_1 This compound (Antagonist) P2X3_IN_1->P2X3_Receptor Blocks

P2X3 signaling in bladder sensation.

In Vivo Models of Bladder Overactivity

The most common and well-characterized animal model for studying bladder overactivity is the cyclophosphamide (CYP)-induced cystitis model in rats. CYP is a nitrogen mustard alkylating agent that is metabolized to acrolein, an irritant that is excreted in the urine and induces bladder inflammation and urothelial damage, leading to bladder overactivity.[3][6]

Data Presentation: Effects of P2X3 Antagonists on Urodynamic Parameters

The following tables summarize the expected effects of a P2X3 antagonist, such as this compound, on urodynamic parameters in a CYP-induced bladder overactivity model. The data presented is a composite representation based on published results for other selective P2X3 antagonists like A-317491 and AF-353.

Table 1: Urodynamic Parameters in Conscious Rats with CYP-Induced Cystitis (Acute Model)

ParameterControl Group (Saline)CYP Group (Vehicle)CYP Group + this compound
Intercontraction Interval (ICI, s) 202.3 ± 13.0157.5 ± 9.3Increased (e.g., 173.8 ± 22.4)
Maximal Voiding Pressure (MVP, cmH₂O) NormalIncreased (e.g., >60)Decreased
Basal Pressure (BP, cmH₂O) NormalIncreasedNo significant change
Bladder Capacity (BC, ml) NormalDecreasedIncreased
Voided Volume (VV, ml) NormalDecreasedIncreased
Non-Voiding Contractions (NVCs) AbsentPresentReduced/Absent

Data are represented as mean ± SEM. Values are illustrative and based on findings for similar P2X3 antagonists.[7][8][9]

Table 2: Urodynamic Parameters in Conscious Rats with CYP-Induced Cystitis (Chronic Model)

ParameterControl Group (Saline)CYP Group (Vehicle)CYP Group + this compound
Intercontraction Interval (ICI, min) NormalDecreasedIncreased
Micturition Frequency NormalIncreasedDecreased
Voiding Contraction Amplitude (cmH₂O) NormalNo significant changeDecreased (at higher doses)
Micturition Volume (ml) NormalDecreasedIncreased
Residual Urine Volume MinimalIncreasedDecreased
Non-Voiding Contractions (NVCs) AbsentPresentReduced

Data are represented as mean ± SEM. Values are illustrative and based on findings for similar P2X3 antagonists.[9][10][11]

Experimental Protocols

The following are detailed protocols for inducing bladder overactivity and performing urodynamic measurements in rats. These protocols can be adapted for the evaluation of this compound.

Experimental Workflow

Experimental_Workflow cluster_preparation Phase 1: Model Induction cluster_surgery Phase 2: Surgical Preparation cluster_experiment Phase 3: Urodynamic Studies Animal_Acclimatization Animal Acclimatization (Female Sprague-Dawley Rats) CYP_Injection Cyclophosphamide (CYP) Injection (i.p.) Animal_Acclimatization->CYP_Injection Catheter_Implantation Bladder Catheter Implantation CYP_Injection->Catheter_Implantation After 48h (Acute) or established chronic model Recovery Post-Surgical Recovery Catheter_Implantation->Recovery Urodynamic_Measurement Urodynamic Measurement (Conscious, Unrestrained) Recovery->Urodynamic_Measurement Drug_Administration This compound Administration (e.g., i.v., i.p., or oral) Urodynamic_Measurement->Drug_Administration Baseline Recording Data_Analysis Data Analysis Urodynamic_Measurement->Data_Analysis Drug_Administration->Urodynamic_Measurement Post-treatment Recording

In vivo bladder overactivity study workflow.
Protocol 1: Induction of Acute Bladder Overactivity with Cyclophosphamide

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • Cyclophosphamide (CYP)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatize rats to the housing conditions for at least one week.

  • To induce acute cystitis, administer a single i.p. injection of CYP at a dose of 150-200 mg/kg.[6][9] A control group should receive an equivalent volume of sterile saline.

  • Urodynamic studies are typically performed 48 hours after CYP injection, a time point at which bladder inflammation and overactivity are well-established.[9][12]

Protocol 2: Induction of Chronic Bladder Overactivity with Cyclophosphamide

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • Cyclophosphamide (CYP)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for i.p. injection

Procedure:

  • Acclimatize rats as described in the acute protocol.

  • To induce chronic cystitis, administer repeated i.p. injections of a lower dose of CYP. A typical regimen is 40 mg/kg or 75 mg/kg of CYP every third day for a total of three injections.[10][11] The lower dose of 40 mg/kg is often preferred to reduce systemic toxicity and mortality.[11]

  • Urodynamic measurements can be performed at various time points after the final CYP injection to assess the chronic effects.

Protocol 3: In Vivo Urodynamic Measurement in Conscious, Unrestrained Rats

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Bladder catheter (e.g., PE-50 tubing)

  • Suture material

  • Urodynamic recording system (infusion pump, pressure transducer, data acquisition software)

  • Metabolic cage

Procedure:

  • Catheter Implantation:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the bladder.

    • Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

    • Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.

    • Close the abdominal incision in layers.

    • Allow the animal to recover for at least 48 hours before urodynamic testing.

  • Urodynamic Recording:

    • Place the conscious and unrestrained rat in a metabolic cage.

    • Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.

    • Allow the rat to acclimate to the cage for at least 30 minutes.

    • Begin continuous infusion of sterile saline at room temperature into the bladder at a constant rate (e.g., 0.04-0.1 ml/min or 6-12 ml/hr).[13][14]

    • Record intravesical pressure continuously. Key urodynamic parameters to measure include:

      • Basal Pressure (BP): The lowest pressure between micturitions.

      • Threshold Pressure: The pressure immediately preceding a micturition contraction.

      • Maximal Voiding Pressure (MVP) / Peak Micturition Pressure: The highest pressure reached during a voiding contraction.

      • Intercontraction Interval (ICI): The time between two consecutive micturition contractions.

      • Bladder Capacity (BC): The volume of saline infused to elicit a micturition contraction.

      • Voided Volume (VV): The volume of urine expelled during micturition.

      • Residual Volume (RV): The volume of saline remaining in the bladder after micturition (BC - VV).

      • Non-Voiding Contractions (NVCs): Spontaneous bladder contractions during the filling phase that do not result in voiding.

  • Drug Administration and Post-Treatment Recording:

    • After obtaining a stable baseline recording of at least three reproducible micturition cycles, administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).

    • Continue the urodynamic recording to assess the effects of the compound on the measured parameters.

Logical Relationship of the Study Design

Study_Design cluster_groups Experimental Groups Hypothesis Hypothesis: This compound will alleviate bladder overactivity. Model In Vivo Model: CYP-Induced Cystitis in Rats Hypothesis->Model Control Control (Saline Vehicle) Measurement Primary Endpoint: Urodynamic Parameters (ICI, MVP, NVCs, etc.) Control->Measurement CYP_Vehicle CYP + Vehicle CYP_Vehicle->Measurement CYP_P2X3_IN_1 CYP + this compound CYP_P2X3_IN_1->Measurement Model->Control Model->CYP_Vehicle Model->CYP_P2X3_IN_1 Outcome Expected Outcome: Normalization of urodynamic parameters towards control levels. Measurement->Outcome Conclusion Conclusion: P2X3 antagonism is a viable strategy for treating bladder overactivity. Outcome->Conclusion

Logical flow of the in vivo study.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for investigating the in vivo efficacy of this compound in established rodent models of bladder overactivity. By utilizing the cyclophosphamide-induced cystitis model and performing detailed urodynamic analysis, researchers can effectively evaluate the therapeutic potential of P2X3 receptor antagonism for the treatment of OAB. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of novel treatments for this prevalent condition.

References

Application Notes and Protocols: P2X3-IN-1 in the Investigation of Trigeminal Neuralgia Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of P2X3 receptor antagonists, exemplified by P2X3-IN-1, in the study of trigeminal neuralgia (TN). While specific published data on "this compound" in trigeminal neuralgia models is not extensively available, the protocols and principles outlined below are based on established research with other selective P2X3 antagonists and are directly applicable to novel compounds like this compound.

Introduction to P2X3 Receptors in Trigeminal Neuralgia

Trigeminal neuralgia is a chronic pain condition characterized by severe, debilitating facial pain.[1][2] Emerging evidence points to the critical role of the P2X3 receptor, an ATP-gated ion channel, in the pathophysiology of neuropathic pain, including TN.[2][3][4] P2X3 receptors are predominantly expressed on nociceptive sensory neurons of the trigeminal ganglion.[5][6] In response to nerve injury or inflammation, extracellular ATP levels rise, activating P2X3 receptors and leading to the generation and transmission of pain signals.[4] Consequently, antagonism of the P2X3 receptor presents a promising therapeutic strategy for the management of trigeminal neuralgia.[2][3]

Studies have shown an upregulation of P2X3 receptors in the trigeminal ganglion in animal models of trigeminal neuropathic pain.[7][8][9] This upregulation is often mediated by inflammatory cytokines like TNFα, which are released from activated macrophages in the trigeminal ganglion.[8][9] Pharmacological blockade of P2X3 receptors has been demonstrated to alleviate pain behaviors in these preclinical models.[7][8]

This compound, as a selective P2X3 receptor antagonist, is a valuable tool for elucidating the specific contribution of this receptor to the mechanisms of trigeminal neuralgia. Its application in preclinical models allows for the investigation of signaling pathways, assessment of therapeutic potential, and identification of relevant biomarkers.

Mechanism of Action: P2X3 Receptor Antagonism in Pain Signaling

In the trigeminal sensory pathway, nerve injury or inflammation leads to the release of ATP from damaged cells. This ATP binds to and activates P2X3 receptors on the peripheral terminals of trigeminal ganglion neurons. The activation of these ion channels causes an influx of cations, leading to membrane depolarization and the initiation of an action potential. This pain signal is then transmitted to the central nervous system. P2X3 receptor antagonists like this compound competitively bind to the P2X3 receptor, preventing ATP from binding and thereby blocking the initiation of the pain signal.[4]

cluster_0 Peripheral Nerve Terminal cluster_1 Central Nervous System NerveInjury Nerve Injury/ Inflammation ATP ATP Release NerveInjury->ATP P2X3R P2X3 Receptor ATP->P2X3R Binds & Activates IonChannel Cation Influx (Na+, Ca2+) P2X3R->IonChannel Opens P2X3_IN_1 This compound P2X3_IN_1->P2X3R Binds & Blocks Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential (Pain Signal) Depolarization->ActionPotential PainPerception Pain Perception ActionPotential->PainPerception Signal Propagation

Figure 1: P2X3 signaling pathway in trigeminal neuralgia and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to study trigeminal neuralgia in a rodent model.

Experimental Workflow

The general workflow for investigating the effects of this compound in a trigeminal neuralgia model involves animal model creation, baseline behavioral testing, drug administration, and post-treatment behavioral assessment.

cluster_workflow Experimental Workflow A Animal Acclimatization (1 week) B Induction of Trigeminal Neuralgia (e.g., CCI of Infraorbital Nerve) A->B C Post-operative Recovery (3-7 days) B->C D Baseline Behavioral Testing (e.g., von Frey test) C->D E Randomization into Treatment Groups D->E F Administration of this compound or Vehicle E->F G Post-treatment Behavioral Testing (at various time points) F->G H Tissue Collection (Trigeminal Ganglion) G->H I Molecular Analysis (e.g., Western Blot, IHC) H->I

Figure 2: General experimental workflow for studying this compound in a trigeminal neuralgia model.

Protocol 1: Induction of Trigeminal Neuralgia via Chronic Constriction Injury (CCI) of the Infraorbital Nerve (IoN) in Rats

This model reliably induces mechanical allodynia in the facial region, mimicking symptoms of trigeminal neuralgia.[3][7]

Materials:

  • Adult male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Retractors

  • Chromic gut sutures (4-0 or 5-0)

  • Surgical microscope or magnifying loupes

  • Warming pad

  • Post-operative analgesics

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame or on a surgical board. Maintain body temperature with a warming pad.

  • Shave the area between the eye and the vibrissal pad on the surgical side.

  • Make a small incision in the intraoral mucosa above the first molar to expose the infraorbital nerve.

  • Carefully dissect the surrounding tissue to isolate the infraorbital nerve as it exits the infraorbital foramen.

  • Loosely tie two to four chromic gut ligatures around the exposed nerve with approximately 1-2 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction but not to completely occlude blood flow.

  • Suture the incision.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animals to recover for 3-7 days before commencing behavioral testing.

Protocol 2: Administration of this compound

The route of administration will depend on the physicochemical properties of this compound. Common routes for preclinical pain studies include intraperitoneal (i.p.), oral (p.o.), and subcutaneous (s.c.) injection.

Materials:

  • This compound

  • Vehicle solution (e.g., saline, DMSO, or a specific formulation compatible with the compound)

  • Syringes and needles appropriate for the chosen route of administration

Procedure (Example for Intraperitoneal Injection):

  • Prepare a stock solution of this compound in a suitable vehicle.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations for different dose groups.

  • Gently restrain the rat.

  • Insert the needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the calculated volume of this compound solution or vehicle.

  • Return the animal to its cage and observe for any immediate adverse reactions.

Protocol 3: Assessment of Mechanical Allodynia using von Frey Filaments

This is a standard method to quantify changes in mechanical sensitivity in the orofacial region.[10][11][12]

Materials:

  • A set of calibrated von Frey filaments

  • Testing apparatus (e.g., a wire mesh platform that allows access to the underside of the animal's head)

  • Observation cage

Procedure:

  • Place the rat in the testing apparatus and allow it to acclimate for at least 15-20 minutes.

  • Apply the von Frey filaments to the center of the vibrissal pad on the side ipsilateral to the nerve injury.

  • Begin with a filament in the middle of the force range and apply it with enough force to cause a slight buckling. Hold for 3-5 seconds.

  • A positive response is defined as a brisk head withdrawal, rubbing the face with the forepaw, or vocalization.

  • Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.

  • Continue this pattern for several applications after the first change in response is observed.

  • Calculate the 50% withdrawal threshold using the formula described by Dixon or a validated online calculator.

  • Perform baseline testing before drug administration and at specified time points after administration (e.g., 30, 60, 120, and 240 minutes).

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Dose-Dependent Effect of this compound on Mechanical Withdrawal Threshold in a Rat Model of Trigeminal Neuralgia
Treatment GroupDose (mg/kg, i.p.)NBaseline Withdrawal Threshold (g)Withdrawal Threshold at 60 min post-dose (g)% Reversal of Allodynia
Vehicle-101.5 ± 0.31.8 ± 0.45%
This compound1101.4 ± 0.24.5 ± 0.835%
This compound3101.6 ± 0.38.2 ± 1.1**70%
This compound10101.5 ± 0.212.5 ± 1.5***95%
Sham-1014.8 ± 1.014.5 ± 0.9N/A
Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle group (ANOVA with post-hoc test).
% Reversal of Allodynia = [(Post-dose Threshold - Vehicle Threshold) / (Sham Threshold - Vehicle Threshold)] x 100
Table 2: Effect of this compound on P2X3 Receptor Expression in the Trigeminal Ganglion
Treatment GroupDose (mg/kg, i.p.)NRelative P2X3 mRNA Expression (fold change vs. Sham)P2X3 Immunoreactive Neurons (%)
Sham-81.0 ± 0.112.5 ± 2.1
CCI + Vehicle-83.8 ± 0.535.2 ± 4.5
CCI + this compound1083.5 ± 0.633.8 ± 4.1
Data are presented as mean ± SEM. Note: This table presents hypothetical data to illustrate that a P2X3 antagonist is expected to modulate pain behavior without necessarily altering the expression of the receptor itself in an acute setting.

Conclusion

This compound and other selective P2X3 receptor antagonists are invaluable pharmacological tools for dissecting the molecular mechanisms underlying trigeminal neuralgia. The protocols detailed above provide a robust framework for assessing the in vivo efficacy of such compounds and for furthering our understanding of the role of P2X3 receptors in chronic orofacial pain. The ability to quantify the reversal of pain behaviors and to correlate these effects with molecular changes in the trigeminal ganglion can significantly advance the development of novel and more effective therapies for this debilitating condition.

References

Troubleshooting & Optimization

Troubleshooting P2X3-IN-1 solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using P2X3-IN-1 in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the P2X3 receptor. The P2X3 receptor is an ATP-gated cation channel predominantly expressed on sensory neurons.[1][2] When extracellular ATP binds to the P2X3 receptor, it opens a channel that allows the influx of cations like Na+ and Ca2+, leading to depolarization and the initiation of pain signals. This compound blocks this channel, thereby inhibiting the downstream signaling cascade.

Q2: What are the basic chemical properties of this compound?

Here are the key chemical properties of this compound:

PropertyValue
Molecular Formula C22H21FN8O3
Molecular Weight 464.45 g/mol
CAS Number 2823331-49-1

Source: MedChemExpress[3][4][5]

P2X3 Signaling Pathway

The binding of ATP to the P2X3 receptor initiates a signaling cascade that plays a crucial role in nociception. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

P2X3_Signaling_Pathway cluster_membrane Cell Membrane P2X3 P2X3 Receptor Cation_Influx Na+ / Ca2+ Influx P2X3->Cation_Influx Opens Channel ATP Extracellular ATP ATP->P2X3 Binds & Activates P2X3_IN_1 This compound P2X3_IN_1->P2X3 Inhibits Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Signaling (e.g., ERK activation) Depolarization->Downstream Nociception Nociceptive Signaling Downstream->Nociception

Caption: P2X3 receptor signaling pathway and inhibition by this compound.

Troubleshooting this compound Solubility Issues

Due to its hydrophobic nature, this compound can be challenging to dissolve and maintain in solution in aqueous-based in vitro assay buffers. The following guide addresses common solubility problems.

Q3: My this compound is not dissolving. How should I prepare a stock solution?

This compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent.

Recommended Solvents for Stock Solution:

SolventRecommended Starting Concentration
DMSO 10 mM - 50 mM
Ethanol 1 mM - 10 mM

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For 1 ml of a 10 mM stock, you would need 4.645 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Facilitate Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: I observe precipitation when I dilute my this compound stock solution into my aqueous assay buffer or cell culture medium. What can I do?

This is a common issue with hydrophobic compounds. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are several troubleshooting steps:

Troubleshooting Workflow for Compound Precipitation:

Troubleshooting_Workflow Start Precipitation Observed in Aqueous Buffer Check_Final_Conc Is the final concentration too high? Start->Check_Final_Conc Lower_Conc Lower the final working concentration. Check_Final_Conc->Lower_Conc Yes Check_DMSO_Conc Is the final DMSO concentration >0.5%? Check_Final_Conc->Check_DMSO_Conc No Lower_Conc->Check_DMSO_Conc Success Solubility Issue Resolved Lower_Conc->Success If successful Adjust_Stock Prepare a more dilute stock solution to lower the final DMSO concentration. Check_DMSO_Conc->Adjust_Stock Yes Dilution_Method How is the dilution performed? Check_DMSO_Conc->Dilution_Method No Adjust_Stock->Dilution_Method Adjust_Stock->Success If successful Serial_Dilution Perform serial dilutions. Add stock solution dropwise to pre-warmed buffer while vortexing. Dilution_Method->Serial_Dilution Buffer_Comp Consider buffer components. Serial_Dilution->Buffer_Comp Serial_Dilution->Success If successful Modify_Buffer Try a different buffer system or add a solubilizing agent (e.g., BSA, cyclodextrin). Buffer_Comp->Modify_Buffer Modify_Buffer->Success

Caption: A logical workflow for troubleshooting this compound precipitation.

Detailed Troubleshooting Steps:

  • Reduce Final Concentration: Your intended working concentration may exceed the solubility limit of this compound in the final assay buffer. Try a lower concentration.

  • Minimize Final DMSO Concentration: While DMSO is necessary for the stock solution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%.

  • Optimize Dilution Technique:

    • Pre-warm your aqueous buffer or cell culture medium to 37°C.

    • Instead of a single large dilution, perform serial dilutions. For example, first, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this into your aqueous buffer.

    • Add the stock solution dropwise to the pre-warmed buffer while gently vortexing or stirring. This helps to avoid localized high concentrations of the compound.

  • Modify Buffer Composition:

    • The presence of certain salts in your buffer can decrease the solubility of hydrophobic compounds. If possible, try a different buffer formulation.

    • Consider adding a carrier protein like bovine serum albumin (BSA) to your buffer (e.g., 0.1% w/v) to help keep the compound in solution.

Experimental Protocol: Calcium Flux Assay for P2X3 Receptor Activity

A common method to assess the activity of P2X3 receptor inhibitors is to measure changes in intracellular calcium levels upon receptor activation. The following is a general protocol that can be adapted for use with this compound.

Objective: To determine the inhibitory effect of this compound on ATP-induced calcium influx in cells expressing the P2X3 receptor.

Materials:

  • Cells expressing P2X3 receptors (e.g., HEK293-P2X3 stable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • ATP (agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding:

    • Seed the P2X3-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the assay, prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Inhibitor Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (DMSO in HBSS).

    • Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injector, add a solution of ATP (agonist) to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (F - F0) or the ratio (F/F0) is used to represent the intracellular calcium concentration.

    • Plot the peak fluorescence response against the concentration of this compound.

    • Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic equation.

Note: This is a generalized protocol. The optimal cell density, dye concentration, incubation times, and agonist concentration should be determined empirically for your specific experimental setup.

References

Optimizing P2X3-IN-1 concentration and incubation time for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration and incubation time of P2X3-IN-1 for cell culture experiments.

Troubleshooting Guide

Encountering issues during your experiments is a common part of the scientific process. This guide is designed to help you identify and resolve potential problems when using this compound.

Problem Potential Cause(s) Recommended Solution(s)
No observable effect of this compound 1. Concentration too low: The concentration of this compound may be insufficient to effectively antagonize the P2X3 receptors in your specific cell line. 2. Incubation time too short: The duration of treatment may not be long enough for the inhibitor to exert its effects. 3. Low P2X3 receptor expression: The cell line you are using may not express P2X3 receptors at a high enough level. 4. Compound degradation: Improper storage or handling of this compound could lead to its degradation.1. Perform a dose-response experiment: Test a wider range of concentrations, for example, from 1 nM to 100 µM in a logarithmic dilution series, to determine the optimal concentration.[1] 2. Conduct a time-course experiment: Increase the incubation time (e.g., test at 24, 48, and 72 hours for proliferation assays).[1] 3. Verify receptor expression: Confirm P2X3 receptor expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence. 4. Ensure proper storage: Store this compound according to the manufacturer's instructions, typically at -20°C, and avoid repeated freeze-thaw cycles.[2]
High cell toxicity or death 1. Concentration too high: The concentration of this compound may be causing off-target effects or general cytotoxicity. 2. Prolonged incubation: Long exposure to a high concentration of the inhibitor could be detrimental to cell health. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Determine the IC50 and perform a viability assay: Start with a lower concentration range and assess cell viability using an MTT or similar assay. It is advisable to use concentrations up to two times the determined IC50.[3] 2. Optimize incubation time: Reduce the incubation period and perform a time-course experiment to find the optimal duration. 3. Use a solvent control: Ensure the final concentration of the solvent in the culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1% for DMSO).
Inconsistent or variable results 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate solutes and affect cell growth.1. Standardize protocols: Use cells at a consistent passage number and seed them at a uniform density. Ensure all media and supplements are from the same lot. 2. Calibrate pipettes: Regularly check and calibrate your pipettes to ensure accuracy. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antagonist of the P2X3 receptor.[4] P2X3 receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[5][6] When ATP binds to P2X3 receptors, it causes the channel to open, allowing an influx of cations like Na+ and Ca2+.[6][7] This leads to depolarization of the cell membrane, which in sensory neurons, contributes to the sensation of pain.[5] this compound works by competitively binding to the P2X3 receptor, which prevents ATP from binding and activating the channel, thereby inhibiting downstream signaling.[5][8]

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. For a new compound, it is recommended to perform a dose-response experiment.[1] Based on data from similar P2X3 antagonists like A-317491, a good starting point is a logarithmic dilution series.[9]

Table 1: Recommended Starting Concentrations for a Dose-Response Experiment

Concentration RangeDilution FactorExample Concentrations
High10x100 µM, 10 µM, 1 µM
Medium10x100 nM, 10 nM, 1 nM
Low10x100 pM, 10 pM, 1 pM
Q3: How long should I incubate my cells with this compound?

A3: The ideal incubation time varies based on the experimental endpoint. For assays measuring rapid signaling events, shorter incubation times may be sufficient. For proliferation or cytotoxicity assays, longer incubation periods are generally required.[1] A time-course experiment is essential to determine the optimal duration for your specific experimental setup.

Table 2: Suggested Incubation Times for Different Assays

Assay TypeTypical Incubation TimeRationale
Receptor Binding/Competition 30 minutes - 2 hoursAllows for the inhibitor to reach equilibrium with the receptor.
Calcium Imaging/Electrophysiology MinutesTo observe the immediate inhibitory effect on ion channel activation.
Gene Expression (qPCR) 4 - 24 hoursSufficient time for changes in transcription to occur.
Protein Expression (Western Blot) 24 - 72 hoursAllows for changes in protein synthesis and degradation to become apparent.
Cell Proliferation/Viability 24 - 72 hoursNecessary to observe significant changes in cell number or metabolic activity.[10]

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine Optimal Concentration

This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting P2X3 receptor activity.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A logarithmic dilution series (e.g., 100 µM to 1 pM) is recommended. Include a vehicle control (medium with the same concentration of solvent as your highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time based on your assay type (e.g., 24 hours for a viability assay).

  • Assay: Perform your chosen assay (e.g., cell viability assay, reporter assay) to measure the effect of the inhibitor.

  • Data Analysis: Plot the response versus the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time

This protocol helps to identify the most appropriate incubation duration for this compound in your experiment.

  • Cell Seeding: Plate cells in multiple 96-well plates at the same density and allow them to adhere overnight.

  • Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the IC50 value determined from the dose-response experiment) and a vehicle control.

  • Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours).

  • Assay: At each time point, perform your assay on one of the plates.

  • Data Analysis: Plot the measured response against the incubation time to determine the optimal duration for observing the desired effect.

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X3 P2X3 Receptor (Ligand-gated Ion Channel) ATP->P2X3 Binds and Activates P2X3_IN_1 This compound (Antagonist) P2X3_IN_1->P2X3 Binds and Inhibits Cations Na+, Ca2+ Influx P2X3->Cations Channel Opening Depolarization Membrane Depolarization Cations->Depolarization Downstream Downstream Signaling (e.g., Nociception) Depolarization->Downstream

Caption: P2X3 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in Plate Cell_Culture->Cell_Seeding Dose_Response 3a. Dose-Response (Varying Concentrations) Cell_Seeding->Dose_Response Time_Course 3b. Time-Course (Varying Durations) Cell_Seeding->Time_Course Treatment 4. Treat with this compound Dose_Response->Treatment Time_Course->Treatment Incubation 5. Incubate Treatment->Incubation Assay 6. Perform Assay Incubation->Assay Data_Analysis 7. Analyze Data Assay->Data_Analysis Optimization 8. Determine Optimal Concentration & Time Data_Analysis->Optimization

Caption: Workflow for Optimizing this compound Concentration and Incubation Time.

References

Technical Support Center: Minimizing Off-Target Effects of P2X3-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects of P2X3-IN-1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the P2X3 receptor.[1] The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory neurons.[2][3] When extracellular ATP, often released during tissue injury or inflammation, binds to the P2X3 receptor, it triggers the influx of cations (Na⁺ and Ca²⁺), leading to neuronal depolarization and the transmission of pain signals.[4] this compound, by blocking this receptor, aims to inhibit these downstream signaling events.[1]

Q2: What are off-target effects and why are they a concern with this compound?

Q3: How can I proactively minimize off-target effects in my experimental design?

Several strategies can be employed to minimize off-target effects from the outset:

  • Use the Lowest Effective Concentration: It is crucial to determine the minimal concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.

  • Employ a Structurally Unrelated P2X3 Inhibitor: To confirm that the observed phenotype is due to P2X3 inhibition and not a specific chemical scaffold, use a structurally different P2X3 antagonist as a positive control.

  • Utilize a Negative Control Compound: An ideal negative control is a structurally similar but biologically inactive analog of this compound. While a specific inactive analog for this compound is not commercially available, N-(pyridin-2-ylmethyl)acetamide can be considered as a starting point for a negative control, as it shares the core pyridinylacetamide scaffold but lacks the substitutions expected to confer high affinity for the P2X3 receptor.[5]

  • Genetic Validation: The most rigorous approach to confirm on-target activity is to use genetic methods like siRNA or CRISPR/Cas9 to knockdown or knockout the P2X3 receptor in your experimental system. If the phenotype observed with this compound is absent in the P2X3-deficient cells, it strongly suggests the effect is on-target.[6]

Q4: What are the common challenges when working with this compound in cell culture?

  • Solubility: this compound is typically supplied as a solid and is often soluble in DMSO for creating stock solutions.[1] However, diluting the DMSO stock into aqueous cell culture media can cause precipitation. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts and cytotoxicity.[7][8]

  • Stability: Like many small molecules, this compound solutions may be susceptible to degradation with repeated freeze-thaw cycles or prolonged storage at room temperature. It is advisable to prepare fresh working solutions from a frozen stock for each experiment and store the stock solution as recommended by the supplier, typically at -20°C or -80°C and protected from light.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no effect of this compound Compound degradationPrepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles.
Suboptimal concentrationPerform a dose-response experiment to determine the optimal concentration.
Low P2X3 receptor expressionConfirm P2X3 expression in your cell line or tissue model using qPCR or Western blot.
Assay interferenceEnsure components of your assay buffer are not interfering with the compound.
High background or unexpected cellular response Off-target effects- Use a lower concentration of this compound.- Compare results with a structurally unrelated P2X3 inhibitor.- Validate with a negative control compound.- Confirm on-target effect using genetic knockdown/knockout of P2X3.
CytotoxicityPerform a cell viability assay (e.g., MTT, LDH) to determine the non-toxic concentration range.
Solvent effectsEnsure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Precipitation of this compound in culture media Poor aqueous solubility- Prepare a high-concentration stock in 100% DMSO.- Perform serial dilutions in pre-warmed media.- Ensure the final DMSO concentration is low.

Data Presentation

Table 1: Potency of Selected P2X3 Receptor Antagonists

CompoundTarget(s)IC₅₀ (human P2X3)IC₅₀ (human P2X2/3)NotesReference(s)
Gefapixant (MK-7264) P2X3, P2X2/3~30 nM100-250 nMOral antagonist for chronic cough.[10]
AF-353 P2X3, P2X2/33.16 nM-Potent and selective negative allosteric modulator.[2]
BLU-5937 (Camlipixant) P2X325 nM>24,000 nMHighly selective for P2X3 over P2X2/3, reducing taste-related side effects.[2][11]
RO-3 P2X3, P2X2/3pIC₅₀ = 5.9pIC₅₀ = 7.0CNS-penetrant antagonist.[12]
DT-0111 P2X331.2 nM-Selective P2X3R antagonist.[13]
A-317491 P2X3, P2X2/320 nM-Potent and selective competitive blocker with low oral bioavailability.[14]

Note: Data for this compound is not publicly available. This table provides a reference for the expected potency of P2X3 inhibitors.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To verify that this compound binds to the P2X3 receptor in intact cells.

Methodology:

  • Cell Treatment: Culture cells expressing the P2X3 receptor to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Quantify the amount of soluble P2X3 protein in the supernatant using Western blotting with a specific anti-P2X3 antibody.

  • Data Analysis: Plot the amount of soluble P2X3 protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: In Vitro Kinase Profiling

Objective: To assess the selectivity of this compound by screening it against a panel of kinases.

Methodology:

  • Assay Setup: In a multi-well plate, combine this compound at a fixed concentration (e.g., 1 µM) with a panel of purified kinases, a suitable substrate for each kinase, and radiolabeled ATP (e.g., ³³P-γ-ATP).

  • Kinase Reaction: Initiate the phosphorylation reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60-90 minutes).

  • Detection: Stop the reaction and measure the incorporation of the radiolabeled phosphate into the substrate. This can be done using various methods, such as filter binding assays followed by scintillation counting.

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to a vehicle control. Significant inhibition of kinases other than the intended target indicates potential off-target effects.

Visualizations

P2X3_Signaling_Pathway Extracellular ATP Extracellular ATP P2X3 Receptor P2X3 Receptor Extracellular ATP->P2X3 Receptor Binds to Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) P2X3 Receptor->Cation Influx (Na+, Ca2+) Opens channel This compound This compound This compound->P2X3 Receptor Inhibits Neuronal Depolarization Neuronal Depolarization Cation Influx (Na+, Ca2+)->Neuronal Depolarization Action Potential Action Potential Neuronal Depolarization->Action Potential Pain Signal Transmission Pain Signal Transmission Action Potential->Pain Signal Transmission

Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 On-Target Validation cluster_1 Off-Target Assessment A Dose-Response Curve B CETSA A->B C Genetic Knockdown/Knockout B->C D Kinase Profiling E Phenotypic Screening D->E F Use of Inactive Control E->F Start Start Experiment with this compound Start->A Start->D

Caption: Experimental workflow for validating on-target and assessing off-target effects.

Troubleshooting_Logic A Unexpected Experimental Result B Is the compound stable and soluble? A->B C Check compound integrity and optimize solubilization B->C No D Is the on-target effect confirmed? B->D Yes E Perform CETSA and/or genetic validation D->E No F Potential off-target effect D->F Yes G Perform kinase profiling and use control compounds F->G

Caption: A logical decision tree for troubleshooting unexpected experimental results.

References

P2X3-IN-1 stability in different cell culture media and buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the P2X3 receptor inhibitor, P2X3-IN-1, in various cell culture media and buffers. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound stock solutions?

A1: For maximum stability, this compound stock solutions, typically dissolved in a solvent like DMSO, should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C or -80°C.[1] It is advisable to protect the stock solution from light.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[1] When preparing for an experiment, allow an aliquot to thaw at room temperature and prepare fresh dilutions in your cell culture medium immediately before use.[1]

Q2: What is the general stability of this compound in aqueous solutions like cell culture media?

A2: Specific stability data for this compound in various cell culture media is not extensively published. However, like many small molecules, its stability in aqueous solutions can be influenced by several factors including pH, temperature, and the presence of components within the media.[2] Standard cell culture conditions (37°C, physiological pH) can potentially lead to hydrolysis or degradation over the course of a multi-day experiment.[2] It is highly recommended to perform a stability assessment of this compound in your specific experimental conditions.[2][3]

Q3: Which factors in cell culture media can affect the stability of this compound?

A3: Several components in cell culture media can potentially impact the stability of a small molecule inhibitor like this compound:

  • pH and Temperature: Standard culture conditions of pH 7.2-7.4 and 37°C can accelerate the degradation of compounds susceptible to hydrolysis.[2]

  • Serum: Fetal Bovine Serum (FBS) and other serum supplements contain various enzymes, such as esterases and proteases, that can metabolize the compound.[2]

  • Media Components: Certain amino acids, vitamins, or reducing agents in the media could potentially react with the inhibitor.[4]

  • Light Exposure: If the compound is light-sensitive, prolonged exposure during incubation can lead to photodegradation.

Q4: How can I determine if this compound is stable in my specific cell culture medium?

A4: The most direct way to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] This involves incubating the compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) and quantifying the amount of the intact compound remaining at various time points (e.g., 0, 2, 8, 24, 48 hours).[3][6]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, potentially related to the stability of this compound.

Issue Possible Cause Suggested Solution
Inconsistent or weaker than expected inhibition of P2X3 receptor activity. Compound Degradation: this compound may be degrading in the cell culture medium over the course of the experiment.[3]Perform a stability study to determine the half-life of this compound in your medium. If degradation is significant, consider replenishing the compound with fresh media at regular intervals.[6]
Non-specific Binding: The compound may be binding to serum proteins or the plastic of the culture plates, reducing its effective concentration.Include a control without cells to assess binding to the plasticware.[4] If using serum, consider reducing the concentration or using a serum-free medium if your cell line allows. Use low-protein-binding plates.[4]
High variability in results between replicate wells or experiments. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or when diluted in the medium.Ensure the stock solution is fully dissolved before making dilutions. When diluting in aqueous media, vortex thoroughly. Prepare intermediate dilutions to avoid "solvent shock" that can cause precipitation.[3]
Inconsistent Sample Handling: Variations in timing or pipetting can introduce variability.Ensure precise and consistent timing for compound addition and sample collection. Use calibrated pipettes and proper pipetting techniques.[6]
Increased cell death or unexpected cytotoxicity. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cells.Ensure the final DMSO concentration is typically below 0.5%, and always include a vehicle control with the same solvent concentration in your experiments.[3]
Formation of a Toxic Degradant: A breakdown product of this compound could be toxic to the cells.Analyze the medium for degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with the compound.[2]

Data Presentation

As specific stability data for this compound is not publicly available, the following table presents hypothetical data to illustrate how stability results would be summarized. This can serve as a template for your own experimental data.

Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C

Media TypeTime (hours)% this compound Remaining (Mean ± SD, n=3)
DMEM + 10% FBS 0100 ± 0
295.2 ± 2.1
882.5 ± 3.5
2460.1 ± 4.2
4835.8 ± 5.1
RPMI-1640 + 10% FBS 0100 ± 0
296.1 ± 1.8
885.3 ± 2.9
2465.4 ± 3.8
4840.2 ± 4.5
PBS (pH 7.4) 0100 ± 0
299.5 ± 0.5
898.1 ± 1.1
2495.7 ± 1.9
4892.3 ± 2.4

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a detailed methodology for determining the chemical stability of this compound in your chosen cell culture medium using HPLC or LC-MS analysis.

1. Materials and Reagents:

  • This compound

  • High-purity DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile multi-well plates (e.g., 24-well) or microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

  • Incubator set to 37°C with 5% CO₂

  • Analytical instrument (HPLC or LC-MS/MS)

  • Quenching/extraction solvent (e.g., ice-cold acetonitrile)

2. Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity DMSO.

  • Spike the Media: Pre-warm the cell culture media (with and without serum) to 37°C. Dilute the this compound stock solution into the media to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤0.1%) and consistent across all samples.

  • Aliquot Samples: Dispense the spiked media into triplicate wells of a multi-well plate or into sterile microcentrifuge tubes for each time point.

  • Time Zero (T=0) Sample: Immediately after preparing the spiked media, collect the T=0 samples. Process these samples immediately as described in step 6.

  • Incubation: Place the plate or tubes in a 37°C incubator with 5% CO₂.

  • Time-Course Sampling: At predetermined time points (e.g., 2, 8, 24, 48 hours), remove the corresponding samples from the incubator.

  • Sample Processing: To stop any further degradation and prepare the samples for analysis, add 3 volumes of ice-cold acetonitrile to each sample. This will precipitate proteins. Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.[6]

  • Analysis: Analyze the concentration of the intact this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point by normalizing the analytical signal (e.g., peak area) to the average signal of the T=0 samples.

Visualizations

P2X3_Signaling_Pathway P2X3 Receptor Signaling Pathway ATP Extracellular ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds & Activates Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Opens Channel P2X3_IN_1 This compound P2X3_IN_1->P2X3 Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Increased Intracellular Ca2+ Ion_Influx->Ca_Signaling Nociception Nociceptive Signaling (Pain Perception) Depolarization->Nociception ERK_Pathway ERK Signaling Pathway Ca_Signaling->ERK_Pathway Activates ERK_Pathway->Nociception Modulates Stability_Workflow Experimental Workflow for Stability Assessment start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock spike_media Spike Pre-warmed Media to Final Concentration (e.g., 10 µM) prep_stock->spike_media time_zero Collect T=0 Sample spike_media->time_zero incubate Incubate at 37°C, 5% CO₂ spike_media->incubate process_samples Process Samples: - Add 3 vol Acetonitrile - Vortex & Centrifuge time_zero->process_samples time_points Collect Samples at Time Points (2, 8, 24, 48h) incubate->time_points time_points->process_samples analyze Analyze Supernatant by HPLC or LC-MS/MS process_samples->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate end End calculate->end

References

Best practices for dissolving and storing P2X3-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for dissolving and storing P2X3-IN-1, a potent P2X3 receptor inhibitor. The following information is designed to assist researchers, scientists, and drug development professionals in handling this compound effectively during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on information for structurally related P2X3 receptor antagonists from the same supplier, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q2: What is the recommended storage temperature for solid this compound?

A2: this compound is shipped at room temperature.[1] For long-term storage of the solid compound, it is best practice to store it at -20°C or -80°C, protected from light and moisture, as is common for many research compounds to ensure stability.

Q3: How should I store stock solutions of this compound?

A3: For a related compound, P2X3 antagonist 34, the recommended storage for a DMSO stock solution is at -80°C for up to 6 months, or at -20°C for up to 1 month, protected from light. It is advisable to follow similar storage conditions for this compound stock solutions to ensure stability.

Q4: Can I store diluted aqueous solutions of this compound?

A4: It is not recommended to store diluted aqueous solutions for extended periods. For optimal results, prepare fresh dilutions in your experimental buffer from the frozen DMSO stock solution on the day of the experiment.

Q5: How can I avoid precipitation of this compound when diluting the DMSO stock solution into an aqueous buffer?

A5: To minimize precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer while vortexing. Ensure the final concentration of DMSO in your working solution is as low as possible to maintain solubility and to avoid solvent effects in your assay.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound in DMSO Insufficient solvent or inadequate mixing.- Increase the volume of DMSO. - Gently warm the solution to 37°C for a short period. - Vortex the solution for a longer duration.
Precipitation Observed After Diluting Stock Solution in Aqueous Buffer The compound's solubility limit in the aqueous buffer has been exceeded.- Decrease the final concentration of this compound in the working solution. - Increase the percentage of DMSO in the final working solution (note potential for solvent effects). - Prepare a fresh, more dilute stock solution in DMSO before further dilution into the aqueous buffer.
Inconsistent Experimental Results Degradation of this compound due to improper storage or multiple freeze-thaw cycles.- Prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. - Ensure stock solutions are stored at the recommended temperature and protected from light.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 464.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.64 mg of this compound.

  • Add the appropriate volume of DMSO to the solid this compound. For the example above, add 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C for a few minutes may aid in dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Protect from light.

Visual Guides

Dissolving_and_Storing_P2X3_IN_1 Workflow for Dissolving and Storing this compound cluster_dissolving Dissolving this compound cluster_storing Storing this compound Stock Solution weigh Weigh Solid this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: A flowchart illustrating the recommended steps for dissolving and storing this compound.

Troubleshooting_P2X3_IN_1 Troubleshooting Common Issues with this compound start Start issue Encountering an Issue? start->issue dissolving_issue Difficulty Dissolving? issue->dissolving_issue Yes precipitation_issue Precipitation on Dilution? issue->precipitation_issue No dissolving_issue->precipitation_issue No solution_dissolving Increase DMSO Volume Warm Gently Vortex Longer dissolving_issue->solution_dissolving Yes inconsistent_results Inconsistent Results? precipitation_issue->inconsistent_results No solution_precipitation Decrease Final Concentration Increase DMSO % Prepare Fresh Dilute Stock precipitation_issue->solution_precipitation Yes solution_inconsistent Aliquot Stock Solution Store Properly Avoid Freeze-Thaw inconsistent_results->solution_inconsistent Yes end Problem Resolved solution_dissolving->end solution_precipitation->end solution_inconsistent->end

Caption: A decision tree to guide troubleshooting for common issues encountered with this compound.

References

Addressing rapid desensitization of P2X3 receptors in P2X3-IN-1 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing P2X3-IN-1, a P2X3 receptor antagonist, in their experiments. The content is tailored for scientists and drug development professionals investigating the rapid desensitization of P2X3 receptors.

Troubleshooting Guides

Rapid desensitization of P2X3 receptors is a critical factor to consider in experimental design and data interpretation. Below are common issues and troubleshooting strategies when studying P2X3 receptors, particularly in the context of using a novel antagonist like this compound.

Issue 1: Rapid Signal Decay and Inconsistent Responses in Functional Assays

Possible Cause: The inherent rapid desensitization of P2X3 receptors upon agonist binding. This can lead to a transient signal that is difficult to capture consistently, especially in plate-based assays.

Troubleshooting Strategies:

StrategyDetailed Explanation
Optimize Agonist Concentration and Application Time Use the lowest agonist concentration that gives a robust, reproducible response (EC50 to EC80). Minimize the duration of agonist application to reduce the extent of desensitization before measurement.
Rapid Solution Exchange For electrophysiology, a fast perfusion system is crucial to apply and remove the agonist quickly, allowing for the measurement of the peak response before significant desensitization occurs.[1][2]
Utilize a FLIPR or Similar Instrument For calcium flux assays, a Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument with an integrated liquid handler is essential. This allows for the simultaneous addition of agonist to all wells and immediate kinetic reading of the fluorescence signal.
Consider the Agonist Used Different agonists can induce different rates of desensitization and recovery. For instance, α,β-methylene ATP (α,β-meATP) is a potent and selective agonist for P2X3 receptors.[3]
Control for "High Affinity Desensitization" Even nanomolar concentrations of an agonist, which may not evoke a measurable response, can induce desensitization.[3] Ensure that there is no residual agonist in your assay system before starting a new experiment.

Issue 2: Difficulty in Determining Antagonist Potency (IC50) of this compound

Possible Cause: The rapid desensitization of the receptor can interfere with the accurate measurement of inhibition, as the signal is already decaying.

Troubleshooting Strategies:

StrategyDetailed Explanation
Pre-incubation with Antagonist Incubate the cells with this compound for a sufficient period before adding the agonist to allow the antagonist to bind to the receptor. A typical pre-incubation time is 30 minutes.
Standardize Agonist Application Use a consistent, brief application of the agonist across all wells (control and antagonist-treated) to ensure that the degree of desensitization is uniform.
Focus on the Peak Response Analyze the peak response (e.g., maximum fluorescence intensity or peak current) immediately after agonist addition, as this time point is least affected by desensitization.
Use-Dependent Inhibition Protocol For some antagonists, their inhibitory effect may be "use-dependent," meaning they bind more effectively to the desensitized state of the receptor. In such cases, a protocol involving repetitive agonist application in the presence of the antagonist may be necessary to reveal the full inhibitory potential.

Frequently Asked Questions (FAQs)

Q1: What is rapid desensitization of P2X3 receptors and why is it a challenge?

A1: P2X3 receptors are ATP-gated ion channels that exhibit a very fast onset of desensitization, meaning they rapidly become unresponsive to the continued presence of an agonist like ATP or α,β-meATP.[4] This is followed by a very slow recovery, which can take several minutes.[4] This rapid "on-off" characteristic can make it challenging to obtain stable and reproducible measurements in functional assays, as the signal window is very narrow.

Q2: How can I minimize the impact of rapid desensitization in my calcium flux assay when testing this compound?

A2: To minimize the impact of desensitization in a calcium flux assay, it is crucial to:

  • Use a FLIPR: This instrument allows for precise, automated addition of both the antagonist (this compound) and the agonist, followed by immediate and continuous reading of the calcium signal.

  • Optimize agonist concentration: Use an EC80 concentration of the agonist to ensure a robust signal without causing maximal desensitization too quickly.

  • Shorten agonist exposure: The reading should be initiated simultaneously with or immediately after agonist addition to capture the peak response.

  • Pre-incubate with this compound: Allow sufficient time for this compound to bind to the receptors before agonist stimulation.

Q3: In my patch-clamp electrophysiology experiments, the P2X3 current runs down very quickly. How can I get stable recordings to test this compound?

A3: Rundown of P2X3 currents is a common issue. To obtain stable recordings:

  • Use a rapid perfusion system: A fast solution exchange is essential to apply the agonist for very short periods (milliseconds to seconds) and then wash it off quickly.[1][2] This allows for repeated applications with sufficient time for the receptor to recover between stimulations.

  • Allow for adequate recovery time: Due to the slow recovery from desensitization, ensure there is a sufficiently long washout period between agonist applications. This can be several minutes.

  • Monitor whole-cell parameters: Ensure the cell health is good and the whole-cell configuration is stable throughout the experiment.

  • Consider perforated patch: This technique can sometimes help maintain the intracellular environment and improve the stability of recordings.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is described as an inhibitor of the P2X3 receptor.[5] Generally, P2X3 receptor antagonists work by binding to the receptor and preventing its activation by the endogenous agonist ATP.[6] This can be through competitive binding at the ATP binding site or through allosteric modulation, where the antagonist binds to a different site and changes the receptor's conformation to a non-functional state.

Q5: Are there any known off-target effects I should be aware of when using a P2X3 antagonist?

A5: A significant consideration for P2X3 antagonists is their selectivity over the P2X2/3 heteromeric receptor. P2X2/3 receptors are involved in taste sensation, and lack of selectivity can lead to taste-related side effects like dysgeusia (taste disturbance).[7][8] When using a novel antagonist like this compound, it is important to characterize its selectivity profile against other P2X receptor subtypes, especially P2X2/3.

Experimental Protocols

1. Calcium Flux Assay using a Fluorescent Plate Reader (FLIPR)

This protocol is for measuring the inhibitory effect of this compound on agonist-induced calcium influx in cells expressing P2X3 receptors.

Materials:

  • Cells stably or transiently expressing human P2X3 receptors

  • Black-walled, clear-bottom 96- or 384-well plates

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • P2X3 agonist (e.g., α,β-meATP)

  • This compound

Procedure:

  • Cell Plating: Plate P2X3-expressing cells in a 96- or 384-well plate and culture overnight to form a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%), and optionally Probenecid (e.g., 1-2.5 mM) in assay buffer.

    • Remove the culture medium from the cell plate and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C for 30 minutes.

  • Calcium Flux Measurement:

    • Set up the FLIPR instrument to measure fluorescence at the appropriate wavelengths for Fluo-4 (excitation ~494 nm, emission ~516 nm).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's integrated fluidics to add the P2X3 agonist (at a final EC80 concentration) to all wells simultaneously.

    • Continue to record the fluorescence kinetically for at least 60-90 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control and calculate the percent inhibition for each concentration of this compound.

    • Generate a concentration-response curve and calculate the IC50 value.

2. Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring P2X3 receptor currents and their inhibition by this compound in individual cells.

Materials:

  • Cells expressing P2X3 receptors

  • Patch-clamp rig with a rapid perfusion system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.[3]

  • Internal solution (in mM): 140 KCl, 11 EGTA, 2 MgCl2, 10 HEPES, 4 ATP, 0.3 Na2GTP; pH 7.2.[3]

  • P2X3 agonist (e.g., α,β-meATP)

  • This compound

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a P2X3-expressing cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply the P2X3 agonist for a short duration (e.g., 1-2 seconds) using the rapid perfusion system to evoke an inward current.

    • Wash out the agonist and allow the receptor to recover for several minutes. Repeat this process to establish a stable baseline response.

  • Antagonist Application:

    • Perfuse the cell with the external solution containing the desired concentration of this compound for a few minutes.

    • Co-apply the agonist and this compound to measure the inhibited current.

    • Wash out the antagonist and agonist and allow for recovery.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of this compound.

    • Calculate the percent inhibition for each concentration of the antagonist.

    • If desired, construct a concentration-response curve to determine the IC50.

Signaling Pathway and Experimental Workflow Diagrams

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Activates P2X3_IN_1 This compound P2X3_IN_1->P2X3 Inhibits Ca_ion Ca²⁺ Influx P2X3->Ca_ion Opens Channel Na_ion Na⁺ Influx P2X3->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Downstream Downstream Signaling Ca_ion->Downstream Na_ion->Depolarization AP Action Potential (in neurons) Depolarization->AP AP->Downstream

Caption: P2X3 Receptor Signaling Pathway.

Experimental_Workflow start Start: P2X3-expressing cells dye_loading Load cells with Calcium Dye (e.g., Fluo-4 AM) start->dye_loading wash1 Wash to remove extracellular dye dye_loading->wash1 antagonist_incubation Pre-incubate with This compound wash1->antagonist_incubation agonist_addition Add P2X3 Agonist (e.g., α,β-meATP) antagonist_incubation->agonist_addition measure Measure Calcium Signal (FLIPR) agonist_addition->measure analysis Data Analysis: Calculate % inhibition and IC50 measure->analysis end End analysis->end

Caption: Calcium Flux Assay Workflow.

Troubleshooting_Logic issue Issue: Inconsistent or rapidly decaying signal cause1 Rapid Receptor Desensitization issue->cause1 cause2 Suboptimal Assay Conditions issue->cause2 solution1 Optimize Agonist Concentration & Timing cause1->solution1 solution2 Use Rapid Solution Exchange/FLIPR cause1->solution2 solution3 Ensure Adequate Recovery Time cause1->solution3 solution4 Check Cell Health & Reagent Quality cause2->solution4

References

Overcoming poor bioavailability of P2X3 inhibitors in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2X3 inhibitors and facing challenges with their bioavailability in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the preclinical development of P2X3 inhibitors, focusing on poor oral bioavailability.

Q1: My P2X3 inhibitor shows potent in vitro activity but very low exposure after oral administration in rats. What are the likely causes?

A1: Poor oral bioavailability of P2X3 inhibitors, like many small molecules, typically stems from a combination of factors. The most common culprits are:

  • Poor Aqueous Solubility: Many potent P2X3 inhibitors are lipophilic molecules with low solubility in gastrointestinal fluids. This limits the amount of drug that can dissolve and be available for absorption.

  • High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. This is a common issue for compounds that are substrates for cytochrome P450 enzymes.[1][2]

  • Efflux Transporter Activity: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing net absorption.

  • Chemical Instability: The compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the gastrointestinal tract.

To begin troubleshooting, it is crucial to first assess the physicochemical properties of your compound, including its aqueous solubility at different pH values and its stability in simulated gastric and intestinal fluids.

Q2: How can I improve the solubility of my poorly soluble P2X3 inhibitor for in vivo studies?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of your P2X3 inhibitor.[3][4] The choice of strategy will depend on the specific properties of your compound.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.[3][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[6][7] Common polymers used for ASDs include polyvinylpyrrolidone (PVP) derivatives (e.g., Kollidon® VA64) and hydroxypropyl methylcellulose (HPMC).[8][9]

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gut, enhancing solubilization and absorption.

  • Use of Co-solvents and Surfactants: For early-stage animal studies, dissolving the compound in a vehicle containing co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween® 80, Cremophor® EL) can be a rapid way to achieve sufficient exposure for initial pharmacokinetic and pharmacodynamic assessments.[5][8]

  • Salt Formation: If your P2X3 inhibitor has ionizable groups, forming a salt can substantially improve its solubility and dissolution rate.[5]

Q3: My P2X3 inhibitor is rapidly cleared, suggesting high first-pass metabolism. What can I do to address this in my animal experiments?

A3: High first-pass metabolism is a significant challenge. Here are some approaches to mitigate its impact:

  • Formulation Strategies:

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from metabolic enzymes and alter its absorption pathway, potentially reducing first-pass metabolism.[1][2]

    • Lipid-Based Formulations: These can promote lymphatic absorption, which bypasses the portal circulation and thus the liver's first-pass effect.

  • Route of Administration: For initial proof-of-concept studies where oral bioavailability is a major hurdle, consider alternative routes of administration that bypass the gastrointestinal tract and liver, such as intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) injection. This will help you understand the intrinsic pharmacokinetic properties of the compound and its pharmacodynamic effects.[10]

  • Chemical Modification (Prodrug Approach): In later stages of drug development, a prodrug strategy can be employed. This involves chemically modifying the molecule to mask the site of metabolism. The prodrug is then converted to the active compound in the body.

Q4: We are observing high variability in the plasma concentrations of our P2X3 inhibitor between individual animals in our oral dosing studies. How can we reduce this variability?

A4: High inter-animal variability in oral drug exposure can be due to several factors. Here are some troubleshooting steps:

  • Standardize Experimental Conditions:

    • Fasting: Ensure a consistent fasting period for all animals before dosing. The presence of food can significantly and variably affect drug absorption.

    • Dosing Procedure: Use a precise and consistent oral gavage technique to ensure accurate dose administration.

  • Formulation Homogeneity: If you are using a suspension, ensure it is uniformly mixed before each dose is drawn. Poorly suspended drug particles can lead to inaccurate dosing. Consider preparing a solution or a well-characterized solid dispersion to improve dose uniformity.

  • Gastric pH: Co-administration of agents that alter gastric pH can impact the solubility and absorption of pH-sensitive compounds. Be aware of any such interactions. For some P2X3 inhibitors like gefapixant, formulation with an acidulant like citric acid has been used to mitigate the effects of gastric pH.[11][12]

  • Animal Health: Ensure all animals are healthy and free from stress, as underlying health issues can affect gastrointestinal function and drug metabolism.

Q5: One of the known side effects of some P2X3 inhibitors is taste disturbance. Are there any animal models to assess this preclinically?

A5: Yes, taste disturbance can be evaluated in animal models, although it is a complex endpoint to measure. A common method is the two-bottle choice drinking test in rats or mice.[13] In this assay, animals are given access to two drinking bottles, one containing plain water and the other containing a flavored solution (e.g., sucrose for sweet, quinine for bitter). After administration of the P2X3 inhibitor, changes in the preference for the flavored solution can indicate an alteration in taste perception. A significant reduction in the consumption of the flavored solution, which is normally preferred, could suggest dysgeusia (distorted taste) or hypogeusia (reduced taste sensitivity).

Quantitative Data on P2X3 Inhibitors in Animal Models

The following tables summarize publicly available pharmacokinetic data for several P2X3 inhibitors in various animal species. This data can be used to benchmark your own compounds.

Table 1: Oral Bioavailability of P2X3 Inhibitors in Different Species

CompoundSpeciesDose (mg/kg)FormulationOral Bioavailability (%F)Reference(s)
Gefapixant (AF-219) Rat1-60Not specified38 - 82%[14]
RabbitNot specifiedNot specified38 - 82%[14]
DogNot specifiedNot specified38 - 82%[14]
PrimateNot specifiedNot specified38 - 82%[14]
AF-353 Rat2Suspension32.9%[15][16]
Eliapixant (BAY 1817080) RatNot specifiedSuspension-based~2-fold lower than ASD[9][17]
RatNot specifiedKollidon VA64®-based ASD~2-fold higher than suspension[9][17]
DogNot specifiedSuspension-based~2-fold lower than ASD[9][17]
DogNot specifiedKollidon VA64®-based ASD~2-fold higher than suspension[9][17]

Table 2: Pharmacokinetic Parameters of P2X3 Inhibitors in Rats

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Reference(s)
Gefapixant (AF-219) 1-60p.o.100-3000 (total plasma range)Not specified1.5 - 7.6Not specified[14]
AF-353 2p.o.Not specified~0.51.63Not specified[15][16]
Eliapixant (BAY 1817080) Not specifiedp.o.Not specified3 - 452 - 78Not specified[18]

(Note: Cmax, Tmax, t1/2, and AUC values can vary significantly based on the formulation, dose, and specific experimental conditions.)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing and overcoming the poor bioavailability of P2X3 inhibitors.

Protocol 1: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of a P2X3 inhibitor.

Materials:

  • Test P2X3 inhibitor

  • Vehicle for oral (p.o.) and intravenous (i.v.) administration (e.g., 20% Solutol® HS 15 in water for p.o.; saline for i.v.)

  • Male Sprague-Dawley rats (250-300 g)

  • Oral gavage needles

  • Catheters for i.v. administration and blood sampling (e.g., jugular vein cannulation)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Preparation: Acclimatize rats for at least 3 days before the study. Fast the animals overnight (approximately 12-16 hours) before dosing but allow free access to water.

  • Dosing:

    • Intravenous (IV) Group (n=3-5 rats): Administer the P2X3 inhibitor as a single bolus dose (e.g., 1 mg/kg) via the jugular vein catheter.

    • Oral (PO) Group (n=3-5 rats): Administer the P2X3 inhibitor as a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at pre-dose (0) and at multiple time points post-dose.

    • IV Group Suggested Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Group Suggested Time Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Processing: Immediately after collection, transfer blood into EDTA-containing tubes. Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the P2X3 inhibitor in rat plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.

    • Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Protocol 2: In Vitro Dissolution Testing of P2X3 Inhibitor Formulations

Objective: To compare the dissolution profiles of different formulations of a P2X3 inhibitor.

Materials:

  • P2X3 inhibitor formulations (e.g., pure API, physical mixture, ASD)

  • USP Apparatus 2 (Paddle Apparatus) or Apparatus 1 (Basket Apparatus)

  • Dissolution media (e.g., simulated gastric fluid (SGF, pH 1.2), fasted state simulated intestinal fluid (FaSSIF, pH 6.5))

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for drug quantification

Methodology:

  • Preparation:

    • Prepare the dissolution media and equilibrate to 37 ± 0.5°C.

    • Deaerate the media before use.

  • Dissolution Test:

    • Place a defined volume of dissolution medium (e.g., 900 mL) into each vessel of the dissolution apparatus.

    • Set the paddle or basket rotation speed (e.g., 50 or 75 rpm).

    • Introduce a precisely weighed amount of the P2X3 inhibitor formulation into each vessel.

  • Sampling:

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples promptly to prevent further dissolution.

  • Analysis:

    • Quantify the concentration of the dissolved P2X3 inhibitor in each sample using a validated analytical method (HPLC or UV-Vis).

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.

    • Compare the profiles to assess the impact of the formulation strategy on the dissolution rate and extent.

Visualizations

P2X3 Receptor Signaling Pathway

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Sensory Neuron) ATP ATP (released from damaged cells) P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds to Ca_influx Ca²⁺ Influx P2X3->Ca_influx Opens channel Na_influx Na⁺ Influx P2X3->Na_influx Opens channel Gi_Go Gᵢ/Gₒ Protein P2X3->Gi_Go Couples to Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Pain_Signal Pain Signal Transmission to CNS AP->Pain_Signal AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP_PKA ↓ cAMP ↓ PKA Activity AC->cAMP_PKA

Caption: P2X3 receptor activation by ATP leads to cation influx, depolarization, and pain signal transmission.

Experimental Workflow for Overcoming Poor Bioavailability

Bioavailability_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Cause cluster_formulation Formulation Development cluster_validation In vivo Validation start New P2X3 Inhibitor (Potent in vitro) pk_screen Initial in vivo PK Screen (e.g., in rats, simple formulation) start->pk_screen poor_bio Result: Poor Oral Bioavailability (%F < 10%) pk_screen->poor_bio physchem Physicochemical Characterization (Solubility, Stability, Permeability) poor_bio->physchem metabolism In vitro Metabolism Studies (Microsomes, Hepatocytes) poor_bio->metabolism cause Identify Primary Cause(s): - Solubility-limited? - Metabolism-limited? physchem->cause metabolism->cause sol_strat Solubility Enhancement Strategy (e.g., ASD, Nanosuspension) cause->sol_strat Solubility Issue met_strat Metabolism Reduction Strategy (e.g., Nanocarriers) cause->met_strat Metabolism Issue dissolution In vitro Dissolution Testing sol_strat->dissolution met_strat->dissolution pk_form In vivo PK Study in Rats (Optimized Formulation) dissolution->pk_form result Improved Bioavailability? pk_form->result success Proceed to further preclinical development result->success Yes iterate Iterate on Formulation or Re-evaluate Compound result->iterate No

Caption: A systematic workflow for addressing poor oral bioavailability of novel P2X3 inhibitors.

References

Technical Support Center: P2X3-IN-1 In Vitro Specificity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers validating the specificity of P2X3-IN-1, a P2X3 receptor inhibitor, in in vitro experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound compound shows activity in a cell line that does not endogenously express P2X3 receptors. What does this indicate?

A: This result strongly suggests an off-target effect. This compound should ideally be inactive in cells lacking its intended target. The observed activity could be due to interaction with other cellular components, such as other P2X family receptors that might be present, or entirely unrelated proteins.

Troubleshooting Steps:

  • Confirm P2X3 Absence: First, verify the absence of P2X3 expression in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels.

  • Counter-Screen Against Related Receptors: Test this compound against cell lines engineered to express other P2X subtypes (e.g., P2X1, P2X2/3, P2X4, P2X7). This will determine if the compound has activity at other purinergic receptors.[1][2]

  • Perform a Broad Target Screen: If resources permit, screen this compound against a commercial panel of common off-target proteins (e.g., kinases, GPCRs, ion channels) to identify potential unintended interactions.

Q2: How can I definitively prove that the inhibitory effect I observe is mediated specifically through the P2X3 receptor?

A: The gold standard for demonstrating on-target activity is to show that the compound's effect is lost when the target is removed. This can be achieved using genetic knockdown or knockout techniques.

Recommended Experiment: siRNA/shRNA Knockdown or CRISPR/Cas9 Knockout

  • Select a P2X3-positive cell line (e.g., HEK293 cells stably expressing human P2X3, or a native cell line like dorsal root ganglion neurons).

  • Reduce or eliminate P2X3 expression using a validated siRNA, shRNA, or CRISPR/Cas9 guide RNA.

  • Validate Knockdown/Knockout: Confirm the reduction of P2X3 expression via RT-qPCR and Western Blot.

  • Functional Assay: Perform your primary functional assay (e.g., calcium imaging, patch-clamp electrophysiology) in parallel with wild-type (WT), scrambled control, and knockdown/knockout cells.

  • Interpretation: this compound should inhibit the ATP-mediated response in WT and scrambled control cells but have no significant effect in the P2X3 knockdown/knockout cells.[3]

Q3: What are the essential positive and negative controls for a P2X3 functional assay using this compound?

A: Proper controls are critical for interpreting your data correctly.

  • Positive Controls:

    • Agonist: A known P2X3 agonist, such as α,β-methylene ATP (α,β-meATP) , should be used to elicit a robust and reproducible activation of the P2X3 receptor.[3]

    • Reference Antagonist: Include a well-characterized P2X3 antagonist with a known mechanism, such as A-317491 or Gefapixant , to compare the potency and efficacy of this compound.[3][4][5]

  • Negative Controls:

    • Vehicle Control: All treatments, including agonists and this compound, should be compared to a vehicle-only control (e.g., DMSO at the same final concentration) to account for solvent effects.

    • Untransfected/Parental Cell Line: As mentioned in Q1, the parental cell line lacking P2X3 expression should be used to demonstrate that the agonist and antagonist effects are target-dependent.[6]

    • Off-Target Agonist: To check for non-specific effects on cell health or signaling, use an agonist for an unrelated receptor expressed on the cells. This compound should not inhibit this response.

Q4: My dose-response curve for this compound is shallow or shows incomplete inhibition. What could be the cause?

A: This could be due to several factors, ranging from experimental artifacts to compound properties.

Troubleshooting Checklist:

  • Compound Solubility: Visually inspect your compound dilutions for precipitation. Poor solubility at higher concentrations is a common cause of shallow curves. Consider using a different solvent or adding a small amount of a solubilizing agent like Pluronic F-127, if compatible with your assay.

  • Assay Interference: At high concentrations, some compounds can interfere with the assay technology itself (e.g., fluorescence quenching, light scattering). Run a control where you measure the effect of this compound on the assay readout in the absence of cells or agonist.

  • Agonist Concentration: The apparent inhibitory potency (IC50) of a competitive antagonist is dependent on the agonist concentration used. Ensure you are using a consistent agonist concentration, typically the EC50 or EC80, across experiments. High agonist concentrations will shift the antagonist's IC50 to the right.

  • Non-Competitive Mechanism: A shallow curve or incomplete inhibition may suggest a complex mechanism of action, such as allosteric modulation or partial antagonism. Further mechanistic studies may be required.

Experimental Protocols & Data Presentation

Protocol 1: P2X Receptor Selectivity Panel using Calcium Imaging

This protocol assesses the selectivity of this compound against other human P2X receptor subtypes.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing either human P2X3, P2X1, P2X2/3, or P2X4 in appropriate media. Seed cells into 96-well black, clear-bottom plates.

  • Dye Loading: Wash cells with an assay buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium indicator dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: Wash away excess dye. Add varying concentrations of this compound (e.g., 1 nM to 30 µM) or vehicle control to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation & Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add an EC80 concentration of the appropriate agonist (e.g., α,β-meATP for P2X3 and P2X1; ATP for P2X2/3 and P2X4).

  • Data Analysis: Measure the peak fluorescence response. Normalize data to vehicle controls and plot the concentration-response curve to calculate the IC50 value for each receptor subtype.

Data Presentation: Summarize the results in a table to clearly show the compound's potency and selectivity.

Receptor SubtypeAgonist UsedThis compound IC50 (nM)Selectivity Fold (vs. P2X3)
hP2X3 α,β-meATP15-
hP2X1 α,β-meATP>10,000>667
hP2X2/3 ATP25016.7
hP2X4 ATP>30,000>2000
hP2X7 BzATP>30,000>2000

Table 1: Example selectivity data for this compound against a panel of P2X receptors. Higher selectivity fold values indicate greater specificity for the P2X3 receptor.

Visualizations

P2X3 Receptor Signaling Pathway

The P2X3 receptor is an ATP-gated ion channel.[1][7] Its activation by extracellular ATP, often released during cell stress or injury, leads to an influx of cations (Na⁺, Ca²⁺), causing membrane depolarization and initiation of downstream signaling, particularly in sensory neurons.[1][8] this compound acts as an antagonist, blocking ATP from binding and preventing this signaling cascade.[1]

P2X3_Pathway cluster_membrane Cell Membrane P2X3 P2X3 Receptor (Ion Channel) Cations Cation Influx (Na⁺, Ca²⁺) P2X3->Cations Opens Channel ATP Extracellular ATP (Agonist) ATP->P2X3 Binds & Activates P2X3_IN_1 This compound (Antagonist) P2X3_IN_1->P2X3 Blocks Depolarization Membrane Depolarization Cations->Depolarization Signal Downstream Signaling Depolarization->Signal

Simplified P2X3 receptor signaling pathway.
Experimental Workflow for Specificity Validation

A logical workflow is essential for systematically validating the specificity of this compound. This involves progressing from primary assays to more definitive genetic and counter-screening experiments.

Workflow start Start: this compound Identified primary_assay 1. Primary Functional Assay (e.g., Ca²⁺ Flux in P2X3-HEK cells) start->primary_assay dose_response 2. Confirm Dose-Dependent Inhibition (Calculate IC50) primary_assay->dose_response selectivity 3. Selectivity Screen (Test vs. P2X1, P2X2/3, P2X7) dose_response->selectivity negative_control 4. Test in P2X3-Negative Cells (Parental HEK293) selectivity->negative_control genetic_validation 5. Genetic Validation (siRNA or CRISPR in P2X3-HEK cells) negative_control->genetic_validation end Conclusion: Specificity Validated genetic_validation->end

Workflow for in vitro specificity validation.
Logic of Control Experiments

This diagram illustrates the decision-making process based on the outcomes of key control experiments.

LogicTree q1 Does this compound inhibit agonist response in P2X3-expressing cells? q1_yes YES q1->q1_yes q1_no NO (Compound Inactive) q1->q1_no q2 Does this compound have activity in P2X3-knockout or P2X3-negative cells? q1_yes->q2 q2_no NO q2->q2_no q2_yes YES q2->q2_yes result_specific High Confidence ON-TARGET Activity q2_no->result_specific result_offtarget Significant OFF-TARGET Activity q2_yes->result_offtarget

Decision tree for interpreting control experiments.

References

Interpreting Unexpected Results in P2X3-IN-1 Electrophysiology Recordings: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during electrophysiology experiments involving the P2X3 receptor antagonist, P2X3-IN-1.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any current in response to the P2X3 agonist (e.g., α,β-meATP) application in my primary sensory neuron culture?

A1: Several factors could contribute to the absence of a detectable current:

  • Receptor Expression Levels: P2X3 expression can vary between neuronal populations and culture conditions. Consider verifying P2X3 expression using immunohistochemistry or qPCR.

  • Diffusion Barriers in Intact Ganglia: If you are recording from neurons within an intact ganglion, diffusion of the agonist to the receptor site may be hindered.[1] Patch-clamp recordings from dissociated cells are often more successful.[1]

  • Rapid Receptor Desensitization: P2X3 homomeric receptors desensitize within milliseconds of agonist binding and can take several minutes to recover.[2] Ensure there is a sufficient washout period between agonist applications (e.g., >4 minutes).[3]

  • Agonist Degradation: ATP can be degraded by ectonucleotidases. Ensure your agonist solutions are freshly prepared.

Q2: The current I'm recording has a slow, sustained component, not the fast, transient current I expected for P2X3.

A2: This is a common observation and is likely due to the presence of P2X2/3 heteromeric receptors.

  • P2X Receptor Subtypes: Sensory neurons can express both homomeric P2X3 receptors, which produce rapidly desensitizing currents, and heteromeric P2X2/3 receptors, which exhibit slower inactivation kinetics.[3][4]

  • Agonist Specificity: While α,β-methylene ATP (α,β-meATP) is often used as a selective P2X3 agonist, it can also activate P2X2/3 heteromers.

  • Current Profile Analysis: The presence of a biphasic current with a fast transient component followed by a slower sustained component is indicative of a mixed population of P2X3 and P2X2/3 receptors.

Q3: The inhibitory effect of this compound is weaker than expected or varies between experiments.

A3: The potency of P2X3 antagonists can be influenced by several experimental variables:

  • Presence of Divalent Cations: Physiological concentrations of Ca²⁺ and Mg²⁺ can modulate P2X3 receptor function.[2] These cations can affect ATP binding and receptor gating, which may in turn alter the apparent potency of an antagonist.[2] It is crucial to maintain consistent ionic concentrations in your recording solutions.

  • Species Differences: The potency of some P2X3 antagonists has been shown to vary between species (e.g., human vs. rat).[5][6] Ensure that this compound has been validated for the species you are using.

  • Antagonist Mechanism: this compound may act as a non-competitive or allosteric inhibitor.[5][6][7] The kinetics of such antagonists, including their association and dissociation rates, can be slower than competitive antagonists, requiring a sufficient pre-incubation time to reach steady-state inhibition.[3]

Q4: I'm observing a paradoxical increase in excitability or an unexpected downstream signaling event after applying this compound.

A4: While P2X3 antagonists are generally expected to reduce neuronal excitability, unexpected effects can occur:

  • Off-Target Effects: Although designed for selectivity, at high concentrations, this compound could potentially interact with other receptors or ion channels. Perform concentration-response curves to ensure you are using a specific concentration.

  • Network Effects: In slice preparations or in vivo, blocking P2X3 receptors on one cell type could disinhibit downstream neurons, leading to a net increase in network excitability.

  • Model-Specific Responses: In some chronic pain models, the expression and function of P2X receptors can be altered.[8] Additionally, a paradoxical potentiation of thermal hyperalgesia was observed in P2X3 knock-out mice in one study, suggesting complex compensatory mechanisms.[1]

Troubleshooting Guides

Problem 1: High Variability in Baseline ATP-Evoked Currents
Potential Cause Troubleshooting Step
Inconsistent Agonist Application Ensure consistent volume, speed, and positioning of the perfusion system for agonist delivery.
Receptor Desensitization Implement a strict and sufficiently long washout period (e.g., >4 minutes) between ATP applications to allow for full recovery from desensitization.[3]
Cell Health Monitor cell viability and membrane integrity throughout the experiment. Use only healthy, stable cells for recording.
Electrode Drift Ensure the recording pipette is stable and has a good seal.
Problem 2: this compound Shows No Inhibitory Effect
Potential Cause Troubleshooting Step
Incorrect Antagonist Concentration Verify the final concentration of this compound in your recording solution. Perform a concentration-response curve to determine the IC50 in your system.
Insufficient Pre-incubation Time For non-competitive or allosteric inhibitors, a pre-incubation period is often necessary to achieve maximal effect.[3] Test different pre-incubation times (e.g., 2, 5, 10 minutes).
Compound Instability Prepare fresh stock solutions of this compound and protect from light if it is light-sensitive.
Dominant P2X2/3 Heteromers If the current is primarily mediated by P2X2/3 receptors, the antagonist may have a different potency for the heteromer compared to the P2X3 homomer.

Experimental Protocols

A standard whole-cell patch-clamp protocol for recording P2X3 receptor currents from cultured dorsal root ganglion (DRG) neurons is outlined below.

Cell Culture:

  • Isolate DRG neurons from the desired animal model.

  • Dissociate the neurons using enzymatic digestion (e.g., collagenase/dispase).

  • Plate the dissociated cells onto coated coverslips and culture for 1-3 days.

Electrophysiology Recordings:

  • Use a patch-clamp amplifier and data acquisition software.

  • The standard external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • The internal pipette solution should contain (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, and 2 ATP-Mg, with the pH adjusted to 7.2.

  • Establish a whole-cell recording configuration with a gigaohm seal.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply the P2X3 agonist (e.g., 10 µM α,β-meATP) for a short duration (e.g., 2 seconds) using a fast perfusion system.

  • Ensure a washout period of at least 4 minutes between agonist applications.

  • To test the antagonist, pre-incubate the cell with this compound for a defined period (e.g., 5 minutes) before co-applying it with the agonist.

Data Presentation

Table 1: Comparison of P2X Receptor Subtype Properties

Property P2X3 Homomer P2X2/3 Heteromer
Agonist (α,β-meATP) Current Profile Fast, transient currentSlower, more sustained current
Desensitization Kinetics Rapid (milliseconds)Slower
Recovery from Desensitization Slow (minutes)Faster than P2X3 homomer
Primary Location Small-diameter sensory neuronsSensory neurons

Table 2: IC50 Values of Common P2X3 Antagonists

Antagonist Receptor Target Reported IC50 (human) Reported IC50 (rat)
A-317491 P2X3, P2X2/3~9 nM~25 nM
AF-353 P2X38.7 nM8.9 nM
TNP-ATP P2X3, P2X2/3, P2X1~1 nM (P2X3)~1 nM (P2X3)

Note: IC50 values can vary depending on the experimental conditions.

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (released from damaged cells) P2X3 P2X3 Receptor ATP->P2X3 Binds and Activates Cations Na⁺, Ca²⁺ Influx P2X3->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization AP Action Potential Generation Depolarization->AP Signaling Downstream Signaling (e.g., Pain Perception) AP->Signaling P2X3_IN_1 This compound P2X3_IN_1->P2X3 Inhibits

Caption: P2X3 receptor signaling pathway and point of inhibition.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis Cell_Culture 1. Isolate and Culture Primary Sensory Neurons Solution_Prep 2. Prepare External and Internal Recording Solutions Patch 3. Obtain Whole-Cell Patch Clamp Configuration Baseline 4. Record Baseline Current in Response to Agonist (e.g., α,β-meATP) Patch->Baseline Washout 5. Washout Agonist (>4 min recovery) Baseline->Washout Antagonist 6. Pre-incubate with This compound Washout->Antagonist Test 7. Co-apply Agonist and This compound Antagonist->Test Measure 8. Measure Peak Current Amplitude and Kinetics Test->Measure Compare 9. Compare Currents Before and After Antagonist Measure->Compare IC50 10. Calculate % Inhibition and Determine IC50 Compare->IC50

Caption: Experimental workflow for this compound electrophysiology.

Troubleshooting_Logic Start Unexpected Result: Weak or No Inhibition Check_Conc Is this compound Concentration Correct? Start->Check_Conc Check_Incubation Is Pre-incubation Time Sufficient? Check_Conc->Check_Incubation Yes Verify_Prep Verify Stock Solution and Final Concentration Check_Conc->Verify_Prep No Check_Kinetics Does the Current Have Slow/Sustained Kinetics? Check_Incubation->Check_Kinetics Yes Increase_Time Increase Pre-incubation Time and Re-test Check_Incubation->Increase_Time No Consider_Heteromers Result may be due to P2X2/3 Heteromers with Lower Antagonist Affinity Check_Kinetics->Consider_Heteromers Yes Success Problem Resolved Check_Kinetics->Success No Consider_Heteromers->Success Verify_Prep->Check_Conc Increase_Time->Check_Incubation

Caption: Troubleshooting logic for weak this compound inhibition.

References

Validation & Comparative

A Comparative Analysis of P2X3 Receptor Antagonists: A-317491 and P2X3-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly for novel pain therapeutics, the P2X3 receptor has emerged as a significant target. This ligand-gated ion channel, predominantly expressed in sensory neurons, plays a crucial role in nociceptive signaling.[1][2] This guide provides a comparative overview of two P2X3 receptor antagonists: the well-characterized compound A-317491 and the more recently disclosed P2X3-IN-1.

This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of available data on the potency and selectivity of these compounds. Due to the limited publicly available information on this compound, this guide will primarily focus on the extensive data available for A-317491, while contextualizing the status of this compound as a research compound.

Potency and Selectivity Profile

Table 1: Potency of A-317491 against P2X3 and P2X2/3 Receptors
CompoundReceptorSpeciesAssay MethodPotency (Kᵢ)Citation
A-317491P2X3HumanCalcium Flux22-92 nM[3]
A-317491P2X2/3HumanCalcium Flux22-92 nM[3]
A-317491P2X3RatCalcium Flux22-92 nM[3]
A-317491P2X2/3RatCalcium Flux22-92 nM[3]
Table 2: Selectivity of A-317491
CompoundReceptor FamilySelectivityCitation
A-317491Other P2 Receptors>100-fold[4]
A-317491Other neurotransmitter receptors, ion channels, and enzymesIC₅₀ >10 µM[3]

Experimental Methodologies

The characterization of A-317491 involved a series of in vitro experiments to determine its potency and selectivity. The primary methods employed are detailed below.

Calcium Flux Assay

This assay is a fundamental method for assessing the activity of ion channels like the P2X3 receptor.

  • Objective: To measure the antagonist's ability to inhibit the influx of calcium ions through the P2X3 receptor channel upon activation by an agonist.

  • Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing recombinant human or rat P2X3 or P2X2/3 receptors.

  • Agonist: α,β-methylene ATP (α,β-meATP), a stable analog of ATP that selectively activates P2X3 and P2X2/3 receptors.

  • Protocol Outline:

    • Cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The antagonist (A-317491) is pre-incubated with the cells at various concentrations.

    • The agonist (α,β-meATP) is added to stimulate the P2X3 receptors.

    • The change in intracellular calcium concentration is measured by detecting the fluorescence intensity.

    • The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium influx, is calculated to determine potency.

Visualizing the P2X3 Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental approach, the following diagrams are provided.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds and Activates Antagonist A-317491 / this compound Antagonist->P2X3 Binds and Blocks Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Nociceptive_Signal Nociceptive Signal Transmission Depolarization->Nociceptive_Signal

Caption: P2X3 receptor signaling pathway and antagonist inhibition.

Calcium_Flux_Workflow A Plate cells expressing P2X3 receptors B Load cells with calcium-sensitive dye A->B C Pre-incubate with antagonist (A-317491) B->C D Add P2X3 agonist (α,β-meATP) C->D E Measure fluorescence change (Calcium Influx) D->E F Calculate IC₅₀ value E->F

Caption: Experimental workflow for the calcium flux assay.

Conclusion

A-317491 stands as a well-documented, potent, and selective antagonist of P2X3 and P2X2/3 receptors, with a robust dataset supporting its pharmacological profile. It serves as a valuable tool for researchers investigating the role of P2X3 receptors in pain and other sensory pathways.

This compound, on the other hand, is a more nascent compound with its primary public disclosure being through a patent application. While it is identified as a P2X3 inhibitor, a comprehensive, publicly available dataset on its potency and selectivity is currently lacking. This limits a direct, data-driven comparison with A-317491 at this time. Researchers interested in this compound should refer to the associated patent literature for further details. As more data on this compound becomes publicly available, a more direct and quantitative comparison with established antagonists like A-317491 will be possible.

References

Comparative Efficacy of P2X3 Receptor Antagonists in Chronic Cough Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways, has emerged as a key target in the development of novel antitussive therapies for refractory and unexplained chronic cough.[1][2] Activation of these receptors by extracellular ATP, released from airway epithelial cells during inflammation or irritation, is believed to hypersensitize the cough reflex.[3][4] This guide provides a comparative overview of two prominent P2X3 receptor antagonists: gefapixant, a clinically evaluated antagonist, and BLU-5937 (camlipixant), a highly selective preclinical/clinical antagonist.

Initial literature searches for "P2X3-IN-1" did not yield sufficient public data on its use in chronic cough models to facilitate a direct comparison. Therefore, this guide will focus on gefapixant and the well-documented P2X3 antagonist, BLU-5937, to provide a comprehensive comparison based on available preclinical and clinical data.

Mechanism of Action: P2X3 Receptor Antagonism

Gefapixant and BLU-5937 share a common mechanism of action by selectively targeting the P2X3 receptor.[5][6] However, their selectivity profiles for P2X3-containing receptor subtypes differ. Gefapixant is an antagonist of both homomeric P2X3 and heteromeric P2X2/3 receptors.[7] In contrast, BLU-5937 is a highly selective antagonist of the P2X3 homomeric receptor, with a significantly lower affinity for the P2X2/3 heteromeric receptor.[8][9] This difference in selectivity is thought to underlie the variation in their side effect profiles, particularly concerning taste-related adverse events, as P2X2/3 receptors are implicated in taste sensation.[10][11]

P2X3 Signaling Pathway in Chronic Cough

The signaling pathway leading to cough involves the release of ATP from airway cells in response to irritants or inflammation. This ATP then binds to and activates P2X3 receptors on vagal afferent C-fibers, leading to depolarization, action potential generation, and the transmission of a cough signal to the brainstem.[2][3][12]

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron cluster_antagonists Therapeutic Intervention Irritants/Inflammation Irritants/Inflammation Airway_Epithelial_Cell Airway Epithelial Cell Irritants/Inflammation->Airway_Epithelial_Cell Stimulates ATP_Release ATP Release Airway_Epithelial_Cell->ATP_Release P2X3_Receptor P2X3 Receptor ATP_Release->P2X3_Receptor Binds to & Activates Neuron_Activation Neuron Depolarization & Action Potential P2X3_Receptor->Neuron_Activation Brainstem Brainstem (Cough Center) Neuron_Activation->Brainstem Signal Transmission Cough_Reflex Cough Reflex Brainstem->Cough_Reflex Gefapixant_BLU-5937 Gefapixant / BLU-5937 (P2X3 Antagonists) Gefapixant_BLU-5937->P2X3_Receptor Blocks

Caption: P2X3 receptor signaling pathway in the cough reflex.

Comparative Efficacy in a Chronic Cough Model (Guinea Pig)

Preclinical studies in guinea pig models of chronic cough are crucial for evaluating the antitussive potential of new compounds. The most common models involve inducing cough with inhaled irritants such as citric acid or enhancing the cough reflex with agents like histamine or ATP.

Quantitative Data Summary
CompoundModelDoses (Oral)EfficacyReference
Gefapixant Citric Acid + Histamine-induced Cough30 mg/kg45% reduction in cough frequency vs. control[13]
ATP-evoked Cough Challenge100 mg (single dose)4.7-fold increase in ATP concentration needed to induce ≥2 coughs[14]
Citric Acid-evoked Cough Challenge100 mg (single dose)No significant effect[14]
BLU-5937 Citric Acid + Histamine-induced Cough3 mg/kg39% reduction in cough frequency vs. control[13]
30 mg/kg52% reduction in cough frequency vs. control[13]
ATP-enhanced Citric Acid-induced Cough3 mg/kg and 30 mg/kgSignificant and dose-dependent reduction in coughs[8]

Experimental Protocols

Guinea Pig Citric Acid-Induced Cough Model

This model assesses the ability of a compound to inhibit cough induced by a chemical irritant.

  • Animal Preparation: Male Dunkin-Hartley guinea pigs are typically used.

  • Drug Administration: Test compounds (gefapixant, BLU-5937, or vehicle) are administered orally at specified doses (e.g., 0.3, 3, 30 mg/kg) at a set time (e.g., 2 hours) before the tussive challenge.[13]

  • Cough Induction: Animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized solution of a tussive agent, commonly citric acid (e.g., 0.1 M).[15] In some protocols, the cough reflex is enhanced by co-administration or pre-treatment with histamine or ATP.[8][13]

  • Cough Assessment: The number of coughs is recorded for a defined period (e.g., 15 minutes) following the challenge. Coughs are typically identified by their characteristic sound and associated pressure changes in the plethysmography chamber.[13]

  • Data Analysis: The mean number of coughs in the treated groups is compared to the vehicle-treated control group to determine the percentage of cough inhibition.

Experimental Workflow: Guinea Pig Cough Model

Experimental_Workflow Start Start Animal_Acclimatization Guinea Pig Acclimatization Start->Animal_Acclimatization Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Dosing Oral Administration: - Vehicle - Gefapixant - BLU-5937 Grouping->Dosing Incubation Incubation Period (e.g., 2 hours) Dosing->Incubation Cough_Challenge Exposure to Tussive Agent (e.g., Aerosolized Citric Acid) Incubation->Cough_Challenge Data_Collection Cough Recording (e.g., 15 minutes) Cough_Challenge->Data_Collection Analysis Data Analysis: - Count Coughs - Compare Groups Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for a typical guinea pig cough model.

Logical Comparison of Gefapixant and BLU-5937

The primary distinction between gefapixant and BLU-5937 lies in their selectivity for P2X3 versus P2X2/3 receptors, which has implications for both efficacy and side effect profiles.

Caption: Logical comparison of gefapixant and BLU-5937.

Conclusion

Both gefapixant and BLU-5937 have demonstrated efficacy in preclinical models of chronic cough by targeting the P2X3 receptor. The available data suggests comparable antitussive effects in the guinea pig model.[13] The key differentiator is the higher selectivity of BLU-5937 for the P2X3 homomer, which is associated with a more favorable taste profile.[6][8] This highlights a potential avenue for developing P2X3 antagonists with improved tolerability. Further head-to-head clinical trials would be necessary to definitively compare the clinical efficacy and safety of these two compounds. This guide provides a foundational comparison based on currently available data to inform further research and development in the field of antitussive therapies.

References

Head-to-head comparison of P2X3-IN-1 and AF-353 in a neuropathic pain model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The management of neuropathic pain remains a significant challenge in modern medicine, driving the exploration of novel therapeutic targets. Among these, the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons, has emerged as a promising candidate for analgesic drug development.[1][2][3] This guide provides a head-to-head comparison of two P2X3 receptor antagonists, P2X3-IN-1 and AF-353, in the context of a preclinical neuropathic pain model.

While both compounds are recognized as inhibitors of the P2X3 receptor, a direct comparative study evaluating their efficacy in a neuropathic pain model has not been identified in the public domain. AF-353 has been characterized in multiple studies, demonstrating its potential to alleviate neuropathic pain-like behaviors in animal models.[4][5] In contrast, this compound is documented as a P2X3 inhibitor, but publicly available in-vivo efficacy data in neuropathic pain models is currently lacking.[6]

This guide will therefore focus on the available experimental data for AF-353 as a representative P2X3 antagonist in a standard neuropathic pain model, while noting the absence of comparable data for this compound.

Compound Overview

CompoundMechanism of ActionKey Characteristics
This compound P2X3 receptor inhibitor.[6]Limited publicly available data on in-vivo efficacy in neuropathic pain.
AF-353 Potent and selective antagonist of P2X3 and P2X2/3 receptors.[7][8]Orally bioavailable and CNS penetrant.[7][8] Demonstrated efficacy in reversing mechanical allodynia and thermal hyperalgesia in rodent models of chronic inflammatory and neuropathic pain.[5]

Performance in a Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The Chronic Constriction Injury (CCI) model in rats is a widely used and validated model of neuropathic pain that mimics symptoms such as mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).[9][10][11][12][13]

Efficacy of AF-353 in the CCI Model

Table 1: Summary of AF-353 Efficacy Data in a Neuropathic Pain Context

Pain ModalityModelSpeciesRoute of AdministrationEffect
Mechanical AllodyniaBone Cancer PainRatOralSignificant attenuation of allodynia.[4]
Tactile HypersensitivityGeneral Neuropathic PainRatNot SpecifiedSignificant reversal of hypersensitivity.[1]
Tactile StimulationGeneral Neuropathic PainNot SpecifiedNot SpecifiedReversal of hypersensitivity.[5]

Note: This table summarizes findings from studies investigating AF-353 in pain models with a neuropathic component. A direct, quantitative comparison with this compound is not possible due to the lack of available data for the latter.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the standard protocols for the CCI model and the behavioral assays used to assess the efficacy of compounds like AF-353.

Chronic Constriction Injury (CCI) Surgical Model

The CCI model is induced in rats as follows:

  • Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).[9]

  • Surgical Exposure: A skin incision is made at the mid-thigh level to expose the common sciatic nerve.[10][11] The nerve is carefully isolated from the surrounding connective tissue.

  • Ligation: Four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the sciatic nerve at approximately 1 mm intervals.[9][12] The ligatures should be tightened to the point of causing a slight constriction without arresting epineural blood flow.[12]

  • Closure: The muscle layer is closed with sutures, and the skin incision is closed with wound clips or sutures.[10][11]

  • Post-operative Care: Animals are monitored during recovery and housed appropriately. Behavioral testing typically commences several days after surgery, once neuropathic pain symptoms have developed.[9]

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test measures the withdrawal threshold to a mechanical stimulus:

  • Acclimation: Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate for a period before testing.[14][15]

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[14][15] The filament is pressed against the paw until it buckles, and the pressure is held for a few seconds.[14]

  • Response: A positive response is recorded if the animal sharply withdraws its paw.

  • Threshold Determination: The 50% withdrawal threshold is often determined using the up-down method, which involves sequentially applying filaments of increasing or decreasing force based on the animal's response.[15]

Assessment of Thermal Hyperalgesia: Hargreaves Test

The Hargreaves test assesses the latency to withdraw from a thermal stimulus:

  • Acclimation: The rat is placed in a plexiglass chamber on a glass floor and allowed to acclimate.[16][17]

  • Stimulation: A radiant heat source is positioned under the glass floor, directly beneath the plantar surface of the hind paw to be tested.[16][17]

  • Measurement: The time taken for the rat to withdraw its paw from the heat source is automatically recorded as the paw withdrawal latency.[16] A cut-off time is set to prevent tissue damage.[17]

  • Data Analysis: A decrease in paw withdrawal latency in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.

Visualizing the Mechanisms

P2X3 Signaling Pathway in Nociception

The following diagram illustrates the proposed signaling pathway involving P2X3 receptors in nociceptive neurons.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space ATP ATP (released from damaged cells) P2X3 P2X3 Receptor (Trimeric Ion Channel) ATP->P2X3 Binds to Ca_Na_influx Ca²⁺ / Na⁺ Influx P2X3->Ca_Na_influx Opens channel Depolarization Membrane Depolarization Ca_Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Pain_Signal Pain Signal to CNS AP->Pain_Signal Propagation of

Caption: P2X3 receptor activation by ATP in nociceptive neurons.

Experimental Workflow for Preclinical Neuropathic Pain Study

This diagram outlines the typical workflow for evaluating a compound's efficacy in a neuropathic pain model.

Experimental_Workflow start Animal Acclimation baseline Baseline Behavioral Testing (von Frey & Hargreaves) start->baseline surgery Neuropathic Pain Induction (e.g., CCI Surgery) baseline->surgery development Pain Phenotype Development (Several Days) surgery->development post_surgery_testing Post-Surgery Behavioral Testing (Confirm Allodynia/Hyperalgesia) development->post_surgery_testing treatment Drug Administration (this compound or AF-353) post_surgery_testing->treatment post_treatment_testing Post-Treatment Behavioral Testing (Assess Efficacy) treatment->post_treatment_testing analysis Data Analysis and Comparison post_treatment_testing->analysis

Caption: Workflow for a neuropathic pain drug efficacy study.

References

Navigating P2X3 Receptor Antagonism: A Comparative Guide to Selectivity for P2X3 vs. P2X2/3 Heteromers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X3 receptor, a key player in nociceptive signaling, has emerged as a promising therapeutic target for chronic pain and cough. However, the development of selective P2X3 antagonists is complicated by the existence of the closely related P2X2/3 heteromeric receptor. Off-target effects on P2X2/3, particularly taste disturbances (dysgeusia), have been a significant hurdle in clinical development. This guide provides a comparative analysis of the cross-reactivity of various P2X3 antagonists with P2X2/3 heteromeric receptors, supported by experimental data and detailed methodologies.

Understanding the P2X3 and P2X2/3 Signaling Pathway

Activation of both P2X3 and P2X2/3 receptors by extracellular ATP leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the initiation of downstream signaling cascades in sensory neurons. This signaling is integral to the transmission of pain and cough signals.

P2X3_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Homotrimer) ATP->P2X3 Binds P2X23 P2X2/3 Receptor (Heterotrimer) ATP->P2X23 Binds Ion_Influx Na+ / Ca2+ Influx P2X3->Ion_Influx Opens Channel P2X23->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal Transmission (Pain, Cough) Action_Potential->Signal_Transmission

P2X3 and P2X2/3 receptor signaling cascade.

Comparative Analysis of P2X3 Antagonist Selectivity

The ideal P2X3 antagonist exhibits high potency for the P2X3 homotrimer while demonstrating significantly lower activity at the P2X2/3 heterotrimer to minimize taste-related side effects. The following table summarizes the reported potency (IC50 or pIC50) of various P2X3 antagonists at both human P2X3 and P2X2/3 receptors. A higher selectivity ratio (P2X2/3 IC50 / P2X3 IC50) indicates greater selectivity for the target P2X3 receptor.

Compound NameP2X3 IC50 (nM)P2X2/3 IC50 (nM)Selectivity Ratio (P2X2/3 / P2X3)Reference
P2X3-IN-1 Data not availableData not availableData not available
Gefapixant (AF-219) ~30100 - 250~3-8[1]
Sivopixant (S-600918) 4.21100~262[1]
Eliapixant (BAY1817080) 10129~13[2]
BLU-5937 25>24,000>960[3]
AF-353 pIC50: 8.0 (~10 nM)pIC50: 7.3 (~50 nM)~5[4]
A-317491 22 (hP2X3)9 (hP2X2/3)~0.4[1]
AZ004 13-30>10,000 (human)>333[5]
DT-0111 31.2>1,000>32[2]

Note: IC50 values can vary depending on the experimental conditions and assay used. pIC50 is the negative logarithm of the IC50 value.

Experimental Methodologies

The determination of antagonist potency and selectivity relies on robust in vitro assays. The two primary methods employed are whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion channel activity of P2X3 and P2X2/3 receptors in response to ATP and in the presence of antagonists.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Culture cells expressing P2X3 or P2X2/3 receptors Patch_Pipette Glass micropipette filled with internal solution Cell_Culture->Patch_Pipette Giga_Seal Form a high-resistance 'gigaohm' seal Patch_Pipette->Giga_Seal Whole_Cell Rupture membrane to achieve whole-cell access Giga_Seal->Whole_Cell Voltage_Clamp Clamp membrane potential at a holding voltage Whole_Cell->Voltage_Clamp ATP_Application Apply ATP to activate receptors Voltage_Clamp->ATP_Application Current_Measurement Measure inward current ATP_Application->Current_Measurement Antagonist_Incubation Incubate with antagonist Current_Measurement->Antagonist_Incubation Repeat_ATP Re-apply ATP Antagonist_Incubation->Repeat_ATP Inhibited_Current Measure inhibited current Repeat_ATP->Inhibited_Current Dose_Response Construct dose-response curves Inhibited_Current->Dose_Response IC50_Calculation Calculate IC50 values Dose_Response->IC50_Calculation

Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol:

  • Cell Culture: Mammalian cells (e.g., HEK293 or CHO) stably or transiently expressing human P2X3 or P2X2/3 receptors are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH 7.3).

  • Recording:

    • A coverslip with adherent cells is placed in a recording chamber and perfused with an extracellular solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).

    • The micropipette is positioned onto a cell to form a high-resistance seal (>1 GΩ).

    • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

    • The membrane potential is held at a constant voltage (e.g., -60 mV).

  • Data Acquisition:

    • The P2X3 agonist, α,β-methylene ATP (α,β-meATP), is applied to elicit an inward current.

    • After washout, the cells are incubated with varying concentrations of the antagonist for a defined period.

    • α,β-meATP is co-applied with the antagonist, and the resulting inhibited current is measured.

  • Analysis: The percentage of inhibition at each antagonist concentration is calculated to construct a dose-response curve and determine the IC50 value.

Intracellular Calcium Imaging

This high-throughput method measures the increase in intracellular calcium concentration upon receptor activation using a fluorescent calcium indicator.

Detailed Protocol:

  • Cell Plating: Cells expressing the target receptors are seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 45-60 minutes at 37°C.

  • Compound Incubation: After washing to remove extracellular dye, cells are incubated with various concentrations of the antagonist or vehicle control.

  • Signal Detection:

    • The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is established.

    • An agonist (ATP or α,β-meATP) is added to all wells simultaneously to stimulate the receptors.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.

  • Data Analysis: The peak fluorescence response in the presence of the antagonist is compared to the control response to calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The development of highly selective P2X3 receptor antagonists is a key strategy for mitigating the taste-related side effects observed with less selective compounds. As demonstrated by the data presented, significant progress has been made in identifying molecules like sivopixant and BLU-5937, which exhibit substantial selectivity for P2X3 over P2X2/3. The use of robust and reproducible experimental methods, such as whole-cell patch-clamp electrophysiology and intracellular calcium imaging, is crucial for accurately characterizing the selectivity profiles of these antagonists and guiding the development of safer and more effective therapies for chronic pain and cough. While specific data for this compound was not publicly available at the time of this guide's compilation, the comparative data for other key antagonists provide a valuable benchmark for researchers in the field.

References

Validating P2X3-IN-1's inhibitory effect using a specific P2X3 agonist like α,β-meATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the inhibitory effect of P2X3-IN-1, a P2X3 receptor inhibitor, using the specific P2X3 agonist α,β-methylene ATP (α,β-meATP). We will explore key experimental protocols, present comparative data from established P2X3 antagonists, and illustrate the underlying signaling pathways and experimental workflows.

The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is a critical target in the development of novel analgesics and treatments for conditions like chronic cough.[1][2] Validating the efficacy and potency of new inhibitors like this compound is a crucial step in the drug discovery process.

P2X3 Signaling Pathway and Inhibition

Extracellular ATP, released in response to tissue damage or inflammation, binds to and activates P2X3 receptors on sensory nerve fibers.[1] This activation leads to an influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization and the initiation of a pain or cough signal.[2] P2X3 receptor antagonists, such as this compound, are designed to block this interaction, thereby preventing the downstream signaling cascade.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds & Activates alpha_beta_meATP α,β-meATP alpha_beta_meATP->P2X3_Receptor Binds & Activates Cation_Influx Cation Influx (Na+, Ca2+) P2X3_Receptor->Cation_Influx Opens Channel Depolarization Depolarization Cation_Influx->Depolarization Signal_Propagation Signal Propagation (Pain/Cough) Depolarization->Signal_Propagation P2X3_IN_1 This compound (Antagonist) P2X3_IN_1->P2X3_Receptor Binds & Inhibits

Caption: P2X3 receptor signaling and mechanism of inhibition by an antagonist.

Comparative Inhibitory Potency of P2X3 Antagonists

While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory potency (IC₅₀) of several well-characterized P2X3 antagonists. This data provides a benchmark for evaluating the performance of novel inhibitors. The IC₅₀ values are typically determined using in vitro assays such as electrophysiology or calcium imaging, where the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist like α,β-meATP is measured.

AntagonistTarget(s)Assay TypeIC₅₀ (nM)Reference(s)
Gefapixant (MK-7264) P2X3 / P2X2/3Electrophysiology~30 (hP2X3) 100-250 (hP2X2/3)[3][4]
Camlipixant (BLU-5937) P2X3 selectiveNot specifiedNot specified[5]
Sivopixant (S-600918) P2X3 selectiveNot specifiedLow nM[5]
AF-353 P2X3 / P2X2/3Electrophysiology3.16 (hP2X3)[4]
DT-0111 P2X2/3 selectiveElectrophysiology3000 (hP2X2/3)[4]
A-317491 P2X3 / P2X2/3Not specified20[4]

Note: "h" refers to human receptors.

Experimental Protocols for Validating this compound Inhibition

The following are detailed methodologies for key experiments used to validate the inhibitory effect of P2X3 antagonists.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the P2X3 channel in response to an agonist and the blocking effect of an antagonist.

Objective: To quantify the inhibition of α,β-meATP-induced currents by this compound in cells expressing P2X3 receptors.

Methodology:

  • Cell Culture: Use a stable cell line expressing recombinant human or rat P2X3 receptors (e.g., HEK293 or CHO cells). Culture the cells under standard conditions.

  • Electrophysiological Recording:

    • Obtain whole-cell patch-clamp recordings from single cells.

    • Maintain a holding potential of -60 mV.

    • The intracellular solution should contain (in mM): 140 KCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with KOH.

    • The extracellular solution should contain (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Agonist and Antagonist Application:

    • Apply a specific concentration of α,β-meATP (e.g., 1-10 µM) to elicit a baseline inward current.

    • After washing, pre-incubate the cell with varying concentrations of this compound for a defined period (e.g., 2-5 minutes).

    • Co-apply α,β-meATP and this compound and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Generate a concentration-response curve and calculate the IC₅₀ value.

Calcium Imaging Assay

This high-throughput method measures the influx of calcium, a key second messenger in P2X3 signaling, in a population of cells.

Objective: To determine the potency of this compound in blocking α,β-meATP-induced calcium influx.

Methodology:

  • Cell Preparation:

    • Plate P2X3-expressing cells in a 96- or 384-well black-walled plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

  • Compound Addition:

    • Add varying concentrations of this compound to the wells and incubate for a specified time.

  • Agonist Stimulation and Signal Detection:

    • Use a fluorescence plate reader with an automated injection system to add a specific concentration of α,β-meATP to each well.

    • Measure the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis:

    • Calculate the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot a concentration-response curve and calculate the IC₅₀ value.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Culture 1. Cell Culture (P2X3-expressing cells) Assay_Choice 2. Assay Selection Cell_Culture->Assay_Choice Electrophysiology 3a. Whole-Cell Patch-Clamp Assay_Choice->Electrophysiology Direct Measurement Calcium_Imaging 3b. Calcium Imaging Assay_Choice->Calcium_Imaging High-Throughput Data_Analysis_In_Vitro 4. Data Analysis (IC50 Determination) Electrophysiology->Data_Analysis_In_Vitro Calcium_Imaging->Data_Analysis_In_Vitro Animal_Model 5. Animal Model Selection (e.g., Pain, Cough) Data_Analysis_In_Vitro->Animal_Model Proceed if potent Compound_Admin 6. Compound Administration (this compound) Animal_Model->Compound_Admin Agonist_Challenge 7. Agonist Challenge (α,β-meATP) Compound_Admin->Agonist_Challenge Behavioral_Assessment 8. Behavioral Assessment Agonist_Challenge->Behavioral_Assessment Data_Analysis_In_Vivo 9. Data Analysis (Efficacy Assessment) Behavioral_Assessment->Data_Analysis_In_Vivo

References

Comparative Analysis of P2X3-IN-1 and Other P2X3 Receptor Antagonists in In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of P2X3-IN-1 and other prominent P2X3 receptor antagonists, focusing on their in vitro binding affinities. The P2X3 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP), is a key target in the development of therapeutics for chronic pain, chronic cough, and other sensory-related disorders.[1][2][3] Understanding the binding characteristics of different antagonists is crucial for researchers and drug developers in selecting the appropriate tool compounds for their studies.

P2X3 receptors are primarily located on sensory neurons and are activated by ATP released during cellular stress or injury.[1] This activation leads to an influx of cations, triggering a cascade of events that result in the sensation of pain.[1] P2X3 receptor antagonists work by binding to these receptors and preventing ATP from activating them, thereby inhibiting the downstream signaling pathways involved in pain perception.[1]

Comparative Binding Affinity of P2X3 Antagonists

The binding affinity of an antagonist to its target is a critical measure of its potency. This is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency. The following table summarizes the reported in vitro binding affinities of this compound and other well-characterized P2X3 antagonists.

CompoundTarget(s)IC50 / KiNotes
This compound P2X3Data not publicly availableAn inhibitor of the P2X3 receptor for neurogenic disease research.[4][5]
Gefapixant (AF-219) P2X3, P2X2/3~30 nM (hP2X3), 100-250 nM (hP2X2/3)An orally active antagonist investigated for chronic cough.[6][7]
Eliapixant (BAY-1817080) P2X38 nMA potent and selective allosteric antagonist.[7][8]
Sivopixant P2X3Data not publicly availableA P2X3 receptor antagonist that has been in clinical studies.[2]
BLU-5937 P2X325 nM (hP2X3), >24 µM (hP2X2/3)A selective antagonist with a high degree of selectivity over P2X2/3.[7][8]
A-317491 P2X3, P2X2/322 nM (hP2X3), 9 nM (hP2X2/3)A potent and selective non-nucleotide antagonist.[6][7]
AF-353 (RO-4) P2X3, P2X2/33.16 nMA potent and selective negative allosteric modulator.[7]

Detailed Experimental Protocol: In Vitro Radioligand Binding Assay for P2X3 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity of unlabelled P2X3 antagonists by measuring their ability to displace a radiolabelled ligand from the receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human P2X3 receptor.

  • Radioligand: A high-affinity P2X3 receptor radioligand (e.g., [³H]A-317491 or a suitable iodinated analog).

  • Test Compounds: this compound and other P2X3 antagonists to be tested.

  • Binding Buffer: e.g., 25 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash Buffer: Cold binding buffer.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for counting radioactivity.

  • 96-well Filter Plates: Plates with a glass fiber filter bottom.

  • Plate Scintillation Counter: To measure radioactivity.

2. Experimental Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the binding buffer.

  • Assay Setup: In a 96-well filter plate, add the following in order:

    • Binding buffer

    • Test compound at various concentrations or vehicle control.

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Cell membranes expressing the P2X3 receptor.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a plate scintillation counter.

3. Data Analysis:

  • Determine Specific Binding: Calculate specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known P2X3 ligand) from the total binding (measured in the absence of a competitor).

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate IC50 and Ki: Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the P2X3 receptor signaling pathway and the workflow of the in vitro binding assay.

P2X3_Signaling_Pathway cluster_membrane Cell Membrane P2X3 P2X3 Receptor Cation_Influx Cation Influx (Na+, Ca2+) P2X3->Cation_Influx Opens ATP ATP (Extracellular) ATP->P2X3 Binds Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Antagonist P2X3 Antagonist (e.g., this compound) Antagonist->P2X3 Blocks

Caption: P2X3 Receptor Signaling Pathway.

In_Vitro_Binding_Assay_Workflow start Start reagent_prep Prepare Reagents (Membranes, Radioligand, Test Compounds) start->reagent_prep assay_setup Set Up Assay Plate (Buffer, Compound, Radioligand, Membranes) reagent_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Terminate by Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki Calculation) counting->analysis end End analysis->end

Caption: Experimental Workflow: In Vitro Binding Assay.

References

Assessing the pharmacokinetic and pharmacodynamic profile of P2X3-IN-1 vs. eliapixant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for conditions marked by neuronal hypersensitization, such as refractory chronic cough, endometriosis, and neuropathic pain, the P2X3 receptor has emerged as a key target.[1][2] This guide provides a detailed comparative assessment of two P2X3 receptor antagonists: eliapixant (BAY 1817080), a compound that has undergone extensive clinical investigation, and P2X3-IN-1, a research compound.

This comparison aims to furnish researchers and drug development professionals with a clear, data-driven overview of their respective pharmacokinetic and pharmacodynamic profiles, drawing from available public data.

Summary of Quantitative Data

A significant disparity in the available data exists between eliapixant and this compound. Eliapixant has been the subject of multiple clinical trials, yielding a substantial body of pharmacokinetic and pharmacodynamic data. In contrast, this compound is categorized as a research inhibitor, and as of the latest available information, no public domain data on its pharmacokinetic or pharmacodynamic properties has been released.[3]

Table 1: Pharmacokinetic Profile of Eliapixant in Healthy Subjects
ParameterValueConditionReference
Time to Peak Plasma Concentration (Tmax) 3-4 hoursSingle and multiple doses[4][5]
Time to Steady State ~6 daysMultiple dosing[4][6]
Half-life (t½) 23.5-58.9 hoursFasted state, single dose[7]
32.8-43.8 hoursHigh-fat breakfast[7]
38.9-46.0 hoursLow-fat breakfast[7]
Dose Proportionality Less than dose-proportional increases in Cmax and AUCAscending doses[4][7]
Effect of Food Pronounced effect with high-fat breakfast (4.1-fold increase in Cmax; 2.7-fold increase in AUC)Single dose[7]
Absolute Bioavailability (Novel Formulation) 50%100 mg dose[8]
Receptor Occupancy ≥ 80% P2X3 receptor occupancy predicted at 200 mg and 750 mg dosesMultiple dosing[4][5]
Table 2: Pharmacodynamic Profile of Eliapixant
ParameterFindingStudy PopulationReference
Efficacy in Refractory Chronic Cough (RCC) Significant reduction in 24-hour cough count (27% vs. placebo at 75mg twice daily)Patients with RCC[9]
Doses ≥ 50 mg significantly reduced cough frequency and severity.Patients with RCC[10]
Selectivity ~20-fold selectivity for P2X3 over P2X2/3 receptors (in vitro IC50: 8-10 nM for P2X3; 129-163 nM for P2X2/3)In vitro[5][11]
Taste-Related Adverse Events Low incidence and mild in severity, reported in 24% of patients at the highest dose (150mg twice daily).Patients with RCC[9]
This compound

No publicly available quantitative pharmacokinetic or pharmacodynamic data for this compound could be retrieved. It is described as an inhibitor of the P2X3 receptor for use in neurogenic disease research.[3]

Experimental Protocols

Detailed methodologies for the clinical assessment of eliapixant are outlined in the respective clinical trial registrations and publications. For this compound, a standard preclinical experimental workflow is proposed.

Eliapixant: Clinical Trial Methodology (Phase I & II)

A representative Phase I study (NCT03310645) involved a repeated-dose, double-blind, randomized, placebo-controlled design in healthy male volunteers.[4][6] Participants received twice-daily oral doses of eliapixant (10, 50, 200, and 750 mg) or placebo for two weeks.[4][6] The primary outcomes assessed were the frequency and severity of adverse events.[4] Pharmacokinetic parameters were determined through analysis of plasma concentrations at various time points after drug administration.[4][5] Taste disturbances were evaluated as a key pharmacodynamic outcome.[4]

Phase II studies, such as the PAGANINI trial (NCT04562155), were randomized, double-blind, placebo-controlled, parallel-group, dose-finding studies in patients with refractory chronic cough.[12][13] Patients received twice-daily doses of eliapixant (e.g., 25, 75, or 150 mg) or placebo for a defined treatment period (e.g., 12 weeks).[12] The primary efficacy endpoint was the change in 24-hour cough frequency, measured using sound recording devices.[9][12]

Proposed Preclinical Workflow for this compound

A typical preclinical evaluation for a novel P2X3 inhibitor like this compound would involve the following stages:

  • In Vitro Characterization:

    • Receptor Binding Assays: To determine the binding affinity (Ki) of this compound to the P2X3 receptor.

    • Functional Assays: Using techniques like calcium imaging or patch-clamp electrophysiology in cell lines expressing the P2X3 receptor to measure the antagonist's potency (IC50) in inhibiting ATP-induced receptor activation.

    • Selectivity Profiling: Testing the compound against other P2X receptor subtypes (especially P2X2/3) and a panel of other receptors and enzymes to determine its specificity.

  • In Vivo Pharmacokinetics (in animal models, e.g., rodents, non-rodents):

    • Single and multiple-dose studies to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability after oral and intravenous administration.

    • Metabolite identification and assessment of metabolic stability.

  • In Vivo Pharmacodynamics/Efficacy (in animal models of relevant diseases):

    • Models of neuropathic pain, inflammatory pain, or cough: To assess the ability of this compound to alleviate symptoms.

    • Target engagement studies: To confirm that the compound is interacting with the P2X3 receptor in vivo at effective doses.

  • Safety and Toxicology:

    • Acute and chronic toxicity studies in animal models to identify potential adverse effects and determine a safe dose range for potential human studies.

Visualizations

P2X3 Receptor Signaling Pathway

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Adenosine Triphosphate) P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds to and activates Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Nerve_Signal Nerve Signal Propagation (e.g., pain, cough signal) Action_Potential->Nerve_Signal

Caption: Simplified signaling pathway of the P2X3 receptor.

Experimental Workflow for Pharmacokinetic and Pharmacodynamic Assessment

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment in_vitro In Vitro Studies (Binding, Functional Assays, Selectivity) in_vivo_pk In Vivo Pharmacokinetics (Animal Models) in_vitro->in_vivo_pk in_vivo_pd In Vivo Pharmacodynamics (Efficacy Models) in_vitro->in_vivo_pd tox Toxicology Studies in_vivo_pk->tox in_vivo_pd->tox phase1 Phase I (Safety, Tolerability, PK in Healthy Volunteers) tox->phase1 phase2 Phase II (Efficacy, Dose-finding in Patients) phase1->phase2 phase3 Phase III (Large-scale Efficacy and Safety) phase2->phase3

Caption: Standard workflow for drug candidate assessment.

Logical Comparison of Data Availability

Caption: Data availability for eliapixant vs. This compound.

Conclusion

Eliapixant is a well-characterized, selective P2X3 receptor antagonist with a comprehensive pharmacokinetic and pharmacodynamic profile established through extensive clinical trials.[4][9] The data supports its potential as a therapeutic agent for conditions like refractory chronic cough, demonstrating a favorable balance of efficacy and tolerability, particularly with regard to taste-related side effects.[4][9][14] However, it is important to note that the development program for eliapixant was discontinued by Bayer due to a case of drug-induced liver injury.[13]

This compound, on the other hand, remains a tool for preclinical research.[3] While it targets the same receptor, the absence of publicly available data on its pharmacokinetic and pharmacodynamic properties precludes a direct, data-driven comparison with eliapixant. The provided preclinical workflow outlines the necessary steps to characterize this compound and determine its potential as a future therapeutic candidate.

For researchers in the field, the extensive dataset for eliapixant provides valuable insights into the clinical translation of P2X3 receptor antagonism. This compound represents an earlier stage of drug discovery, offering an opportunity for foundational research into the structure-activity relationships and novel chemical scaffolds for P2X3 inhibition.

References

Evaluating the Binding Mechanism of P2X3-IN-1: A Comparative Guide to Allosteric vs. Competitive Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the P2X3 receptor inhibitor, P2X3-IN-1, against well-characterized allosteric and competitive antagonists of the P2X3 receptor. The P2X3 receptor, an ATP-gated ion channel, is a key target in the development of therapeutics for chronic cough and neuropathic pain.[1] Understanding the binding mechanism of novel inhibitors is crucial for advancing drug discovery efforts. This document summarizes available quantitative data, details relevant experimental protocols, and utilizes visualizations to clarify key concepts and workflows.

Executive Summary

This compound is identified as a potent inhibitor of the P2X3 receptor.[2] While specific experimental data on its binding mechanism remains proprietary and contained within patent literature (WO2022175514 A1), this guide evaluates its potential allosteric or competitive nature by comparing its profile to the known allosteric modulator gefapixant (AF-219) and the competitive antagonists A-317491 and TNP-ATP. This comparison is based on established methodologies for characterizing receptor-ligand interactions.

Data Presentation: Comparison of P2X3 Receptor Antagonists

The following table summarizes the key quantitative data for the allosteric modulator gefapixant and the competitive antagonists A-317491 and TNP-ATP. This data serves as a benchmark for the future characterization of this compound.

CompoundBinding MechanismTargetIC50 / KiReference
This compound Not Publicly AvailableP2X3 ReceptorNot Publicly Available[2]
Gefapixant (AF-219) Allosteric ModulatorHuman P2X3IC50: ~30 nM - 153 nM[3][4][5]
A-317491 Competitive AntagonistHuman & Rat P2X3/P2X2/3Ki: 22 - 92 nM[6][7][8]
TNP-ATP Competitive AntagonistHuman & Rat P2X3IC50: ~1 nM, Ki: 2.2 nM[9][10]

Mandatory Visualizations

P2X3 Receptor Signaling Pathway

The binding of ATP to the P2X3 receptor, a trimeric ion channel, triggers the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and the initiation of downstream signaling cascades involved in pain and cough reflexes.[11][12]

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X3 P2X3 Receptor (Trimeric Ion Channel) ATP->P2X3 Binds to Orthosteric Site Antagonist P2X3 Antagonist (e.g., this compound) Antagonist->P2X3 Inhibits Activation Ca_Na_Influx Ca²⁺ / Na⁺ Influx P2X3->Ca_Na_Influx Channel Opening Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Signaling Downstream Signaling (Pain/Cough Reflex) Depolarization->Signaling Experimental_Workflow start Start: Characterize This compound Binding functional_assay Functional Assay (e.g., Calcium Flux Assay) start->functional_assay binding_assay Radioligand Binding Assay start->binding_assay schild_analysis Schild Analysis functional_assay->schild_analysis Generate agonist dose-response curves with/without this compound competitive Competitive Antagonist binding_assay->competitive Displaces competitive radioligand allosteric Allosteric Modulator binding_assay->allosteric May not displace competitive radioligand, or shows cooperativity schild_analysis->competitive Parallel rightward shift, Schild slope = 1 schild_analysis->allosteric Non-parallel shift or change in maximal response, Schild slope ≠ 1 conclusion Determine Binding Mechanism of this compound competitive->conclusion allosteric->conclusion Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_allosteric Allosteric Modulation P2X3_Receptor P2X3 Receptor Orthosteric Site (ATP Binding) Allosteric Site Competitive_Antagonist Competitive Antagonist (e.g., A-317491, TNP-ATP) Competitive_Antagonist->P2X3_Receptor:ortho Binds ATP_Comp ATP ATP_Comp->P2X3_Receptor:ortho Competes for binding Allosteric_Modulator Allosteric Modulator (e.g., Gefapixant) Allosteric_Modulator->P2X3_Receptor:allo Binds ATP_Allo ATP ATP_Allo->P2X3_Receptor:ortho Binding affinity/efficacy is altered

References

Side-by-Side Analysis of P2X3-IN-1 and Camlipixant on P2X3 Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of two P2X3 receptor antagonists, P2X3-IN-1 and camlipixant, with a specific focus on their potential effects on P2X3 receptor desensitization. It is important to note at the outset that while substantial public data is available for camlipixant, information regarding the pharmacological properties of this compound is limited, primarily originating from its patent and commercial vendor descriptions. Consequently, a direct, data-driven comparison of their effects on receptor desensitization is not currently feasible. This guide, therefore, presents a detailed overview of camlipixant based on available literature and provides the known information for this compound, highlighting the existing data gap.

The P2X3 Receptor and the Dynamics of Desensitization

The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory neurons, playing a crucial role in nociception and cough reflexes.[1] A hallmark of the P2X3 receptor is its rapid desensitization in the continued presence of its agonist, ATP.[2][3] This process is characterized by a swift decline in the receptor's response, occurring on a millisecond timescale, followed by a significantly slower recovery phase that can take several minutes.[3] The rate of recovery from desensitization has been shown to be dependent on the specific agonist that induced it.[3] Understanding how antagonist compounds modulate this desensitization process is critical for the development of effective therapeutics.

Comparative Overview of this compound and Camlipixant

FeatureThis compoundCamlipixant (BLU-5937)
Compound Type Small molecule inhibitor of the P2X3 receptor.[4]Potent and selective small molecule antagonist of the P2X3 receptor.[5][6]
Mechanism of Action Presumed to be a P2X3 receptor antagonist.[4]Binds to a previously undiscovered selective drug-binding site on the P2X3 receptor, leading to conformational changes that close the ion channel.[5][7]
Effect on P2X3 Receptor Desensitization No publicly available data. As an antagonist, it is expected to prevent receptor activation and, consequently, desensitization.While direct quantitative data on the modulation of desensitization kinetics are not detailed in the provided search results, as an antagonist, it prevents ATP-induced activation, thereby precluding the receptor from entering a desensitized state.
Potency No publicly available data (e.g., IC50).High potency with a reported binding affinity (Kd) of 100 nM.[7][8]
Selectivity Stated to be a P2X3 receptor inhibitor, but detailed selectivity profiling is not publicly available.[4]Highly selective for the P2X3 receptor over other P2X receptor subtypes.[6][7]
Clinical Development No publicly available information on clinical development.In Phase III clinical trials for the treatment of refractory chronic cough.[7]
Key Differentiator Limited public information available.Well-characterized mechanism of action and extensive clinical trial data.[5][7]

In-Depth Analysis of Camlipixant

Camlipixant is a well-documented P2X3 receptor antagonist that has advanced to late-stage clinical trials for chronic cough.[7][9] Its mechanism of action is notable for its high selectivity for the P2X3 receptor. Cryo-electron microscopy studies have revealed that camlipixant binds to a novel allosteric site on the receptor.[5] This binding induces conformational changes in the upper body domain of the receptor, which in turn facilitates the closure of the ion channel, thus preventing cation influx and neuronal activation.[5] By blocking the receptor's activation by ATP, camlipixant effectively circumvents the process of desensitization.

This compound: An Investigational Compound

This compound is described as an inhibitor of the P2X3 receptor and is referenced in the patent WO2022175514 A1.[4] Beyond this, there is a notable absence of published research detailing its pharmacological effects. Without experimental data, any statements regarding its influence on P2X3 receptor desensitization would be speculative. It is plausible that, as a P2X3 inhibitor, it would prevent the receptor from being activated by ATP and therefore also prevent desensitization. However, the kinetics of its binding and the specifics of its interaction with the receptor are unknown.

Experimental Protocols for Assessing P2X3 Receptor Desensitization

To experimentally compare the effects of this compound and camlipixant on P2X3 receptor desensitization, the following methodologies would be employed:

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through the P2X3 receptor in response to an agonist.

  • Cell Preparation: Human embryonic kidney (HEK293) cells or a neuronal cell line stably expressing the human P2X3 receptor are cultured and prepared for recording.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the cell's membrane potential and the recording of ion currents.

  • Experimental Procedure:

    • A baseline P2X3 receptor response is established by applying a short pulse of a P2X3 agonist, such as ATP or its stable analogue α,β-methylene ATP (α,β-meATP).

    • To measure the rate of desensitization, the agonist is applied for a prolonged period, and the decay of the current is measured.

    • To measure the rate of recovery from desensitization, a paired-pulse protocol is used. An initial agonist pulse is applied to induce desensitization, followed by a second pulse at varying time intervals to measure the extent of recovery.

    • To assess the effect of an antagonist, the cells are pre-incubated with the compound (this compound or camlipixant) for a defined period before the agonist application. The changes in the amplitude of the initial response, the rate of desensitization, and the rate of recovery are then quantified.

Calcium Imaging

This method measures the influx of calcium, a key second messenger, following the activation of P2X3 receptors.

  • Cell Preparation: Cells expressing the P2X3 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Imaging: A fluorescence microscope or a plate reader with kinetic reading capabilities is used to monitor changes in intracellular calcium concentrations over time.

  • Experimental Procedure:

    • The baseline fluorescence is recorded.

    • An agonist is added to the cells, and the resulting increase in fluorescence, corresponding to calcium influx, is measured.

    • To study desensitization, the agonist is continuously present, and the decay of the fluorescent signal is monitored.

    • The effect of the antagonist is determined by pre-incubating the cells with the compound before the addition of the agonist and comparing the calcium response to that of the control (agonist alone).

Visualizing the P2X3 Signaling Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams are provided.

P2X3_Signaling_Pathway P2X3 Receptor Signaling Pathway ATP Extracellular ATP P2X3 P2X3 Receptor (Resting State) ATP->P2X3 Binds P2X3_Open P2X3 Receptor (Open State) P2X3->P2X3_Open Activation P2X3_Desensitized P2X3 Receptor (Desensitized State) P2X3_Open->P2X3_Desensitized Fast Desensitization Ion_Influx Cation Influx (Na+, Ca2+) P2X3_Open->Ion_Influx P2X3_Desensitized->P2X3 Slow Recovery Depolarization Membrane Depolarization Ion_Influx->Depolarization AP Action Potential Generation Depolarization->AP Nociception Nociceptive Signaling / Cough Reflex AP->Nociception

Caption: P2X3 Receptor Signaling and Desensitization Cycle.

Experimental_Workflow Workflow for Evaluating P2X3 Antagonists cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (P2X3-expressing cells) Plate_Cells Plate Cells Cell_Culture->Plate_Cells Pre_incubation Pre-incubation with Antagonist (or Vehicle) Plate_Cells->Pre_incubation Agonist_Application Agonist Application (e.g., ATP, α,β-meATP) Pre_incubation->Agonist_Application Data_Acquisition Data Acquisition (Electrophysiology or Calcium Imaging) Agonist_Application->Data_Acquisition Data_Analysis Data Analysis (Measure current/fluorescence, kinetics of desensitization/recovery) Data_Acquisition->Data_Analysis Comparison Compare Antagonist vs. Vehicle Data_Analysis->Comparison

Caption: Generalized Experimental Workflow for P2X3 Antagonist Assessment.

Conclusion

References

Efficacy of P2X3-IN-1 in models where other P2X3 antagonists have been tested

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, specific data on the in vivo or in vitro efficacy of P2X3-IN-1 in established preclinical models of pain or other neurogenic conditions could not be located. This compound is commercially available as a P2X3 receptor inhibitor for research purposes; however, published studies detailing its performance against other P2X3 antagonists are not yet available. Therefore, a direct comparison of its efficacy with well-characterized antagonists such as A-317491, Gefapixant, and AF-353 is not possible at this time.

This guide will, however, provide a comparative overview of the efficacy of these established P2X3 antagonists in relevant preclinical models, detail the experimental protocols used, and outline the key signaling pathways involved. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of purinergic signaling and pain therapeutics, offering a framework for the potential evaluation of novel compounds like this compound.

P2X3 Receptor Antagonism in Pain Signaling

The P2X3 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP), is predominantly expressed on nociceptive sensory neurons.[1] In response to tissue damage or inflammation, ATP is released into the extracellular space and binds to P2X3 receptors, leading to cation influx, depolarization, and the initiation of a pain signal. Antagonists of the P2X3 receptor block this interaction, thereby inhibiting the transmission of pain signals. This mechanism has shown promise in various preclinical models of inflammatory, neuropathic, and visceral pain.

Below is a diagram illustrating the signaling pathway of P2X3 receptor activation in nociceptive neurons.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Tissue Damage Tissue Damage ATP ATP Tissue Damage->ATP Release P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor Binds to Cation Influx Cation Influx P2X3 Receptor->Cation Influx Opens Channel Depolarization Depolarization Cation Influx->Depolarization Leads to Action Potential Action Potential Depolarization->Action Potential Generates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Transmits P2X3 Antagonist P2X3 Antagonist P2X3 Antagonist->P2X3 Receptor Blocks

Caption: P2X3 Receptor Signaling Pathway in Nociception.

Comparative Efficacy of P2X3 Antagonists in Preclinical Pain Models

While data for this compound is unavailable, numerous studies have demonstrated the efficacy of other P2X3 antagonists in rodent models of pain. The following table summarizes representative data for A-317491 and Gefapixant.

AntagonistAnimal ModelPain TypeKey Efficacy ReadoutReference
A-317491 RatChronic Inflammatory Pain (CFA-induced)Dose-dependently reduced thermal hyperalgesia[2]
RatNeuropathic Pain (Chronic Constriction Injury)Attenuated thermal hyperalgesia and mechanical allodynia[2]
Gefapixant (AF-219) RatInflammatory Pain (CFA-induced)Showed robust reversal of hypersensitivity[3]
RatNeuropathic Pain (Spared Nerve Injury)Fully reversed mechanical hyperalgesia[3]

Experimental Protocols

The evaluation of P2X3 antagonists typically involves standardized in vivo models of pain. The following provides a general overview of the methodologies for two commonly used models.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
  • Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rodent is administered. This induces a localized and persistent inflammation.

  • Pain Assessment: Nociceptive thresholds are measured at baseline and at various time points post-CFA injection. Common assessment methods include:

    • Thermal Hyperalgesia: Measured using a plantar test apparatus (e.g., Hargreaves test) to assess paw withdrawal latency to a radiant heat source.

    • Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness to determine the paw withdrawal threshold to a mechanical stimulus.

  • Drug Administration: The P2X3 antagonist or vehicle is administered (e.g., orally, intraperitoneally, or subcutaneously) at a specified time before or after CFA injection.

  • Data Analysis: The effect of the antagonist on reversing hyperalgesia or allodynia is compared to the vehicle-treated group.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Induction: The sciatic nerve of an anesthetized rodent is loosely ligated with chromic gut sutures, causing a partial nerve injury that leads to neuropathic pain behaviors.

  • Pain Assessment: Similar to the CFA model, mechanical allodynia and thermal hyperalgesia are assessed using von Frey filaments and a plantar test, respectively.

  • Drug Administration: The test compound or vehicle is administered, and pain thresholds are measured at different time points.

  • Data Analysis: The ability of the antagonist to alleviate neuropathic pain symptoms is evaluated by comparing withdrawal thresholds with the vehicle control group.

The following diagram illustrates a typical experimental workflow for evaluating a P2X3 antagonist in a preclinical pain model.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Nociceptive Testing Baseline Nociceptive Testing Animal Acclimatization->Baseline Nociceptive Testing Induction of Pain Model Induction of Pain Model Baseline Nociceptive Testing->Induction of Pain Model Development of Hyperalgesia/Allodynia Development of Hyperalgesia/Allodynia Induction of Pain Model->Development of Hyperalgesia/Allodynia Drug Administration Drug Administration Development of Hyperalgesia/Allodynia->Drug Administration Post-treatment Nociceptive Testing Post-treatment Nociceptive Testing Drug Administration->Post-treatment Nociceptive Testing Data Analysis & Comparison Data Analysis & Comparison Post-treatment Nociceptive Testing->Data Analysis & Comparison

Caption: Preclinical Pain Model Experimental Workflow.

Conclusion

While this compound holds potential as a research tool for investigating neurogenic diseases, the absence of published efficacy data prevents a direct comparison with other P2X3 antagonists. The established efficacy of compounds like A-317491 and Gefapixant in well-validated preclinical pain models provides a strong rationale for the continued exploration of P2X3 receptor antagonism as a therapeutic strategy. Future studies are needed to characterize the in vivo and in vitro profile of this compound to determine its relative potency and efficacy and to ascertain its potential as a lead compound for drug development. Researchers utilizing this compound are encouraged to employ standardized experimental protocols, such as those described here, to generate data that can be readily compared with existing literature.

References

Safety Operating Guide

Safe Disposal and Handling of P2X3-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential logistical information and procedural guidance for the safe handling and disposal of P2X3-IN-1, a P2X3 receptor inhibitor used in neurogenic disease research. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

Disclaimer: The information provided herein is based on general principles of laboratory safety and chemical waste management. The Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product is the primary source of information and supersedes the guidance in this document. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.

Hazard and Safety Information Summary

While a specific Safety Data Sheet for this compound is not publicly available, related chemical compounds and general laboratory chemicals are categorized based on their potential hazards. Researchers should handle this compound with the assumption that it may present hazards typical of bioactive small molecules until specific data is obtained. The following table summarizes typical hazard information relevant to disposal, which should be confirmed with the product-specific SDS.

Hazard CategoryGHS Hazard Statement (Example)General Precaution and Disposal Relevance
Acute Toxicity H302 (Harmful if swallowed)Avoid ingestion. Waste should not be disposed of in general refuse or drains.
Skin Irritation H315 (Causes skin irritation)Wear appropriate gloves and lab coat. Contaminated PPE must be disposed of as hazardous waste.
Eye Irritation H319 (Causes serious eye irritation)Wear safety glasses or goggles. In case of contact, rinse cautiously with water.
Target Organ Toxicity H335 (May cause respiratory irritation)Handle in a well-ventilated area or a fume hood to avoid inhaling dust or aerosols.
Environmental Hazard H411 (Toxic to aquatic life with long lasting effects)Prevent release to the environment. Dispose of as hazardous chemical waste.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]

Step 1: Consult the Safety Data Sheet (SDS) Before beginning any work, obtain and thoroughly review the SDS for this compound from your supplier. This document contains critical information on hazards, handling, storage, and disposal.

Step 2: Wear Appropriate Personal Protective Equipment (PPE) Based on the potential for skin, eye, and respiratory irritation, the following PPE should be worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 3: Categorize and Segregate the Waste this compound waste should be categorized as hazardous chemical waste.[3][4] This includes:

  • Unused or expired pure compound.

  • Solutions containing this compound.

  • Contaminated materials such as pipette tips, tubes, and gloves.

  • Spill cleanup materials.

Keep this compound waste segregated from other incompatible waste streams. For example, do not mix it with strong acids, bases, or oxidizers unless specified as a neutralization step in the SDS or by your EHS department.[5]

Step 4: Use Designated Hazardous Waste Containers

  • Collect waste in a container that is compatible with the chemical composition of the waste (e.g., a high-density polyethylene (HDPE) container for solids or solutions).[3]

  • The container must be in good condition, with a secure, leak-proof lid.[1][5]

  • Label the container clearly with a hazardous waste tag as required by your institution. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).[3]

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[4]

  • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.[5]

  • Ensure the SAA is away from general traffic areas and separate from incompatible materials.

Step 6: Arrange for Professional Disposal

  • Once the waste container is full or has reached the storage time limit set by regulations (e.g., 6-12 months), contact your institution's EHS department to arrange for pickup.[1][4]

  • EHS will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal, which typically involves incineration or other approved methods.[2]

P2X3 Receptor Signaling Pathway

This compound is an inhibitor of the P2X3 receptor. This receptor is an ATP-gated ion channel primarily found on sensory neurons and plays a key role in pain transmission.[6] When extracellular ATP, often released during cell stress or injury, binds to the P2X3 receptor, the channel opens, leading to an influx of cations and subsequent neuronal activation.[6][7]

P2X3_Signaling_Pathway cluster_membrane Cell Membrane P2X3 P2X3 Receptor Ion_Channel Ion Channel Opens P2X3->Ion_Channel Activates ATP Extracellular ATP (from cell injury) ATP->P2X3 Binds P2X3_IN_1 This compound (Antagonist) P2X3_IN_1->P2X3 Blocks Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal

Caption: P2X3 receptor activation by ATP and inhibition by this compound.

Experimental Protocol: In Vitro P2X3 Inhibition Assay

This protocol describes a common method for evaluating the efficacy of P2X3 inhibitors like this compound using a cell-based calcium flux assay. The method relies on HEK293 cells engineered to express the human P2X3 receptor and a fluorescent dye that reports changes in intracellular calcium concentration.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound by measuring its ability to block ATP-induced calcium influx in P2X3-expressing cells.

Materials:

  • HEK293 cells stably expressing the human P2X3 receptor (hP2X3R).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • This compound and a reference antagonist (e.g., AF-353).

  • P2X3 receptor agonist (e.g., α,β-methylene ATP).

  • Fluo-4 Direct™ Calcium Assay Kit or similar.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • 96-well, black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation 3).

Methodology:

  • Cell Culture and Plating:

    • Culture the hP2X3R-HEK293 cells according to standard cell culture protocols.

    • Harvest the cells and resuspend them in fresh culture medium.

    • Plate the cells in a 96-well black-walled microplate at a density of approximately 4.8 x 10⁴ cells per well.[8]

    • Incubate the plate for 18-24 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution series of this compound in assay buffer to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (e.g., 0.5% DMSO).

  • Calcium Dye Loading:

    • Prepare the Fluo-4 dye solution according to the manufacturer's protocol.[8]

    • Remove the culture medium from the cell plate and add the Fluo-4 dye solution to each well.

    • Incubate the plate for 50-60 minutes at 37°C, protected from light.[8]

  • Inhibitor Incubation:

    • Following dye incubation, add the prepared dilutions of this compound (or vehicle control) to the appropriate wells.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement of Calcium Flux:

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) over time.

    • Establish a stable baseline reading for several seconds.

    • Use the instrument's automated injector to add a solution of the P2X3 agonist (α,β-meATP) to all wells simultaneously. The final concentration should be one that elicits a response of approximately 80% of the maximum (EC₈₀).

    • Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium influx and subsequent signal decay.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response after agonist addition minus the baseline fluorescence.

    • Normalize the data by setting the average response of the vehicle control wells (agonist only) to 100% activity and the response of a maximal inhibition control (or no-agonist control) to 0% activity.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the agonist-induced response.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.